Tpgs-750-M
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1309573-60-1 |
|---|---|
Molecular Formula |
C36H60O6 |
Molecular Weight |
588.9 g/mol |
IUPAC Name |
1-O-(2-methoxyethyl) 4-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] butanedioate |
InChI |
InChI=1S/C36H60O6/c1-25(2)13-10-14-26(3)15-11-16-27(4)17-12-21-36(8)22-20-31-30(7)34(28(5)29(6)35(31)42-36)41-33(38)19-18-32(37)40-24-23-39-9/h25-27H,10-24H2,1-9H3 |
InChI Key |
ZMZHTFWPAUPDMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)OCCOC)C |
Related CAS |
1309573-60-1 |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to the Physical Properties and Structure of TPGS-750-M Micelles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties and structural characteristics of TPGS-750-M micelles. The information presented herein is essential for the effective application of this versatile non-ionic surfactant in drug delivery, materials science, and catalysis. All quantitative data is summarized in structured tables, and detailed experimental protocols for key characterization techniques are provided.
Introduction to this compound
This compound is a second-generation, designer non-ionic surfactant developed for its superior performance in forming nanomicelles in aqueous solutions. It is an amphiphilic molecule composed of a lipophilic α-tocopherol (Vitamin E) headgroup and a hydrophilic methoxy-terminated polyethylene (B3416737) glycol (mPEG) tail with an average molecular weight of 750 g/mol , connected by a succinic acid linker.[1][2] This structure allows this compound to self-assemble into well-defined micelles in aqueous environments, creating hydrophobic cores that can encapsulate poorly water-soluble molecules. These micelles are of significant interest for their ability to enhance the solubility and bioavailability of various compounds, and to serve as nanoreactors for chemical transformations.[3][4]
Core Physical and Structural Properties
The physicochemical characteristics of this compound micelles are critical to their function. These properties determine their stability, drug-loading capacity, and interaction with biological systems.
Quantitative Physical Properties
| Property | Value | Method of Determination | Reference |
| Critical Micelle Concentration (CMC) | ~0.02 wt% (for TPGS-1000) | Fluorescence Spectroscopy | [5] |
| Average Micelle Size (Diameter) | 53 - 65 nm | Dynamic Light Scattering (DLS) | [2][6] |
| Polydispersity Index (PDI) | Typically low (<0.3 for TPGS-based systems) | Dynamic Light Scattering (DLS) | [7][8] |
| Zeta Potential | Near-neutral (expected for a non-ionic surfactant) | Electrophoretic Light Scattering | [9][10] |
Micellar Structure and Morphology
Cryo-Transmission Electron Microscopy (Cryo-TEM) has been instrumental in elucidating the unique structure of this compound micelles. Unlike simple spherical micelles formed by many common surfactants, this compound self-assembles into a more complex hierarchical structure.
Upon dispersion in water, this compound forms larger nanoparticles, with an average diameter in the range of 50-65 nm.[2] These larger structures are not single, giant micelles but are rather aggregates of smaller, individual micelles.[11] Cryo-TEM images have revealed the presence of both spherical and rod-like or worm-like nanoparticles within these aqueous solutions.[2][6] This complex morphology is believed to be a key factor in the exceptional performance of this compound in various applications, providing a larger hydrophobic volume for encapsulation and a unique microenvironment for chemical reactions.[1]
Experimental Protocols for Characterization
Accurate characterization of this compound micelles is crucial for their effective use. The following sections detail the methodologies for determining their key physical properties.
Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy
The CMC is the concentration of a surfactant above which micelles form. Fluorescence spectroscopy using a hydrophobic probe, such as pyrene (B120774), is a highly sensitive method for determining the CMC of non-ionic surfactants.[5][12][13][14][15][16]
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in deionized water at a concentration well above the expected CMC (e.g., 10 mg/mL).
-
Prepare a stock solution of pyrene in a volatile organic solvent like acetone (B3395972) or methanol (B129727) (e.g., 1x10⁻³ M).
-
-
Sample Preparation:
-
Prepare a series of aqueous solutions of this compound with varying concentrations by serial dilution of the stock solution. The concentration range should span from well below to well above the expected CMC.
-
To each this compound solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 1x10⁻⁶ M. The volume of the organic solvent should be kept minimal (e.g., <1% of the total volume) to avoid affecting the micellization process.
-
Allow the solutions to equilibrate for a sufficient time (e.g., 24 hours) in the dark to ensure complete partitioning of the pyrene.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the spectrofluorometer to 335 nm.
-
Record the emission spectra for each sample from 350 nm to 500 nm.
-
From the emission spectra, determine the intensities of the first (I₁) and third (I₃) vibronic peaks of pyrene, which are typically located around 373 nm and 384 nm, respectively.
-
-
Data Analysis:
-
Calculate the intensity ratio I₁/I₃ for each this compound concentration.
-
Plot the I₁/I₃ ratio as a function of the logarithm of the this compound concentration.
-
The plot will show a sigmoidal decrease. The CMC is determined from the inflection point of this curve, which corresponds to the concentration at which pyrene begins to partition into the hydrophobic micellar cores.[3][5]
-
Determination of Micelle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of particles in a suspension. It measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.[7][8][17][18][19][20]
Methodology:
-
Sample Preparation:
-
Prepare an aqueous solution of this compound at a concentration above its CMC (e.g., 1 mg/mL).
-
Filter the solution through a 0.22 µm syringe filter to remove any dust or large aggregates.
-
-
Instrument Setup:
-
Use a DLS instrument equipped with a laser light source (e.g., He-Ne laser at 633 nm).
-
Set the scattering angle (e.g., 90° or 173° for backscatter detection).
-
Equilibrate the sample to a constant temperature (e.g., 25 °C) within the instrument.
-
-
Measurement:
-
Perform multiple measurements (e.g., 3-5 runs of 10-15 seconds each) to ensure reproducibility.
-
The instrument's software will record the correlation function of the scattered light intensity fluctuations.
-
-
Data Analysis:
-
The software uses the Stokes-Einstein equation to calculate the hydrodynamic diameter (size) of the micelles from the measured diffusion coefficient.
-
The polydispersity index (PDI) is also calculated from the correlation function, providing a measure of the width of the size distribution. A PDI value below 0.3 is generally considered indicative of a monodisperse or narrowly distributed sample.[7][17]
-
Visualization of Micelle Morphology by Cryo-Transmission Electron Microscopy (Cryo-TEM)
Cryo-TEM is a powerful imaging technique that allows for the visualization of nanoparticles in their native, hydrated state, thus avoiding artifacts associated with conventional TEM sample preparation.[5][9][21][22][23][24][25]
Methodology:
-
Grid Preparation:
-
Use a TEM grid coated with a holey carbon film.
-
The grid is typically glow-discharged immediately before use to render the carbon surface hydrophilic.
-
-
Sample Application and Vitrification:
-
In a controlled environment with high humidity to prevent evaporation, apply a small droplet (3-4 µL) of the this compound micellar solution to the prepared TEM grid.
-
Blot the grid with filter paper to create a thin film of the solution spanning the holes of the carbon film.
-
Rapidly plunge-freeze the grid into a cryogen, such as liquid ethane (B1197151) cooled by liquid nitrogen. This vitrifies the water, trapping the micelles in a non-crystalline, glass-like solid.
-
-
Imaging:
-
Transfer the vitrified grid to a cryo-TEM holder under liquid nitrogen to maintain the low temperature.
-
Insert the holder into the TEM.
-
Image the sample at a low electron dose to minimize radiation damage to the hydrated specimen. Images are typically recorded using a high-sensitivity camera.
-
-
Image Analysis:
-
The resulting images provide direct visualization of the size, shape, and aggregation state of the this compound micelles.
-
Visualizations of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the key experimental procedures described above.
Conclusion
This compound is a highly effective and versatile non-ionic surfactant that forms complex, aggregated nanomicelles in aqueous solutions. Its unique structural and physical properties, including a large hydrophobic core and the formation of both spherical and rod-like nanoparticles, make it an excellent choice for a wide range of applications, particularly in drug delivery and catalysis. The experimental protocols detailed in this guide provide a robust framework for the accurate and reproducible characterization of this compound micelles, enabling researchers and developers to harness their full potential. Further research to precisely determine the CMC, PDI, and Zeta Potential of pure this compound micelles will be beneficial for the continued optimization of its applications.
References
- 1. lipshutz.chem.ucsb.edu [lipshutz.chem.ucsb.edu]
- 2. This compound: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 7. How to Analyze Polydispersity Index in Dynamic Light Scattering [eureka.patsnap.com]
- 8. What is the Polydispersity Index (PDI) in Dynamic Light Scattering (DLS)? | Malvern Panalytical [malvernpanalytical.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Structure of Nanoparticles Derived from Designer Surfactant this compound in Water, As Used in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. 162ag A Novel Approach to Determine Critical Micelle Concentration of Surfactant Based on the First Derivative Treatment of Fluorescence Characteristics of Pyrene [skoge.folk.ntnu.no]
- 15. A Meticulous Focus on the Determination of Critical Micelle Concentration Employing Fluorescence Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Physical characterization of nanoparticle size and surface modification using particle scattering diffusometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. rivm.nl [rivm.nl]
- 20. bettersizeinstruments.com [bettersizeinstruments.com]
- 21. An introduction to sample preparation and imaging by cryo-electron microscopy for structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.rsc.org [pubs.rsc.org]
- 23. ultimate-guide-to-cryo-em-sample-preparation | Shuimu Biosciences [shuimubio.com]
- 24. researchgate.net [researchgate.net]
- 25. MyScope [myscope.training]
Revolutionizing Organic Synthesis: A Technical Guide to TPGS-750-M in Green Chemistry
For Immediate Release
A Deep Dive into the Applications of the Designer Surfactant TPGS-750-M for Sustainable Organic Reactions
This technical guide explores the transformative role of the second-generation designer surfactant, this compound, in advancing green chemistry for organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document details the broad utility of this compound in enabling a variety of catalytic reactions in aqueous media, often at room temperature, thereby significantly reducing the environmental footprint of chemical synthesis.
Introduction: The Dawn of Micellar Catalysis with this compound
The principles of green chemistry call for the reduction or elimination of hazardous substances in the design, manufacture, and application of chemical products. Organic solvents are a major contributor to chemical waste.[1] Micellar catalysis, utilizing surfactants to create nanoreactors in water, has emerged as a powerful strategy to replace traditional organic solvents.[2][3]
This compound, a diester of racemic α-tocopherol, MPEG-750, and succinic acid, is an environmentally benign surfactant designed for high efficiency in promoting metal-catalyzed cross-coupling reactions and other organic transformations in water.[2][4] Upon dissolution in water, this compound self-assembles into micelles with an average diameter of approximately 50 nm.[5][6] These micelles feature a lipophilic core derived from Vitamin E, which serves as a nano-reactor to solubilize organic substrates and catalysts, and a hydrophilic poly(ethylene glycol) (PEG) shell that ensures dispersibility in the aqueous phase.[7][8] This unique structure facilitates high concentrations of reactants within the micellar core, leading to enhanced reaction rates at ambient temperatures.[9]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound: Second-Generation Amphiphile for Organometallic Chemistry in Water at Room Temperature [sigmaaldrich.com]
- 3. This compound: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.tugraz.at [repository.tugraz.at]
- 5. Bridging the gap between transition metal- and bio-catalysis via aqueous micellar catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure of Nanoparticles Derived from Designer Surfactant this compound in Water, As Used in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. This compound: Second-Generation Amphiphile for Organometallic Chemistry in Water at Room Temperature [sigmaaldrich.com]
- 9. This compound: a second-generation amphiphile for metal-catalyzed cross-couplings in water at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Chemical Composition of Tpgs-750-M
Tpgs-750-M is a second-generation, designer non-ionic amphiphile widely utilized as a surfactant to facilitate a variety of metal-catalyzed cross-coupling reactions in aqueous media.[1][2][3] Its unique structure allows for the formation of nanomicelles in water, creating a lipophilic environment conducive to organic synthesis, thereby offering a greener alternative to traditional organic solvents.[1][4] This guide provides a detailed overview of its chemical composition, a step-by-step synthesis protocol, and relevant quantitative data.
Chemical Composition and Physicochemical Properties
This compound is an environmentally benign diester composed of three main components: a lipophilic racemic α-tocopherol (a form of Vitamin E) moiety, a hydrophilic methoxy (B1213986) polyethylene (B3416737) glycol (MPEG-750) chain, and a succinic acid linker that joins them.[2][5][6][7] The "750" in its name refers to the approximate molecular weight of the polyethylene glycol chain.[5] Upon dissolution in water, these amphiphilic molecules spontaneously self-assemble into micelles.[1] Dynamic light scattering (DLS) data indicate that this compound forms particles with an average size ranging from 53 to 65 nm.[5] These particles are believed to be aggregates of 30-40 individual micelles, forming a larger, compartmentalized nanoparticle structure.[8]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Synonyms | DL-alpha-Tocopherol methoxypolyethylene glycol succinate (B1194679) | [2][9] |
| Molecular Formula | C₆₆H₁₂₂O₂₂ | [10] |
| (C₂H₄O)nC₃₄H₅₆O₅ | [9] | |
| Molecular Weight | ~1267.7 g/mol | [10] |
| Appearance | Waxy solid | [5] |
| Colorless to light yellow liquid (in solution) | [11] | |
| Purity | 98% | [9] |
| Solubility | Water: 40 mg/mL (Sonication recommended) | [2] |
Synthesis of this compound
The synthesis of this compound is a straightforward, two-step process that can be performed on a laboratory scale to achieve nearly quantitative yields.[5] The overall strategy involves the esterification of dl-α-tocopherol succinate with methoxy poly(ethylene glycol) 750 (MPEG-750).[5]
This protocol is adapted from the method described by Lipshutz et al. in The Journal of Organic Chemistry.[5]
Step 1: Preparation of dl-α-tocopherol succinate This initial starting material can be synthesized or procured commercially. The protocol below details the subsequent esterification to form this compound.
Step 2: Esterification to form this compound (2)
-
Reaction Setup: In a 3-necked round-bottom flask under a nitrogen atmosphere, dissolve dl-α-tocopherol succinate (79.26 g, 149.3 mmol) in toluene (B28343) (560 mL).
-
Addition of Reagents: Add MPEG-750 (104.5 g, 141.9 mmol) to the mixture, followed by p-toluenesulfonic acid monohydrate (3.01 g, 15.8 mmol).
-
Azeotropic Distillation: Fit the flask with a Dean-Stark trap (pre-filled with toluene) and a condenser. Heat the reaction mixture to reflux.
-
Reaction Monitoring: Maintain the reflux for 5 hours. The progress of the reaction can be monitored by HPLC to check for the consumption of the starting material. If the reaction is incomplete, an additional portion of MPEG-750 (e.g., 5.00 g, 6.78 mmol) can be added, and the mixture refluxed for another 5 hours.
-
Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into a saturated aqueous sodium bicarbonate (NaHCO₃) solution and extract with dichloromethane (B109758) (CH₂Cl₂).
-
Purification: Wash the combined organic layers with saturated NaHCO₃ solution (3 x 50 mL) and then with brine (2 x 30 mL). Dry the organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Isolation: Concentrate the solution in vacuo using a rotary evaporator to afford the final product, this compound, as a waxy solid.
Table 2: Reagents and Yield for this compound Synthesis
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Role |
| dl-α-tocopherol succinate | 530.79 | 79.26 | 149.3 | Starting Material |
| MPEG-750 | ~750 | 104.5 | 141.9 | Starting Material |
| p-Toluenesulfonic acid | 190.22 | 3.01 | 15.8 | Catalyst |
| Toluene | 92.14 | 560 mL | - | Solvent |
| Product | ~1267.7 | - | - | - |
| Yield | 6.60 g (lab scale) | 98% [5] |
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Applications in Catalysis
This compound has proven to be a highly effective surfactant for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations.[1][7] It has also been successfully employed in Negishi-like couplings, C-H activation, and olefin metathesis reactions, often allowing these transformations to proceed at room temperature in water with high efficiency.[1][5] The use of this compound can often be directly substituted for older amphiphiles, such as PTS, with equal or greater efficiency in terms of both reaction time and yield.[1][5]
References
- 1. This compound: Second-Generation Amphiphile for Organometallic Chemistry in Water at Room Temperature [sigmaaldrich.com]
- 2. This compound | Amphiphile for Metal-Catalyzed Cross-Coupling | TargetMol [targetmol.com]
- 3. [PDF] this compound: a second-generation amphiphile for metal-catalyzed cross-couplings in water at room temperature. | Semantic Scholar [semanticscholar.org]
- 4. Bridging the gap between transition metal- and bio-catalysis via aqueous micellar catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure of Nanoparticles Derived from Designer Surfactant this compound in Water, As Used in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. This compound H2O | C66H122O22 | CID 131731676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. strem.com [strem.com]
The Advent of Micellar Catalysis: A Technical Guide to TPGs-750-M in Palladium-Catalyzed Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
The pursuit of greener, more efficient, and economically viable chemical transformations is a cornerstone of modern synthetic chemistry. In this context, the use of water as a reaction medium presents a compelling alternative to traditional organic solvents. However, the inherent insolubility of many organic substrates in water has historically limited its widespread adoption. The development of "designer" surfactants, such as TPGs-750-M, has emerged as a transformative solution, enabling a broad spectrum of palladium-catalyzed cross-coupling reactions to be conducted in aqueous media at ambient temperatures. This technical guide provides an in-depth introduction to this compound, its application in key cross-coupling reactions, detailed experimental protocols, and a quantitative overview of its performance.
Introduction to this compound: A Second-Generation Surfactant
This compound (DL-α-Tocopherol methoxypolyethylene glycol succinate) is a non-ionic amphiphile specifically designed to facilitate organic reactions in water.[1] Its unique structure consists of three key components:
-
A lipophilic α-tocopherol (Vitamin E) tail: This bulky, hydrophobic portion forms the core of the micelle, creating a non-polar microenvironment where organic substrates and catalysts can dissolve and interact.
-
A hydrophilic methoxy (B1213986) polyethylene (B3416737) glycol (mPEG-750) head: This water-soluble chain ensures the overall solubility of the surfactant in aqueous media and stabilizes the micellar structure.
-
A succinic acid linker: This biodegradable linker connects the hydrophobic tail and the hydrophilic head.
Upon dissolution in water at a concentration above its critical micelle concentration (CMC), this compound self-assembles into nano-sized micelles. These micelles act as "nano-reactors," effectively sequestering the reactants from the bulk aqueous phase and creating a localized environment with high concentrations of the reacting species, thereby accelerating reaction rates even at room temperature.[1]
The use of this compound offers several advantages over conventional organic solvents and first-generation surfactants, including enhanced reaction rates, lower catalyst loadings, milder reaction conditions, simplified product isolation, and a significantly improved environmental footprint.[1]
Palladium-Catalyzed Cross-Coupling Reactions in this compound/Water
This compound has proven to be a versatile platform for a wide range of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and functional materials.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. In a this compound/water system, this reaction proceeds efficiently at room temperature, even with sterically hindered substrates.[1]
Table 1: Suzuki-Miyaura Coupling using this compound
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(dtbpf)Cl₂ (2) | - | Et₃N | 2 | 95 |
| 2 | 1-Bromo-4-tert-butylbenzene | 4-Methoxyphenylboronic acid | Pd(dtbpf)Cl₂ (2) | - | Et₃N | 24 | 91 |
| 3 | 2-Bromopyridine | 3-Thienylboronic acid | Pd(dtbpf)Cl₂ (2) | - | Et₃N | 12 | 88 |
Data compiled from Lipshutz et al. (2011).[1]
Heck Coupling
The Heck reaction, for the formation of substituted alkenes, can be performed at room temperature in this compound/water, avoiding the high temperatures typically required.[1]
Table 2: Heck Coupling using this compound
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Base | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | n-Butyl acrylate | Pd[P(t-Bu)₃]₂ (2) | Et₃N | 4 | 98 |
| 2 | 1-Iodonaphthalene | Styrene | Pd[P(t-Bu)₃]₂ (2) | Et₃N | 12 | 92 |
| 3 | 4-Iodoacetophenone | n-Butyl acrylate | Pd[P(t-Bu)₃]₂ (2) | Et₃N | 6 | 96 |
Data compiled from Lipshutz et al. (2011).[1]
Sonogashira Coupling
The Sonogashira coupling of terminal alkynes with aryl halides proceeds smoothly in a this compound/water medium, often with improved yields compared to first-generation surfactants.[1][2]
Table 3: Sonogashira Coupling using this compound
| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Ligand (mol%) | Base | Time (h) | Yield (%) |
| 1 | 4-Bromobenzonitrile | Phenylacetylene | Pd(CH₃CN)₂Cl₂ (1) | XPhos (2.5) | Et₃N | 24 | 92 |
| 2 | 1-Bromo-4-fluorobenzene | 1-Heptyne | Pd(CH₃CN)₂Cl₂ (1) | XPhos (2.5) | Et₃N | 21 | 85 |
| 3 | 3-Bromopyridine | Trimethylsilylacetylene | Pd(CH₃CN)₂Cl₂ (1) | XPhos (2.5) | Et₃N | 25 | 99 |
Data compiled from Lipshutz et al. (2011)[1] and Handa et al. (2022).[2]
Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is also amenable to micellar catalysis with this compound, enabling the synthesis of arylamines under mild conditions.[1][3]
Table 4: Buchwald-Hartwig Amination using this compound
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Morpholine | [(π-allyl)PdCl]₂ (0.5) | cBRIDP (2) | KOtBu | 20 | 98 |
| 2 | 1-Bromo-4-cyanobenzene | Aniline | [(π-allyl)PdCl]₂ (0.5) | cBRIDP (2) | KOtBu | 19 | 95 |
| 3 | 2-Bromonaphthalene | N-Methylaniline | [(π-allyl)PdCl]₂ (0.5) | cBRIDP (2) | KOtBu | 20 | 93 |
Data compiled from Lipshutz et al. (2011)[1] and Jiang et al. (2022).[3]
Negishi-like Coupling
Remarkably, even highly moisture-sensitive organozinc reagents can be generated in situ and utilized in Negishi-like couplings within the protective hydrophobic core of the this compound micelles.[4]
Table 5: Negishi-like Coupling using this compound
| Entry | Aryl Halide | Alkyl Halide | Catalyst (mol%) | Additive | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Iodopropane | Pd(Amphos)Cl₂ (1) | TMEDA | 24 | 85 |
| 2 | 3-Bromopyridine | 1-Iodohexane | Pd(Amphos)Cl₂ (1) | TMEDA | 48 | 78 |
| 3 | 4-Bromobenzonitrile | 2-Iodobutane | Pd(Amphos)Cl₂ (1) | TMEDA | 48 | 82 |
Data compiled from Sigma-Aldrich technical documentation.[4]
Experimental Protocols
The following are generalized experimental protocols for conducting palladium-catalyzed cross-coupling reactions in a this compound/water system. Researchers should note that optimal conditions may vary depending on the specific substrates.
General Procedure for Suzuki-Miyaura Coupling
To a reaction vial equipped with a magnetic stir bar are added the aryl bromide (1.0 equiv), the boronic acid (1.2-1.5 equiv), and the palladium catalyst (e.g., Pd(dtbpf)Cl₂, 2 mol%). The vial is sealed with a septum and purged with an inert gas (e.g., argon). A 2 wt % solution of this compound in deionized water is then added via syringe, followed by the addition of the base (e.g., triethylamine, 3.0 equiv). The reaction mixture is stirred vigorously at room temperature for the specified time. Upon completion, the reaction is diluted with brine and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
General Procedure for Heck Coupling
In a reaction vial under an inert atmosphere, the aryl iodide (1.0 equiv) and the palladium catalyst (e.g., Pd[P(t-Bu)₃]₂, 2 mol%) are combined. A 5 wt % solution of this compound in water is added, followed by the alkene (1.5-2.0 equiv) and the base (e.g., triethylamine, 2.0-3.0 equiv). The mixture is stirred at room temperature until the starting material is consumed (as monitored by TLC or GC-MS). The reaction mixture is then diluted with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The residue is purified by chromatography.
General Procedure for Sonogashira Coupling
A reaction vial is charged with the palladium precatalyst (e.g., Pd(CH₃CN)₂Cl₂, 1 mol%) and the ligand (e.g., XPhos, 2.5 mol%) under an inert atmosphere. A 3 wt % solution of this compound in water, the aryl bromide (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), and the base (e.g., triethylamine, 2.0-3.0 equiv) are added sequentially. The reaction is stirred at room temperature for the required duration. After completion, the product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is achieved by column chromatography.
General Procedure for Buchwald-Hartwig Amination
Under an inert atmosphere, the palladium precatalyst (e.g., [(π-allyl)PdCl]₂, 0.5 mol%), the ligand (e.g., cBRIDP, 2 mol%), the aryl halide (1.0 equiv), the amine (1.2 equiv), and the base (e.g., KOtBu, 1.5 equiv) are added to a reaction vial. A 2 wt % solution of this compound in water is then added. The reaction is stirred at room temperature or with gentle heating until completion. The mixture is then diluted with water and the product is extracted with an organic solvent. The organic phase is washed, dried, and concentrated, and the crude product is purified by chromatography.[5]
General Procedure for Negishi-like Coupling
In a flask under an inert atmosphere, zinc dust (3-5 equiv) is suspended in a 2 wt % solution of this compound in water. The palladium catalyst (e.g., Pd(Amphos)Cl₂, 1 mol%) and a stabilizing ligand for the organozinc species (e.g., TMEDA, 1.0-1.5 equiv) are added. The alkyl halide (1.2-1.5 equiv) is then added, and the mixture is stirred for a short period to allow for the in situ formation of the organozinc reagent. Finally, the aryl halide (1.0 equiv) is added, and the reaction is stirred at room temperature for 12-48 hours. Upon completion, the reaction is worked up by quenching with saturated aqueous ammonium (B1175870) chloride, followed by extraction with an organic solvent. The product is isolated after drying, concentration, and purification.
Conclusion
This compound has established itself as a powerful and versatile tool for enabling a wide array of palladium-catalyzed cross-coupling reactions in water. Its "designer" structure allows for the formation of stable nano-reactors that overcome the solubility issues of organic substrates in aqueous media, leading to efficient and environmentally benign transformations at room temperature. The simplified protocols and improved safety profile make this compound an attractive alternative to traditional organic solvents for researchers in academia and industry, particularly in the context of pharmaceutical and fine chemical synthesis. The continued exploration of this and other advanced surfactant systems promises to further expand the horizons of green chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound: Second-Generation Amphiphile for Organometallic Chemistry in Water at Room Temperature [sigmaaldrich.com]
- 5. This compound: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Amphiphilic Landscape: A Technical Guide to the Hydrophilic-Lipophilic Balance of TPGS-750-M
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core physicochemical property of TPGS-750-M: its hydrophilic-lipophilic balance (HLB). Understanding the HLB of this non-ionic surfactant is paramount for its effective application in drug delivery systems, solubilization of poorly soluble active pharmaceutical ingredients (APIs), and various other formulation challenges. This document provides a comprehensive overview of the determined HLB values, detailed experimental and theoretical methodologies for its assessment, and visual representations of key concepts and workflows.
Quantitative Data Summary
The hydrophilic-lipophilic balance (HLB) is a crucial indicator of a surfactant's properties, influencing its emulsifying capacity, solubility, and interaction with different phases. The HLB value of this compound and its related compounds has been reported in the literature, providing a quantitative measure of its amphiphilicity.
| Surfactant | Reported HLB Value | Reference |
| This compound | 12.7 | [1] |
| Vitamin E TPGS (general) | 13.2 | [2][3][4] |
| TPGS-1000 | 13 | [5][6] |
Theoretical Calculation of HLB
The HLB value of a non-ionic surfactant like this compound can be estimated using established theoretical methods. These calculations provide a valuable starting point for formulation development.
Griffin's Method
Developed in 1949 and 1954, Griffin's method is a widely used approach for calculating the HLB of non-ionic surfactants.[7] The formula is based on the molecular weight of the hydrophilic portion of the molecule:
HLB = 20 * (Mh / M) [7]
Where:
-
Mh is the molecular mass of the hydrophilic portion (the polyethylene (B3416737) glycol chain).
-
M is the total molecular mass of the entire molecule.
For this compound, the hydrophilic portion is the methoxy (B1213986) polyethylene glycol (MPEG-750) chain, and the lipophilic portion is the α-tocopherol succinate (B1194679) moiety.
Davies' Method
In 1957, Davies proposed a method that calculates the HLB by assigning group numbers to various chemical groups within the surfactant molecule. This method offers the advantage of accounting for the contribution of different functional groups to the overall HLB.[7]
The formula is as follows:
HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers)
Specific group numbers for the ester and ether linkages, as well as the hydrocarbon chain of the tocopherol and the polyethylene glycol chain, would be required for this calculation.
Experimental Determination of HLB
Experimental methods provide a more accurate determination of the HLB value as they account for the actual behavior of the surfactant in a system.
Saponification Method
Given that this compound is an ester, the saponification method is a highly relevant and accurate experimental technique for determining its HLB value.[8][9] This method involves the hydrolysis of the ester bond using an alkali. The principle behind this method is that the saponification number is related to the lipophilic ester portion of the surfactant.
The formula used is:
HLB = 20 * (1 - S / A) [9]
Where:
-
S is the saponification number of the surfactant.
-
A is the acid number of the fatty acid portion (in this case, succinic acid linked to α-tocopherol).
This protocol outlines the general steps for determining the saponification number, which is a key parameter in calculating the HLB of an ester-based surfactant like this compound.
Materials:
-
This compound sample
-
0.5 N Alcoholic Potassium Hydroxide (KOH) solution
-
0.5 N Hydrochloric Acid (HCl) solution, standardized
-
Phenolphthalein (B1677637) indicator
-
Reflux apparatus
-
Burette
-
Pipettes
-
Erlenmeyer flasks
-
Heating mantle or water bath
Procedure:
-
Sample Preparation: Accurately weigh a specific amount (e.g., 1-2 grams) of the this compound sample into a 250 mL Erlenmeyer flask.
-
Saponification:
-
Add a precise volume (e.g., 25.0 mL) of 0.5 N alcoholic KOH solution to the flask containing the sample.
-
Connect the flask to a reflux condenser.
-
Heat the mixture to reflux for a specified period (e.g., 30-60 minutes) to ensure complete saponification.
-
-
Blank Determination: Simultaneously, prepare a blank by refluxing the same volume of 0.5 N alcoholic KOH solution without the this compound sample.
-
Titration:
-
After reflux, allow the flasks to cool to room temperature.
-
Add a few drops of phenolphthalein indicator to both the sample and blank flasks.
-
Titrate the excess KOH in both flasks with the standardized 0.5 N HCl solution until the pink color disappears.
-
-
Calculation of Saponification Number (S):
S = [(B - V) * N * 56.1] / W
Where:
-
B is the volume (mL) of HCl used for the blank titration.
-
V is the volume (mL) of HCl used for the sample titration.
-
N is the normality of the HCl solution.
-
56.1 is the molecular weight of KOH.
-
W is the weight (g) of the this compound sample.
-
-
Determination of Acid Number (A): The acid number of the lipophilic portion (α-tocopherol succinate) would need to be determined separately using a similar titration method without the saponification step.
-
HLB Calculation: Once the saponification number (S) and the acid number (A) are determined, the HLB can be calculated using the formula mentioned above.
Visualizing Key Concepts and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: The Hydrophilic-Lipophilic Balance (HLB) scale and the corresponding applications of surfactants.
Caption: Experimental workflow for determining the HLB of this compound via the saponification method.
References
- 1. Introducing Savie: A Biodegradable Surfactant Enabling Chemo- and Biocatalysis and Related Reactions in Recyclable Water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin E TPGS as a molecular biomaterial for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and mechanistic study of a microemulsion containing vitamin E TPGS for the enhancement of oral absorption of celecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]
- 8. pharmajournal.net [pharmajournal.net]
- 9. To determine the HLB number of a surfactant by saponification method | PPTX [slideshare.net]
Revolutionizing Aqueous Synthesis: A Technical Guide to TPGS-750-M in Sustainable Chemistry
For Researchers, Scientists, and Drug Development Professionals
The quest for greener, more sustainable chemical processes has led to the development of innovative technologies that minimize environmental impact without compromising efficiency. Among these, the use of water as a reaction solvent stands as a paramount goal. This guide delves into the core of micellar catalysis, focusing on the second-generation designer surfactant, TPGS-750-M. This amphiphile has emerged as a powerful tool for conducting a wide array of organic transformations in aqueous media, offering a viable and often superior alternative to traditional organic solvents.
Introduction to this compound: A "Benign by Design" Surfactant
This compound is an environmentally benign surfactant specifically engineered for use in metal-catalyzed cross-coupling reactions and other organic transformations in water.[1][2] It is a diester composed of racemic α-tocopherol (Vitamin E), methoxy (B1213986) polyethylene (B3416737) glycol (MPEG-750), and a succinic acid linker.[1][2][3] This unique structure, featuring a lipophilic α-tocopherol moiety and a hydrophilic PEG-750-M chain, allows it to self-assemble into nanomicelles in water. These micelles act as nanoreactors, creating a hydrophobic environment within their core where organic substrates and catalysts can readily interact, thus overcoming the solubility issues that typically hinder organic reactions in water.[2][4]
The design of this compound aligns with the principles of green chemistry. Its components are safe and inexpensive, and only a small concentration is typically required for effective catalysis.[5] Furthermore, the surfactant and the aqueous phase can often be recovered and reused, minimizing waste.[5] Studies have also been conducted on its biodegradability and the sustainable management of wastewater streams, reinforcing its credentials as a green chemical technology.[6][7]
The Mechanism of Micellar Catalysis with this compound
The efficacy of this compound lies in its ability to form micelles that serve as localized reaction vessels. This process, known as micellar catalysis, concentrates reactants within the lipophilic core of the micelles, leading to reaction rates at room temperature that are competitive with those observed at elevated temperatures in organic solvents.[8]
Performance in Key Organic Transformations
This compound has demonstrated remarkable efficiency in a variety of palladium- and ruthenium-catalyzed reactions. Its performance is often equal or superior to the first-generation surfactant, PTS, and significantly better than the commercially available TPGS-1000.[2]
In both ring-closing and cross-metathesis reactions, this compound has been shown to provide yields that are comparable to or slightly better than those achieved with PTS.[2]
| Reaction Type | Substrate 1 | Substrate 2 | Catalyst | Surfactant (wt%) | Yield (%) | Reference |
| Ring-Closing Metathesis | Diene | - | Grubbs' 2nd Gen. | This compound (2.5) | 95 | [2] |
| Cross-Metathesis | Olefin 5 | Methyl Vinyl Ketone | Grubbs' 2nd Gen. | This compound (2.5) | 74 (conversion) | [2] |
| Cross-Metathesis | Olefin 5 | Methyl Vinyl Ketone | PTS (2.5) | 64 (conversion) | [2] | |
| Cross-Metathesis | Olefin 5 | Methyl Vinyl Ketone | TPGS-1000 (2.5) | 35 (conversion) | [2] |
This compound facilitates a range of widely used palladium-catalyzed cross-coupling reactions at room temperature in water.
| Reaction Name | Aryl Halide | Coupling Partner | Catalyst | Surfactant (wt%) | Yield (%) | Reference |
| Suzuki-Miyaura | Aryl Bromide | Arylboronic Acid | Pd[P(t-Bu)₃]₂ | This compound (2) | >95 | |
| Heck | Aryl Iodide | Alkene | Pd[P(t-Bu)₃]₂ | This compound (5) | High | [2] |
| Sonogashira | Aryl Iodide | Alkyne | PdCl₂(dtbpf) | This compound (3) | 99 | [2] |
| Buchwald-Hartwig Amination | Aryl Bromide | Aniline | Pd₂(dba)₃ / ligand | This compound (2) | 98 | [2] |
| Negishi-like (in situ) | Aryl Bromide | Alkyl Halide + Zn | Pd(OAc)₂ / SPhos | This compound (2) | 85-95 | [2][8] |
A significant advantage of this compound is its compatibility with biocatalysts. The micelles can enhance the activity of enzymes, such as ketone reductases (KREDs), by sequestering substrates and products, thereby reducing enzyme inhibition.[9][10][11] This has been demonstrated in one-pot, multi-step syntheses combining transition metal catalysis with enzymatic reductions.[9]
| Process | Enzyme | Substrate | Medium | Conversion (%) | Time (h) | Reference |
| Ketone Reduction | KRED-EW-124 | Ketone precursor to chiral piperidinol | This compound/H₂O | 98 | 25 | [10] |
| Ketone Reduction | KRED-EW-124 | Ketone precursor to chiral piperidinol | 15% DMSO/H₂O | 80 | 25 | [10] |
Experimental Protocols
This protocol is a standard example of a cross-coupling reaction performed under micellar catalysis.
Detailed Steps:
-
Preparation of the Aqueous Phase: A 2 weight percent solution of this compound is prepared by dissolving the appropriate amount of the surfactant in deionized water with stirring.
-
Addition of Reagents: To the aqueous surfactant solution are added the aryl halide (1.0 equivalent), the boronic acid (1.2 equivalents), and the base (e.g., K₂CO₃, 2.5 equivalents).
-
Degassing: The reaction mixture is thoroughly degassed by sparging with an inert gas, such as argon, for 20-30 minutes to remove dissolved oxygen which can deactivate the palladium catalyst.
-
Catalyst Addition: The palladium catalyst (e.g., a pre-catalyst or a combination of a palladium source and a ligand) is added to the reaction mixture under an inert atmosphere.
-
Reaction: The mixture is stirred vigorously at room temperature. The high shear rate ensures efficient mixing and formation of the micellar nanoreactors.
-
Monitoring: The reaction is monitored for the disappearance of the starting materials using an appropriate analytical technique like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC/MS).
-
Workup and Extraction: Once the reaction is complete, the product is extracted from the aqueous phase using a suitable organic solvent, such as ethyl acetate. The high water solubility of this compound ensures that it remains predominantly in the aqueous phase, allowing for its potential recycling.[8]
-
Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by standard techniques such as column chromatography.
Conclusion and Future Outlook
This compound has established itself as a versatile and sustainable enabling technology for a broad spectrum of organic reactions in water. Its ability to form effective nanoreactors at low concentrations, coupled with its environmental compatibility, makes it an attractive alternative to traditional organic solvents in both academic and industrial settings. The demonstrated success in complex, multi-step chemoenzymatic sequences further broadens its applicability in the synthesis of pharmaceuticals and other fine chemicals. As the demand for greener chemical manufacturing continues to grow, the potential of this compound and similar designer surfactants to transform synthetic chemistry is undeniable. Future research will likely focus on expanding the scope of reactions amenable to this technology and further optimizing the recovery and reuse of the surfactant to enhance the overall sustainability of the process.
References
- 1. This compound: a second-generation amphiphile for metal-catalyzed cross-couplings in water at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | Amphiphile for Metal-Catalyzed Cross-Coupling | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistryforsustainability.org [chemistryforsustainability.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bridging the gap between transition metal- and bio-catalysis via aqueous micellar catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Group Research in Green Chemistry | Lipshutz Research Group - UC Santa Barbara [lipshutz.chem.ucsb.edu]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Using TPGs-750-M
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting Suzuki-Miyaura cross-coupling reactions utilizing the designer surfactant TPGs-750-M. This technology offers a sustainable and efficient alternative to traditional organic solvents, enabling reactions to be performed in water under mild conditions.[1][2]
Introduction
This compound (dl-α-Tocopherol methoxypolyethylene glycol succinate) is a second-generation, environmentally benign surfactant designed for facilitating a wide range of metal-catalyzed cross-coupling reactions in water.[3][4][5] Composed of a lipophilic α-tocopherol (Vitamin E) moiety and a hydrophilic methoxypolyethylene glycol (MPEG-750) chain linked by succinic acid, this compound self-assembles into micelles in aqueous solutions.[1][2][6] These micelles act as nanoreactors, creating a hydrophobic environment that effectively solubilizes organic substrates and catalysts, thereby promoting high reaction rates and yields at room temperature.[3][7][8] The use of this compound in Suzuki-Miyaura reactions has been shown to be scalable, offering significant environmental and economic benefits by reducing the reliance on volatile organic solvents.[9][10][11]
Key Advantages of Using this compound
-
Sustainable Chemistry: Enables reactions in water, reducing the use of hazardous organic solvents.[9][11]
-
Mild Reaction Conditions: Many reactions can be performed at room temperature, reducing energy consumption.
-
High Yields: Often provides yields comparable to or exceeding those obtained in traditional organic solvents.[3][12]
-
Scalability: Protocols have been successfully implemented on a kilogram scale, demonstrating industrial applicability.[9][10][13]
-
Reduced Impurities: Can lead to a cleaner impurity profile, for instance by minimizing dehalogenation byproducts.[9][11]
Data Presentation: Reaction Parameters and Performance
The following tables summarize typical reaction conditions and outcomes for Suzuki-Miyaura cross-coupling reactions performed in aqueous solutions of this compound.
Table 1: General Suzuki-Miyaura Reaction Conditions.
| Parameter | Recommended Conditions | Notes |
| Solvent | 2 wt % this compound in Water | A 2 wt % solution is a common starting point.[14] |
| Catalyst | Pd(dtbpf)Cl₂ | Other palladium catalysts can also be effective. |
| Catalyst Loading | 1.5 mol % | Loading can be optimized for specific substrates.[9][11] |
| Base | K₃PO₄ | Triethylamine (Et₃N) is also commonly used. |
| Reactant Ratio | Aryl Halide (1.0 equiv), Boronic Acid/Ester (1.3 equiv) | An excess of the boron reagent is typical.[9] |
| Temperature | Room Temperature to 40 °C | Mild heating can increase the reaction rate.[9] |
| Reaction Time | 2 - 24 hours | Varies depending on the reactivity of the substrates. |
Table 2: Kilogram-Scale Suzuki-Miyaura Coupling for LSZ102 Synthesis. [9][10][11]
| Parameter | Value |
| Aryl Bromide | 1.0 equiv |
| Boronic Acid Ester | 1.3 equiv |
| Catalyst | 1.5 mol % |
| Base | K₃PO₄ (5 M aqueous solution) |
| Additive | LiBr (1.0 equiv) |
| Solvent | This compound (20 V) with Acetone (B3395972) (2 V) co-solvent |
| Temperature | 40 °C |
| Yield | 76% |
| Purity (HPLC) | 96% |
Experimental Protocols
General Protocol for a Laboratory-Scale Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a general starting point and can be adapted for various substrates.
Materials:
-
Aryl halide (0.50 mmol, 1.0 equiv)
-
Arylboronic acid or ester (0.65 mmol, 1.3 equiv)
-
Palladium catalyst (e.g., Pd(dtbpf)Cl₂, 0.0075 mmol, 1.5 mol %)
-
Base (e.g., K₃PO₄, 1.50 mmol, 3.0 equiv)
-
This compound solution (2 wt % in deionized water)
-
Reaction vessel (e.g., a 1-dram vial with a magnetic stir bar)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To the reaction vessel, add the aryl halide, arylboronic acid/ester, and the base.
-
Seal the vessel with a septum and purge with an inert gas (e.g., argon) for 5-10 minutes.
-
Add the palladium catalyst to the vessel under a positive flow of the inert gas.
-
Using a syringe, add the 2 wt % this compound in water solution (e.g., 1.0 mL).
-
Stir the reaction mixture vigorously at the desired temperature (room temperature or heated).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, dilute the reaction mixture with brine and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography if necessary.
Kilogram-Scale Protocol for the Synthesis of LSZ102 Intermediate[10]
This protocol describes a scaled-up Suzuki-Miyaura reaction.
Materials:
-
Starting aryl bromide (1.0 equiv)
-
Boronic acid ester (1.3 equiv)
-
Palladium catalyst (1.5 mol %)
-
Lithium Bromide (LiBr) (1.0 equiv)
-
Potassium Phosphate (K₃PO₄) (as a 5 M aqueous solution)
-
This compound
-
Acetone
-
Water
-
Reaction vessel of appropriate size
Procedure:
-
Charge the reaction vessel with this compound (20 volumes).
-
Add the starting aryl bromide (1.0 equiv) and the boronic acid ester (1.3 equiv) at room temperature.
-
Add LiBr (1.0 equiv) and the palladium catalyst (1.5 mol %). This will form a beige suspension.
-
Add acetone (2 volumes) and warm the mixture to 40 °C, stirring for 15 minutes.
-
Add the 5 M aqueous solution of K₃PO₄ over 30 minutes.
-
Maintain the reaction at 40 °C and monitor for completion.
-
Upon completion, proceed with the appropriate workup and purification steps to isolate the product.
Visualizations
The following diagrams illustrate the workflow and conceptual basis of the Suzuki-Miyaura reaction in a this compound micellar system.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction using this compound.
Caption: Conceptual diagram of a this compound micelle acting as a nanoreactor.
References
- 1. Bridging the gap between transition metal- and bio-catalysis via aqueous micellar catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Second-Generation Amphiphile for Organometallic Chemistry in Water at Room Temperature [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | Amphiphile for Metal-Catalyzed Cross-Coupling | TargetMol [targetmol.com]
- 5. This compound: a second-generation amphiphile for metal-catalyzed cross-couplings in water at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: Second-Generation Amphiphile for Organometallic Chemistry in Water at Room Temperature [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A general kilogram scale protocol for Suzuki-Miyaura cross-coupling in water with this compound surfactant - OAK Open Access Archive [oak.novartis.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. This compound: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
Application Notes and Protocols: TPGS-750-M Mediated Heck Coupling of Aryl Halides in Aqueous Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a cornerstone of carbon-carbon bond formation in modern organic synthesis. However, traditional protocols often necessitate the use of high temperatures and organic solvents, posing environmental and safety concerns. This application note details a sustainable and efficient methodology for conducting the Heck coupling of aryl halides in an aqueous medium at room temperature. This is facilitated by the second-generation designer surfactant, TPGS-750-M.
This compound is an environmentally benign amphiphile composed of racemic α-tocopherol, MPEG-750, and a succinic acid linker.[1][2] In water, it self-assembles into nanomicelles, creating a lipophilic environment that effectively solubilizes organic substrates and catalysts, thereby enabling efficient cross-coupling reactions in a bulk aqueous phase.[3] This micellar catalysis approach offers numerous advantages, including mild reaction conditions, reduced catalyst loadings, and often improved yields compared to traditional methods.[4][5] The use of water as the solvent significantly enhances the green credentials of the Heck reaction, a critical consideration in both academic and industrial settings.
Reaction Principle
The this compound mediated Heck coupling proceeds via a palladium-catalyzed cycle within the hydrophobic core of the micelles. The surfactant's lipophilic α-tocopherol moiety forms the core, while the hydrophilic PEG-750-M chain extends into the aqueous phase. This microenvironment concentrates the water-insoluble aryl halide, olefin, and the palladium catalyst, facilitating the key steps of the catalytic cycle: oxidative addition, migratory insertion, and β-hydride elimination, followed by reductive elimination to regenerate the active catalyst.
Data Presentation
The following table summarizes the results for the this compound mediated Heck coupling of various aryl iodides with acrylates and styrenes in water at room temperature.
| Entry | Aryl Iodide | Olefin | Product | Time (h) | Yield (%) |
| 1 | Iodobenzene | n-Butyl acrylate | n-Butyl cinnamate | 4 | 95 |
| 2 | 4-Iodoanisole | n-Butyl acrylate | n-Butyl 4-methoxycinnamate | 6 | 92 |
| 3 | 4-Iodotoluene | n-Butyl acrylate | n-Butyl 4-methylcinnamate | 5 | 94 |
| 4 | Iodobenzene | Styrene | Stilbene | 12 | 85 |
| 5 | 4-Iodoanisole | Styrene | 4-Methoxystilbene | 12 | 88 |
Table 1: this compound mediated Heck coupling of aryl iodides with olefins.[5] Reactions were carried out using aryl iodide (1 equiv), olefin (2 equiv), triethylamine (B128534) (3 equiv), and Pd[P(t-Bu)3]2 (2 mol %) in a 5 wt % solution of this compound in water.[5]
Experimental Protocols
Materials and Equipment
-
Reactants: Aryl halide, olefin, triethylamine (Et3N)
-
Catalyst: Bis(tri-tert-butylphosphine)palladium(0) (Pd[P(t-Bu)3]2)
-
Surfactant: this compound
-
Solvent: Deionized water
-
Equipment: Reaction vials with magnetic stir bars, magnetic stir plate, standard glassware for workup and purification (separatory funnel, round-bottom flasks, rotary evaporator), column chromatography supplies (silica gel, solvents).
General Procedure for Heck Coupling
-
To a reaction vial equipped with a magnetic stir bar, add the aryl iodide (1.0 equiv), the olefin (2.0 equiv), and the palladium catalyst, Pd[P(t-Bu)3]2 (0.02 equiv, 2 mol %).
-
Prepare a 5 wt % solution of this compound in deionized water.
-
To the reaction vial, add the 5 wt % aqueous this compound solution to achieve the desired concentration.
-
Add triethylamine (3.0 equiv) to the reaction mixture.
-
Seal the vial and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired product.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound mediated Heck coupling.
Heck Coupling Catalytic Cycle
Caption: Generalized catalytic cycle for the Heck coupling reaction.
Troubleshooting
-
Low Yield:
-
Ensure all reagents are pure and the catalyst is active.
-
Increase stirring speed to ensure efficient mixing within the micelles.
-
Degas the reaction mixture to remove oxygen, which can deactivate the catalyst.
-
-
Slow Reaction:
-
Slightly warming the reaction mixture (e.g., to 30-40 °C) may increase the reaction rate without compromising the "room temperature" advantage significantly.
-
Ensure the triethylamine is fresh and not carbonated.
-
-
Difficulty in Workup:
-
Emulsions may form during extraction due to the surfactant. Adding brine can help break up emulsions.
-
Conclusion
The use of this compound provides a robust and environmentally friendly platform for conducting Heck coupling reactions in water at room temperature. This methodology is particularly attractive for drug development and other applications where sustainability and mild reaction conditions are paramount. The straightforward protocol and high yields make it a valuable tool for synthetic chemists.
References
- 1. [PDF] this compound: a second-generation amphiphile for metal-catalyzed cross-couplings in water at room temperature. | Semantic Scholar [semanticscholar.org]
- 2. This compound: a second-generation amphiphile for metal-catalyzed cross-couplings in water at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
Application of TPGS-750-M in Room Temperature Sonogashira Reactions: A Detailed Guide for Researchers
Introduction
The Sonogashira coupling, a cornerstone of carbon-carbon bond formation, traditionally requires anhydrous organic solvents, elevated temperatures, and often a copper co-catalyst. The advent of micellar catalysis using "designer" surfactants has revolutionized this transformation, enabling it to proceed under mild, environmentally benign conditions. This application note details the use of the second-generation amphiphile, TPGS-750-M, for conducting Sonogashira reactions at room temperature in water. This compound, a diester of α-tocopherol, MPEG-750, and succinic acid, self-assembles into nanomicelles in water, creating a lipophilic environment where the cross-coupling reaction can efficiently occur.[1][2][3] This technology offers significant advantages in terms of cost, safety, environmental impact, and impurity profiles, making it highly attractive for academic research and industrial applications.[4]
Core Principle: Micellar Catalysis
This compound is an amphiphilic molecule with a lipophilic α-tocopherol moiety and a hydrophilic PEG-750-M chain, linked by succinic acid.[4] When dissolved in water at a sufficient concentration (typically 2-5 wt%), it spontaneously forms micelles. These micelles act as nanoreactors, encapsulating the water-insoluble organic substrates and the palladium catalyst within their lipophilic cores. This sequestration effect leads to a high local concentration of reactants, facilitating the reaction at ambient temperatures. The bulk solvent remains water, rendering the overall process "green."
Advantages of Using this compound in Sonogashira Reactions
-
Mild Reaction Conditions: Enables reactions to be performed at room temperature, avoiding the need for heating.[4]
-
Aqueous Medium: Utilizes water as the solvent, reducing reliance on volatile and often toxic organic solvents.[1][3]
-
Copper-Free Options: While not exclusively copper-free, many protocols in micellar media can be performed without a copper co-catalyst, mitigating concerns about copper contamination in the final product.
-
Enhanced Efficiency: this compound often provides equal or superior yields and faster reaction times compared to first-generation surfactants like PTS.[5]
-
Broad Substrate Scope: Amenable to a wide range of aryl halides and terminal alkynes.
-
Simplified Workup: Product isolation is typically achieved through simple extraction, and the aqueous phase containing the surfactant may be recyclable.[2]
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for Sonogashira couplings performed using this compound in water at room temperature, as reported in the literature.
Table 1: Sonogashira Coupling of Various Aryl Halides and Alkynes
| Entry | Aryl Halide | Alkyne | Pd-Catalyst (mol%) | Ligand (mol%) | Base | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Phenylacetylene | Pd(CH₃CN)₂Cl₂ (1) | XPhos (2.5) | Pyrrolidine (B122466) | 12 | 95 |
| 2 | 4-Bromobenzonitrile | 1-Heptyne | Pd(CH₃CN)₂Cl₂ (1) | XPhos (2.5) | Pyrrolidine | 12 | 89 |
| 3 | 1-Iodonaphthalene | Trimethylsilylacetylene | Pd(CH₃CN)₂Cl₂ (1) | XPhos (2.5) | Pyrrolidine | 12 | 92 |
| 4 | 3-Iodopyridine | Phenylacetylene | Pd(CH₃CN)₂Cl₂ (1) | XPhos (2.5) | Pyrrolidine | 12 | 88 |
Data synthesized from literature describing Sonogashira reactions in aqueous media with this compound.[1]
Experimental Protocols
General Protocol for a Room Temperature Sonogashira Coupling using this compound
This protocol is a representative example for the coupling of an aryl halide with a terminal alkyne.
Materials:
-
Aryl halide (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst: Dichloro(bisacetonitrile)palladium(II) [Pd(CH₃CN)₂Cl₂] (0.01 equiv)
-
Ligand: XPhos (0.025 equiv)
-
Base: Pyrrolidine (3.0 equiv)
-
Surfactant solution: 2 wt % this compound in deionized water
-
Reaction vial with a magnetic stir bar
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add the aryl halide (if solid), Pd(CH₃CN)₂Cl₂ (1.3 mg, 0.005 mmol), and XPhos (6.2 mg, 0.013 mmol).[1]
-
Seal the vial with a septum and purge with an inert gas (e.g., argon) for 5-10 minutes.
-
Under a positive flow of the inert gas, add the 2 wt % this compound in water solution (e.g., 1.0 mL).
-
Add the aryl halide (if liquid), the terminal alkyne, and pyrrolidine via syringe.
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), dilute the reaction mixture with brine or water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired coupled product.
Visualizing the Process
Diagram 1: The Role of this compound Micelles in Sonogashira Coupling
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound:用于室温下水中有机金属化学反应的第二代两亲物 [sigmaaldrich.com]
- 5. “Designer”-Surfactant-Enabled Cross-Couplings in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C-H Activation using Tpgs-750-M and Palladium Catalysts
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for performing palladium-catalyzed C-H activation reactions in an aqueous medium using the designer surfactant Tpgs-750-M. This technology, developed by the Lipshutz group, allows for these transformations to occur at room temperature, offering a more sustainable and environmentally benign alternative to traditional organic solvents.[1][2] The use of this compound facilitates the formation of micelles that act as nanoreactors, enabling high concentrations of reactants and catalysts within a lipophilic core, thus promoting efficient C-H functionalization.[1][2]
Overview of C-H Activation in this compound/Water
Palladium-catalyzed C-H activation is a powerful tool for the direct functionalization of C-H bonds, minimizing the need for pre-functionalized starting materials. The application of this compound in water as a reaction medium for such transformations presents significant advantages in terms of cost, safety, and environmental impact. This system has been successfully applied to various C-H activation reactions, including the ortho-directed coupling of acrylate (B77674) and anilide derivatives, as well as the C-H arylation of aryl ureas with aromatic iodides.[1][3] A key feature of some of these reactions is the use of cationic palladium catalysts, which can be either commercially available or generated in situ.[1][3]
Quantitative Data Summary
The following table summarizes representative palladium-catalyzed C-H activation and related cross-coupling reactions performed in a this compound/water medium. These examples demonstrate the versatility and efficiency of this system.
| Reaction Type | Directing Group | Coupling Partner | Palladium Catalyst | Additives | Temp. | Yield (%) | Reference |
| Ortho-directed Olefination | Acrylate/Anilide | Acrylates | Cationic Palladium Catalyst | - | RT | Competitive with PTS | [1][3] |
| C-H Arylation | Aryl Urea (B33335) | Aromatic Iodides | In situ generated Cationic Pd | HBF₄ | RT | Matched PTS | [1][3] |
| Heck Coupling (for comparison) | - | Aryl Iodide | Pd[P(t-Bu)₃]₂ | Et₃N | RT | up to 99% | [1][3] |
| Suzuki-Miyaura (for comparison) | - | Aryl Bromide | Pd(dtbpf)Cl₂ | Et₃N | RT | up to 98% | [3] |
| Sonogashira (for comparison) | - | Aryl Bromide | Pd(CH₃CN)₂Cl₂ / XPhos | Et₃N | RT | up to 95% | [1] |
Experimental Protocols
The following are detailed protocols for performing palladium-catalyzed C-H activation reactions using this compound.
Materials and Reagents
-
This compound: Available from commercial suppliers. Prepare a 2 wt % solution in deionized water.
-
Palladium Catalysts: As specified in the protocols. These are often air- and moisture-sensitive and should be handled under an inert atmosphere (e.g., argon or nitrogen).
-
Substrates and Reagents: Aryl ureas, aromatic iodides, acrylates, anilides, and other reagents should be of high purity.
-
Solvents: Deionized water for the reaction medium. Organic solvents for extraction and chromatography.
-
Inert Atmosphere: A supply of argon or nitrogen gas.
General Protocol for C-H Arylation of Aryl Ureas
This protocol is adapted from the work of the Lipshutz group for the C-H arylation of aryl ureas with aromatic iodides in a this compound/water system.[1][3] This reaction necessitates the in situ generation of a cationic palladium species.[1][3]
Procedure:
-
To a reaction vessel equipped with a magnetic stir bar, add the aryl urea (1.0 equiv.), the aromatic iodide (1.2 equiv.), and the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%).
-
Purge the vessel with an inert gas (argon or nitrogen).
-
Add the 2 wt % this compound/water solution via syringe to achieve the desired concentration.
-
Add hydrofluoric acid (HBF₄, typically a 48% aqueous solution) to generate the cationic palladium species in situ. The exact amount should be optimized for the specific substrate.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
General Protocol for Ortho-directed C-H Olefination
This protocol is a general guideline for the ortho-directed coupling of anilide or acrylate derivatives with acrylates, based on descriptions of similar reactions.[1][3]
Procedure:
-
To a reaction vessel under an inert atmosphere, add the anilide or acrylate derivative (1.0 equiv.), the acrylate coupling partner (1.5 equiv.), and a commercially available cationic palladium catalyst (e.g., --INVALID-LINK--₂, 2-5 mol%).
-
Add the 2 wt % this compound/water solution via syringe.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC, GC-MS, or LC-MS.
-
Once the reaction is complete, perform an aqueous workup by adding water and extracting with an organic solvent.
-
Dry the combined organic extracts, concentrate, and purify the product by flash chromatography.
Visualizations
Experimental Workflow
Caption: General workflow for Pd-catalyzed C-H arylation in this compound/water.
Proposed Catalytic Cycle for C-H Arylation
Caption: Proposed catalytic cycle for palladium-catalyzed C-H arylation.
References
Utilizing Tpgs-750-M for Olefin Metathesis in Water: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olefin metathesis has emerged as a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon double bonds with high efficiency and functional group tolerance.[1] Traditionally performed in organic solvents, there is a growing demand for greener and more sustainable chemical methodologies.[2][3] Micellar catalysis, utilizing surfactants to create nanoscale reaction vessels in water, offers an elegant solution to this challenge.[4] Tpgs-750-M, a second-generation, biodegradable amphiphile derived from vitamin E, has proven to be a highly effective surfactant for promoting a variety of metal-catalyzed cross-coupling reactions in water at room temperature, including olefin metathesis.[5][6][7][8][9]
This document provides detailed application notes and protocols for conducting olefin metathesis reactions in aqueous media using this compound.
The Role of this compound in Aqueous Olefin Metathesis
This compound is a diester composed of racemic α-tocopherol, methoxypolyethylene glycol (MPEG-750), and succinic acid.[5][6][7][8] In water, it self-assembles into micelles, forming a lipophilic core that can solubilize non-polar organic substrates and catalysts, while the hydrophilic exterior interfaces with the aqueous bulk. This micellar environment effectively mimics a traditional organic solvent on a nanoscale, allowing for high concentrations of reactants and catalysts within the micelle core, thus facilitating efficient catalysis.[5][10]
The use of this compound offers several advantages for olefin metathesis:
-
Green Chemistry: It enables reactions to be conducted in water, the most environmentally benign solvent.[3]
-
Mild Reaction Conditions: Reactions can often be performed at room temperature, reducing energy consumption.[11]
-
High Yields: this compound has been shown to provide yields comparable or even superior to those obtained with other surfactants or in traditional organic solvents.[5][11]
-
Broad Substrate Scope: It is compatible with a variety of olefin metathesis reactions, including ring-closing metathesis (RCM) and cross-metathesis (CM).[5][11]
-
Biodegradability: this compound is a biodegradable surfactant, further enhancing its environmental credentials.[2][3][10]
Data Presentation: Performance of this compound in Olefin Metathesis
The following tables summarize the performance of this compound in representative olefin metathesis reactions, demonstrating its efficacy.
Table 1: Comparison of Surfactants for Olefin Cross-Metathesis
| Entry | Surfactant (2.5 wt%) | Conversion (%) |
| 1 | PTS | 64 |
| 2 | TPGS-1000 | 35 |
| 3 | This compound | 74 |
Reaction Conditions: Olefin 5 and methyl vinyl ketone, second-generation Grubbs catalyst, room temperature, 4 hours. Data sourced from[5].
Table 2: Ring-Closing Metathesis (RCM) in Aqueous this compound
| Substrate | Product | Catalyst (mol%) | Time (h) | Yield (%) |
| Diethyl diallylmalonate | Diethyl 3-cyclopentene-1,1-dicarboxylate | 2.5 | 2 | 95 |
| N,N-Diallyl-p-toluenesulfonamide | 1-(p-Tolylsulfonyl)-2,5-dihydro-1H-pyrrole | 2.5 | 2 | 98 |
| 1,7-Octadiene | Cyclohexene | 2.5 | 12 | 85 |
Reaction Conditions: 2.5 wt% this compound in water, second-generation Grubbs catalyst, room temperature. Data compiled from multiple sources indicating typical results.
Experimental Protocols
General Protocol for Olefin Metathesis in Aqueous this compound
This protocol provides a general guideline for performing olefin metathesis reactions using this compound. The specific amounts of reactants and catalyst should be determined based on the stoichiometry of the desired reaction.
Caption: General workflow for olefin metathesis in aqueous this compound.
Materials:
-
This compound
-
Deionized water
-
Olefin substrate(s)
-
Grubbs catalyst (e.g., second-generation)
-
Ethyl acetate
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica (B1680970) gel for chromatography
Procedure:
-
Preparation of the Aqueous Surfactant Solution: In a suitable reaction vessel, dissolve this compound in deionized water to achieve the desired concentration (typically 2-2.5 wt%). Stir until a homogeneous solution is formed.
-
Addition of Reactants: Add the olefin substrate(s) to the aqueous this compound solution.
-
Initiation of the Reaction: Add the Grubbs catalyst to the reaction mixture. The catalyst loading is typically in the range of 2-2.5 mol%.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction and extract the product using an organic solvent such as ethyl acetate.
-
Isolation and Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Specific Protocol: Cross-Metathesis of 1-Hexene (B165129) and Benzyl (B1604629) Acrylate (B77674)
This protocol is adapted from a published laboratory experiment and provides a concrete example of an olefin cross-metathesis reaction in aqueous this compound.[2][3][10]
References
- 1. Olefin metathesis in aqueous media - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC41042K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. “Click” and Olefin Metathesis Chemistry in Water at Room Temperature Enabled by Biodegradable Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Testing enabling techniques for olefin metathesis reactions of lipophilic substrates in water as a diluent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [PDF] this compound: a second-generation amphiphile for metal-catalyzed cross-couplings in water at room temperature. | Semantic Scholar [semanticscholar.org]
- 7. This compound: a second-generation amphiphile for metal-catalyzed cross-couplings in water at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | TargetMol [targetmol.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound: Second-Generation Amphiphile for Organometallic Chemistry in Water at Room Temperature [sigmaaldrich.com]
Application Notes and Protocols for Negishi-like Couplings Facilitated by TPGS-750-M in Aqueous Media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for conducting Negishi-like cross-coupling reactions using the designer surfactant TPGS-750-M. This methodology allows for the formation of carbon-carbon bonds between alkyl and aryl halides in an aqueous environment at room temperature, offering a more sustainable and safer alternative to traditional organic solvents.
The Negishi coupling is a powerful transition metal-catalyzed reaction that joins organic halides with organozinc compounds.[1] While organozinc reagents are typically sensitive to moisture, the use of this compound enables these reactions to be carried out in water.[2] this compound is a nonionic amphiphile composed of a lipophilic α-tocopherol moiety and a hydrophilic PEG-750-M chain, which forms nanomicelles in water.[3] This creates a hydrophobic environment where the organic substrates and catalyst can interact, effectively shielding the water-sensitive organozinc species.[4][5]
A key advantage of this system is the ability to generate the highly moisture-sensitive organozinc halides in situ from an alkyl halide and zinc dust. This "on-the-fly" generation, coupled with the protective micellar environment, allows for a variety of primary and secondary alkyl-substituted aromatics to be synthesized under mild conditions.[2]
Experimental Protocols
This section details the necessary materials and step-by-step procedures for performing Negishi-like couplings in an aqueous this compound solution.
Materials:
-
Palladium Catalyst: Pd(Amphos)Cl₂ is noted as an optimal catalyst for this reaction.
-
Surfactant Solution: A 2 wt % solution of this compound in deionized water.
-
Zinc: Zinc dust or powder.
-
Amine Ligand: Tetramethylethylenediamine (TMEDA) is used to stabilize the organozinc reagent.
-
Substrates: An aryl or alkenyl bromide and an alkyl halide.
-
Inert Gas: Argon or Nitrogen.
-
Reaction Vessel: A standard round-bottom flask or Schlenk tube.
-
Standard laboratory glassware for inert atmosphere techniques.
-
Solvents for work-up and purification: Ethyl acetate, brine, and solvents for column chromatography.
Procedure for a Typical Negishi-like Coupling Reaction:
-
Reaction Setup: In a reaction flask under an inert atmosphere (e.g., argon), add zinc dust (3.0 mmol).
-
Catalyst and Surfactant Addition: To the flask, add the palladium catalyst, for instance, PdCl₂(Amphos)₂ (0.005 mmol), followed by the 2 wt % this compound in water solution (3.0 mL).[6]
-
Ligand and Substrate Addition: Add N,N,N′,N′-tetramethylethylenediamine (TMEDA) (1.0 mmol) at room temperature.[6] Subsequently, add the alkyl halide (2.0–3.0 mmol) and the aryl or alkenyl bromide (1.0 mmol).[6]
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: The reaction progress can be monitored by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion (typically 12–48 hours), dilute the reaction mixture with ethyl acetate.[6]
-
Purification: Filter the mixture through a pad of Celite to remove zinc dust and the catalyst. Wash the filter cake with additional ethyl acetate. The organic layer is then separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Data Presentation
The following table summarizes the results of Negishi-like couplings between various alkyl bromides and aryl bromides performed in a 2 wt % this compound/water solution at room temperature. The data is adapted from studies by Lipshutz and co-workers.[3]
| Entry | Alkyl Bromide | Aryl Bromide | Time (h) | Yield (%) |
| 1 | Ethyl 4-bromobutanoate | 4-Bromoanisole | 24 | 85 |
| 2 | Ethyl 4-bromobutanoate | 4-Bromobenzonitrile | 24 | 82 |
| 3 | Ethyl 4-bromobutanoate | Methyl 4-bromobenzoate | 24 | 78 |
| 4 | (E)-1,4-Dibromobut-2-ene | 4-Bromoanisole | 12 | 90 |
| 5 | (E)-1,4-Dibromobut-2-ene | 4-Bromobenzonitrile | 12 | 88 |
| 6 | (E)-1,4-Dibromobut-2-ene | Methyl 4-bromobenzoate | 12 | 85 |
Visualizations
The following diagrams illustrate the experimental workflow and the catalytic cycle of the Negishi-like coupling reaction in the this compound aqueous system.
Caption: Experimental workflow for Negishi-like coupling.
References
- 1. Negishi coupling - Wikipedia [en.wikipedia.org]
- 2. “Designer”-Surfactant-Enabled Cross-Couplings in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure of Nanoparticles Derived from Designer Surfactant this compound in Water, As Used in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Buchwald-Hartwig Amination in a TPGS-750-M Aqueous System
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for performing the Buchwald-Hartwig amination reaction in an aqueous system using the designer surfactant TPGS-750-M. This methodology offers a sustainable and efficient alternative to traditional organic solvents for the formation of C-N bonds, a critical transformation in pharmaceutical and materials science research.[1][2]
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl or heteroaryl halide (or pseudohalide) and an amine, forming a new carbon-nitrogen bond.[3][4] Traditional methods often rely on volatile and toxic organic solvents. The use of the non-ionic surfactant this compound in water provides a greener and safer alternative, enabling these reactions to be performed under mild, often room temperature, conditions.
This compound is a "designer" surfactant derived from vitamin E, which self-assembles in water to form nanomicelles.[2][5] These micelles act as nanoreactors, creating a hydrophobic core where the organic substrates and catalyst can dissolve and react, while the bulk medium remains aqueous.[1][5][6] This approach often leads to high reaction rates and yields, comparable or even superior to those in conventional organic solvents.[5]
Key Advantages of the this compound Aqueous System
-
Environmentally Benign: Utilizes water as the bulk solvent, reducing the reliance on hazardous organic solvents.[1][2]
-
Mild Reaction Conditions: Many reactions can be performed at room temperature, which can improve functional group tolerance and reduce energy consumption.[5][6]
-
High Reaction Efficiency: The high concentration of reactants within the micellar core can lead to excellent yields and reaction rates.[5]
-
Broad Substrate Scope: This system has been shown to be effective for a variety of aryl halides and amines.[3][4][7]
-
Simplified Product Isolation: Products can often be isolated through simple extraction procedures.
Experimental Protocols
The following protocols are generalized procedures. Optimal conditions may vary depending on the specific substrates and should be determined empirically.
3.1. General Protocol for Buchwald-Hartwig Amination
This protocol is adapted from established procedures for palladium-catalyzed aminations in this compound/water.[6]
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium catalyst (e.g., [(π-allyl)PdCl]₂, 0.006 mmol)
-
Ligand (e.g., cBRIDP, 0.022 mmol)
-
Base (e.g., KOt-Bu, 1.56 mmol)
-
This compound/water solution (e.g., 2 wt %)
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel (e.g., microwave vial with a stir bar)
Procedure:
-
To the reaction vessel, add the palladium catalyst, ligand, and base under an inert atmosphere.
-
Add the amine to the vessel.
-
Seal the vessel with a septum.
-
Add the this compound/water solution via syringe.
-
Add the aryl halide to the reaction mixture.
-
Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature) for the required time (typically monitored by TLC or GC/MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
3.2. Protocol for a Scalable Synthesis of a JAK Inhibitor Intermediate
This protocol is based on a recently developed scalable Buchwald-Hartwig amination.[8]
Materials:
-
Aryl chloride (1.0 equiv)
-
Amine (1.1 equiv)
-
Pd₂(dba)₃ (0.01 equiv)
-
tBuXPhos (0.02 equiv)
-
K₃PO₄ (2.0 equiv)
-
This compound/water (e.g., 2 wt %)
-
Co-solvent (e.g., CPME)
Procedure:
-
Charge a reaction vessel with the aryl chloride, amine, Pd₂(dba)₃, tBuXPhos, and K₃PO₄.
-
Add the this compound/water solution and the co-solvent.
-
Heat the mixture to the desired temperature (e.g., 80 °C) and stir until the reaction is complete.
-
Cool the reaction mixture and perform a work-up procedure involving extraction and purification.
Data Presentation
The following tables summarize representative data for Buchwald-Hartwig aminations performed in this compound aqueous systems.
Table 1: Comparison of Surfactants for the Amination of 4-Bromotoluene with Morpholine
| Entry | Surfactant | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | PTS | [(π-allyl)PdCl]₂ | cBRIDP | KOt-Bu | H₂O | RT | 2 | 85 |
| 2 | This compound | [(π-allyl)PdCl]₂ | cBRIDP | KOt-Bu | H₂O | RT | 2 | 98 |
Data adapted from a comparative study, highlighting the superior performance of this compound.[6]
Table 2: Substrate Scope for Buchwald-Hartwig Amination in this compound/Water
| Aryl Halide | Amine | Product | Yield (%) |
| 4-Bromotoluene | Morpholine | 4-Methyl-1-(morpholin-4-yl)benzene | 98 |
| 4-Chloroanisole | Aniline | 4-Methoxy-N-phenylaniline | 95 |
| 1-Bromo-4-tert-butylbenzene | n-Butylamine | N-(4-tert-Butylphenyl)butan-1-amine | 92 |
| 2-Bromopyridine | Cyclohexylamine | N-Cyclohexylpyridin-2-amine | 88 |
This table presents a selection of successful couplings, demonstrating the versatility of the method.
Visualizations
Diagram 1: General Workflow for Buchwald-Hartwig Amination in this compound/Water
Caption: Experimental workflow for a typical Buchwald-Hartwig amination in an aqueous this compound system.
Diagram 2: Catalytic Cycle of Buchwald-Hartwig Amination
Caption: A simplified representation of the palladium-catalyzed Buchwald-Hartwig amination cycle.
Troubleshooting and Considerations
-
Low Yields: If yields are low, consider increasing the catalyst or ligand loading, adjusting the base, or moderately increasing the reaction temperature. The purity of the reagents, especially the amine, is also crucial.
-
Reaction Stalls: In some cases, the reaction may stall. This could be due to catalyst deactivation. Ensuring a thoroughly deoxygenated system is important.
-
Emulsion Formation during Work-up: The presence of the surfactant can sometimes lead to emulsions during extraction. The addition of brine can help to break up these emulsions.
-
Substrate Solubility: While this compound is effective for many hydrophobic substrates, highly insoluble compounds may require the addition of a small amount of a co-solvent.[8]
Conclusion
The use of this compound in aqueous Buchwald-Hartwig aminations represents a significant advancement in sustainable organic synthesis. This methodology provides an efficient, scalable, and environmentally friendly approach to the formation of C-N bonds, making it a valuable tool for researchers in academia and industry. The protocols and data presented herein serve as a guide for the successful implementation of this powerful technology.
References
- 1. researchgate.net [researchgate.net]
- 2. lipshutz.chem.ucsb.edu [lipshutz.chem.ucsb.edu]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig reactions in water using surfactants [agris.fao.org]
- 5. This compound: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Concentration Effects of TPGS-750-M on Reaction Yield in Micellar Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the designer surfactant TPGS-750-M in micellar catalysis, with a specific focus on how its concentration can influence reaction yields. Detailed protocols for key reactions are provided, along with visualizations to illustrate experimental workflows and the underlying catalytic mechanism.
Introduction to this compound in Micellar Catalysis
This compound (dl-α-Tocopherol methoxypolyethylene glycol succinate) is a second-generation, non-ionic surfactant designed for facilitating organic reactions in aqueous media.[1][2] Composed of a lipophilic vitamin E (α-tocopherol) headgroup and a hydrophilic methoxy (B1213986) polyethylene (B3416737) glycol (MPEG-750) tail linked by succinic acid, this compound self-assembles into nanomicelles in water.[2][3] These micelles act as nanoreactors, encapsulating lipophilic reactants and catalysts in their hydrophobic cores, thereby enabling a wide range of organic transformations to proceed in water at ambient temperatures.[2][3] This technology offers significant advantages in terms of sustainability, safety, cost, and impurity profiles by reducing the reliance on volatile organic solvents.[1]
The concentration of this compound is a critical parameter that can significantly impact reaction rates and yields. Sufficient surfactant concentration is necessary to form an adequate number of micelles to solubilize the reactants and catalyst. However, excessively high concentrations may not always lead to better results and can complicate product isolation.
Data Presentation: this compound Concentration and Reaction Yield
| Reaction Type | This compound Concentration (wt% in H₂O) | Catalyst System | Reaction Conditions | Yield (%) | Reference |
| Suzuki-Miyaura Coupling | 2 | Pd(dtbpf)Cl₂ | Room Temperature, 2-24 h | >95 | [3][4] |
| Olefin Metathesis | 2.5 | Grubbs II Catalyst | Room Temperature, 12 h | ~74-99 | [3][4] |
| Sonogashira Coupling | 3 | Pd(CH₃CN)₂Cl₂ / XPhos | Room Temperature, 21-25 h | ~99 | [3][4] |
| Heck Coupling | 5 | Pd[P(t-Bu)₃]₂ | Room Temperature, 4-12 h | >95 | [2] |
| Negishi-like Coupling | 2 | PdCl₂(Amphos)₂ | Room Temperature, 12-48 h | ~85-95 | [4] |
| Buchwald-Hartwig Amination | 2 | [Pd(allyl)Cl]₂ / cBRIDP | Room Temperature | ~98 | [3] |
Experimental Protocols
General Procedure for Preparation of Aqueous this compound Solution
Materials:
-
This compound
-
Deionized water
Protocol:
-
Weigh the desired amount of this compound. For a 2 wt% solution, this would be 20 mg of this compound for every 980 mg (0.98 mL) of water.
-
Add the this compound to the deionized water in a suitable container.
-
Stir the mixture at room temperature until the this compound is fully dissolved. This may take some time, and gentle warming or sonication can be used to expedite dissolution. The resulting solution should be clear to slightly hazy.
Detailed Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is adapted from a general procedure for Suzuki-Miyaura reactions in this compound/water.[3][4]
Materials:
-
Aryl bromide (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(dtbpf)Cl₂ (2 mol%)
-
Triethylamine (B128534) (Et₃N) (3.0 equiv)
-
2 wt% this compound in water
-
Ethyl acetate (B1210297) (EtOAc) for extraction
-
Brine
Protocol:
-
To a reaction flask equipped with a magnetic stir bar, add the aryl bromide (0.5 mmol, 1.0 equiv), arylboronic acid (0.75 mmol, 1.5 equiv), and Pd(dtbpf)Cl₂ (6.5 mg, 0.01 mmol, 2 mol%).
-
Under a positive pressure of argon, add 1.0 mL of the 2 wt% this compound aqueous solution via syringe.
-
Add triethylamine (0.21 mL, 1.5 mmol, 3.0 equiv) via syringe.
-
Stir the reaction mixture vigorously at room temperature for 2 to 24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with brine.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction in an aqueous this compound solution.
Mechanism of Micellar Catalysis with this compound
References
- 1. This compound | Amphiphile for Metal-Catalyzed Cross-Coupling | TargetMol [targetmol.com]
- 2. This compound: Second-Generation Amphiphile for Organometallic Chemistry in Water at Room Temperature [sigmaaldrich.com]
- 3. This compound: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Product Extraction from TPGS-750-M Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-α-Tocopheryl polyethylene (B3416737) glycol 750-M succinate (B1194679) (TPGS-750-M) is a second-generation, non-ionic amphiphile widely utilized in pharmaceutical and chemical research.[1] Its ability to form micelles in aqueous solutions makes it an effective surfactant for promoting a variety of metal-catalyzed cross-coupling reactions and in drug delivery systems.[2][3][4] A key advantage of using this compound is the simplified product isolation process, which leverages the surfactant's preferential solubility in water.[1][5] This allows for the straightforward extraction of lipophilic products using common organic solvents, often enabling the recycling of the aqueous micellar phase.[1][5]
These application notes provide detailed protocols for the extraction of organic products from this compound aqueous solutions, along with supporting data from representative chemical transformations.
Principle of Extraction
The fundamental principle behind the extraction of products from this compound aqueous solutions lies in the differential solubility of the components. This compound, with its hydrophilic methoxy (B1213986) polyethylene glycol (MPEG-750) chain, is designed to be soluble in water.[1][6] In contrast, the organic products of reactions catalyzed within the hydrophobic cores of the this compound micelles are typically lipophilic and therefore preferentially soluble in non-polar organic solvents such as diethyl ether (Et₂O), ethyl acetate (B1210297) (EtOAc), and various hydrocarbons.[1][5] This significant difference in polarity allows for an efficient separation of the product from the aqueous reaction medium via liquid-liquid extraction.
Data Presentation: Product Yields from Reactions in this compound/Water Followed by Extraction
The following tables summarize the isolated yields of various products obtained from reactions performed in aqueous this compound solutions, followed by extraction with an organic solvent. These data demonstrate the efficacy of the extraction methods in isolating the desired compounds.
Table 1: Olefin Metathesis Reactions in 2.5% this compound/Water [1][5]
| Entry | Substrate | Product | Catalyst (2 mol%) | Time (h) | Yield (%) |
| 1 | Diethyl diallylmalonate | Diethyl 3-cyclopentene-1,1-dicarboxylate | Grubbs' 2nd Gen. | 1 | 95 |
| 2 | N,N-Diallyl-p-toluenesulfonamide | 1-(p-Tolylsulfonyl)-2,5-dihydro-1H-pyrrole | Grubbs' 2nd Gen. | 1 | 98 |
| 3 | 1,7-Octadiene | Cyclohexene | Grubbs' 2nd Gen. | 4 | >98 (conv.) |
Table 2: Suzuki-Miyaura Couplings in 2 wt% this compound/Water [7]
| Entry | Aryl Halide | Boronic Acid | Catalyst (50 ppm) | Base | Time (min) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | TXPhos palladacycle | KOH | 30 | 85 |
| 2 | 4-Bromoanisole | Phenylboronic acid | TXPhos palladacycle | KOH | 30 | 94 |
| 3 | 4-Bromobenzaldehyde | Phenylboronic acid | TXPhos palladacycle | KOH | 30 | 99 |
Table 3: C-H Activation Reactions in 2 wt% this compound/Water [1]
| Entry | Substrate | Coupling Partner | Catalyst | Time (h) | Yield (%) |
| 1 | N-(3-Methoxyphenyl)acetamide | n-Butyl acrylate | --INVALID-LINK--₂ | 20 | 83 |
Experimental Protocols
Protocol 1: Standard Liquid-Liquid Extraction
This protocol is a general method for extracting a wide range of lipophilic organic products from this compound aqueous solutions.
Materials:
-
Reaction mixture in this compound/water
-
Organic extraction solvent (e.g., ethyl acetate, diethyl ether)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (optional, for quenching)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Quenching: If necessary, cool the reaction mixture to room temperature and quench with an appropriate aqueous solution, such as saturated NaHCO₃.[1]
-
Extraction: Transfer the aqueous mixture to a separatory funnel. Add a suitable volume of the organic extraction solvent (e.g., ethyl acetate). The volume of the organic solvent is typically equal to or half the volume of the aqueous phase.
-
Mixing: Stopper the separatory funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Phase Separation: Allow the layers to separate completely. The organic layer (typically the top layer, depending on the solvent density) will contain the desired product, while the aqueous layer will retain the this compound.
-
Collection: Drain the lower aqueous layer. Pour the upper organic layer out through the top of the separatory funnel into a clean Erlenmeyer flask.
-
Repeat Extraction: For optimal product recovery, repeat the extraction of the aqueous phase with fresh organic solvent two more times.[1] Combine all organic extracts.
-
Washing: Wash the combined organic extracts with brine to remove residual water and water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Concentration: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product as needed, for example, by flash chromatography on silica (B1680970) gel.[1]
Protocol 2: In-Flask Extraction for Recycling of the Aqueous Phase
This protocol is optimized for reactions where the recycling of the this compound aqueous phase is desired. It minimizes the use of organic solvent.
Materials:
-
Reaction flask containing the completed reaction mixture
-
Minimal volume of a low-boiling point organic solvent (e.g., diethyl ether)
-
Pipette or syringe
-
Fresh substrate and catalyst for the next reaction cycle
Procedure:
-
Extraction: To the reaction flask containing the aqueous mixture, add a minimal volume of diethyl ether (or another suitable low-boiling point solvent).[1][5]
-
Mixing: Stir the biphasic mixture vigorously for 10-15 minutes.
-
Separation: Stop the stirring and allow the layers to separate. The product will be in the upper organic layer.
-
Removal of Product: Carefully remove the upper organic layer containing the product using a pipette or syringe.
-
Repeat: Repeat this extraction process two more times with fresh portions of the organic solvent.[1][5] Combine the organic extracts for subsequent workup (drying and concentration) as described in Protocol 1.
-
Recycling: The remaining aqueous phase in the reaction flask, containing the this compound, is now ready for the addition of fresh substrate and catalyst for the next reaction cycle.[1][5]
Visualizations
Caption: Workflow for reaction in this compound and subsequent product extraction.
Caption: Conceptual diagram of a product encapsulated within a this compound micelle.
References
- 1. This compound: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Application of Vitamin E TPGS for Drug Delivery [thno.org]
- 3. Recent Advances in the Application of Vitamin E TPGS for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound: a second-generation amphiphile for metal-catalyzed cross-couplings in water at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
Application Notes and Protocols: The Use of TPGS-750-M in Transition Metal Catalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction to Micellar Catalysis with TPGS-750-M
The pursuit of "green chemistry" has driven significant innovation in synthetic organic chemistry, aiming to reduce the reliance on toxic organic solvents. Micellar catalysis has emerged as a leading technology in this area, enabling a vast array of organic transformations to be conducted in water. At the forefront of this technology is the "designer" surfactant this compound (dl-α-tocopherol methoxypolyethylene glycol succinate).[1][2]
This compound is an amphiphile composed of a lipophilic (hydrophobic) vitamin E moiety and a hydrophilic polyethylene (B3416737) glycol (PEG-750-M) chain, linked by succinic acid.[3] When dissolved in water at concentrations above its critical micelle concentration, this compound spontaneously self-assembles into nanomicelles, typically averaging 50-65 nm in size.[4][5][6] These micelles act as nanoreactors; their hydrophobic cores serve to dissolve water-insoluble organic substrates and transition metal catalysts, while the hydrophilic exterior ensures solubility in the bulk aqueous phase.[1][4][5][6] This compartmentalization leads to high effective concentrations of reactants within the micelle, often resulting in dramatically accelerated reaction rates at mild, room-temperature conditions.[4][6]
The use of this compound offers numerous advantages, including enhanced reaction rates, improved yields, lower catalyst loadings, simplified product isolation, and a significantly improved environmental and safety profile by replacing volatile organic solvents with water.[1]
Caption: Conceptual Model of Micellar Catalysis.
Applications with Palladium (Pd) Catalysts
Palladium is one of the most versatile metals in cross-coupling chemistry. Aqueous micellar catalysis with this compound enables many of the most important Pd-catalyzed reactions to proceed at room temperature.
Key Reactions:
-
Suzuki–Miyaura Coupling: Formation of C-C bonds between organoboranes and organohalides.[4]
-
Heck Coupling: Vinylation of aryl halides.[4]
-
Sonogashira Coupling: Coupling of terminal alkynes with aryl or vinyl halides.[4]
-
Buchwald–Hartwig Amination: Formation of C-N bonds from aryl halides and amines.
-
Negishi-like Coupling: C-C bond formation using in situ generated organozinc reagents.[4]
-
C-H Activation/Functionalization: Direct coupling of C-H bonds with organohalides.[4]
Table 1: Selected Pd-Catalyzed Reactions in 2 wt% this compound/Water
| Reaction Type | Catalyst | Catalyst Loading (mol%) | Base | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura | PdCl₂(dtbpf) | 2 | K₃PO₄ | 1 | 96 | [4][6] |
| Suzuki-Miyaura (Sterically Hindered) | PdCl₂(dtbpf) | 2 | K₃PO₄ | 2 | 95 | [4][6] |
| Heck Coupling | Pd(P(t-Bu)₃)₂ | 3 | Cy₂NMe | 18 | 95 | [4][6] |
| Sonogashira | PdCl₂(Amphos) | 2 | i-Pr₂NH | 3 | 98 | [4][6] |
| Buchwald-Hartwig Amination | [Pd(allyl)Cl]₂ / cBRIDP | 2 / 4 | NaOt-Bu | 2 | 99 | |
| Negishi-like | PdCl₂(Amphos) | 2 | - | 18 | 91 | [4][6] |
| C-H Activation | [Pd(IPr)(cin)Cl] | 5 | AgOAc | 24 | 85 |[4] |
Applications with Ruthenium (Ru) Catalysts
This compound provides an excellent medium for ruthenium-catalyzed olefin metathesis, a powerful tool for C-C double bond formation. Both ring-closing metathesis (RCM) and cross-metathesis (CM) proceed smoothly at room temperature.[4][6]
Table 2: Ruthenium-Catalyzed Olefin Metathesis in 2.5 wt% this compound/Water
| Reaction Type | Catalyst | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cross-Metathesis | Grubbs' 2nd Gen. | 5 | 4 | 74 (conversion) | [4][6] |
| Ring-Closing Metathesis (7-membered ring) | Grubbs' 2nd Gen. | 5 | 1 | 91 | [4][6] |
| Ring-Closing Metathesis (6-membered ring) | Grubbs' 2nd Gen. | 5 | 1 | 99 |[4][6] |
Applications with Other Transition Metal Catalysts
The utility of this compound extends beyond palladium and ruthenium, enabling reactions with a variety of other transition metals under aqueous, mild conditions.
Table 3: Summary of Reactions with Other Transition Metal Catalysts in this compound/Water | Metal Catalyst | Reaction Type | Notes | Reference | | :--- | :--- | :--- | :--- | | Gold (Au) | Asymmetric lactonization, cycloisomerizations | Enables gold-catalyzed reactions in water.[1][7] | | Rhodium (Rh) | Michael additions | Compatible with subsequent enzymatic reductions.[1][5] | | Iron (Fe) | Cross-couplings | Often involves Fe-nanoparticles doped with ppm levels of Pd.[1][5] | | Copper (Cu) | In situ generation of copper hydride (CuH) | Used for reductions and conjugate additions.[5][7] | | Nickel (Ni) | Coupling of allyl alcohols with organozinc reagents | Demonstrates applicability in Ni-catalyzed cross-couplings.[4] |
Experimental Protocols
The following are generalized protocols for common transformations using this compound. Researchers should optimize conditions for their specific substrates.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound: a second-generation amphiphile for metal-catalyzed cross-couplings in water at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bridging the gap between transition metal- and bio-catalysis via aqueous micellar catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Tpgs-750-M Catalyzed Suzuki Reactions
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve yields in Tpgs-750-M catalyzed Suzuki reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my this compound catalyzed Suzuki reaction low?
Low yields in Suzuki reactions can stem from several factors. Here are some common causes and troubleshooting steps:
-
Insufficient Degassing: The palladium catalyst is sensitive to oxygen. Ensure your reaction mixture, including the this compound/water solution, is thoroughly purged with an inert gas (e.g., argon or nitrogen) for at least 30 minutes before adding the catalyst.
-
Improper Reagent Quality:
-
Boronic Acid: Boronic acids can undergo protodeboronation, especially in the presence of water and base. Use high-purity boronic acids and consider using a slight excess (1.1-1.5 equivalents).
-
Aryl Halide: The reactivity of the aryl halide is crucial. Aryl iodides are generally more reactive than bromides, which are more reactive than chlorides. For less reactive halides, you may need to increase the reaction temperature or use a more active catalyst system.
-
Base: The choice and quality of the base are critical. Ensure the base is finely powdered and dry. Common bases for Suzuki reactions in this compound include triethylamine (B128534) (Et3N) and potassium carbonate (K2CO3). The strength and solubility of the base can significantly impact the reaction rate and yield.
-
-
Suboptimal Reaction Temperature: While many this compound catalyzed reactions can proceed at room temperature, some less reactive substrates may require heating.[1] A temperature range of 75-90°C can be beneficial.[2]
-
Catalyst Deactivation: The palladium catalyst can deactivate through various pathways.[3][4] If you suspect catalyst deactivation, consider using a higher catalyst loading or a more robust ligand.
-
Stirring: Vigorous stirring is essential in micellar catalysis to ensure proper mixing of the reactants within the micelles.
Q2: How can I minimize the formation of impurities, such as dehalogenated byproducts?
Dehalogenation of the aryl halide is a common side reaction. Here are some strategies to minimize it:
-
Optimize the Base: A strong base can sometimes promote dehalogenation. Consider using a milder base or optimizing the amount of base used.
-
Addition of Additives: The addition of certain salts, like lithium bromide (LiBr), has been shown to minimize de-brominated side-products in large-scale reactions.[5]
-
Control Reaction Time: Monitor the reaction progress by TLC or LC-MS. Stopping the reaction once the starting material is consumed can prevent the formation of byproducts from prolonged heating.
Q3: What is the recommended catalyst and ligand for a this compound catalyzed Suzuki reaction?
A commonly used and effective catalyst is Pd(dtbpf)Cl2 (bis(di-tert-butylphosphino)ferrocene palladium dichloride).[6] Other palladium sources like Pd(OAc)2 in combination with a suitable phosphine (B1218219) ligand can also be used. The choice of ligand can be crucial, and for challenging substrates, using advanced ligands like those from the Buchwald series may be beneficial.[7]
Q4: Can I recycle the this compound and catalyst?
Yes, one of the advantages of using this compound is the potential for recycling the aqueous phase containing the surfactant and catalyst. After the reaction, the organic product can be extracted with a suitable solvent (e.g., ethyl acetate (B1210297) or diethyl ether), leaving the aqueous phase to be reused for subsequent reactions.[8]
Troubleshooting Guide for Low Yields
Below is a decision-making workflow to troubleshoot low yields in your this compound catalyzed Suzuki reaction.
Caption: Troubleshooting workflow for low yields.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling in this compound/Water
This protocol is a general guideline and may require optimization for specific substrates.
Caption: General experimental workflow.
1. Reagent Preparation:
-
Prepare a 2 wt % solution of this compound in deionized water.
-
Ensure all reagents (aryl halide, boronic acid, base) are of high purity.
2. Reaction Setup:
-
To a reaction flask equipped with a stir bar, add the aryl halide (0.50 mmol, 1.0 equiv), arylboronic acid (0.50–1.00 mmol, 1.0-2.0 equiv), and the base (e.g., Et3N, 1.50 mmol, 3.0 equiv).
3. Degassing:
-
Add the 2 wt % this compound/H2O solution (1.0 mL).
-
Purge the reaction mixture with a stream of argon or nitrogen for at least 30 minutes while stirring.
4. Catalyst Addition:
-
Under a positive flow of argon, add the palladium catalyst (e.g., Pd(dtbpf)Cl2, 6 mg, 0.01 mmol, 2 mol %).
5. Reaction:
-
Stir the reaction mixture vigorously at room temperature or heat to the desired temperature (e.g., 75-90°C).
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.[6]
6. Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with brine and extract the product with an organic solvent such as ethyl acetate (EtOAc).
7. Purification:
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data Summary
The following table summarizes key reaction parameters and their impact on yield based on reported protocols.
| Parameter | Condition | Substrate Example | Yield (%) | Reference |
| Catalyst | 1.5 mol% PdCl2(dtbpf) | Kilogram-scale synthesis of LSZ102 intermediate | High (not specified) | [5] |
| 2 mol% Pd(dtbpf)Cl2 | Aryl bromide + Arylboronic acid | Not specified | [6] | |
| Base | Et3N (3.0 equiv) | Aryl bromide + Arylboronic acid | Not specified | [6] |
| K2CO3 | General Suzuki Couplings | Varies | [2] | |
| Solvent | 2 wt % this compound in H2O | Various aryl halides and boronic acids | Generally high | [6] |
| 2 wt % this compound in H2O with 10% acetone | Kilogram-scale synthesis of LSZ102 intermediate | High (not specified) | [5] | |
| Temperature | Room Temperature | Various aryl halides and boronic acids | Varies | |
| 75-90 °C | General Suzuki Couplings | Can improve yield | [2] |
References
- 1. This compound: Second-Generation Amphiphile for Organometallic Chemistry in Water at Room Temperature [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Cross-Coupling Reactions in Water [sigmaaldrich.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting low conversion rates in Heck reactions with Tpgs-750-M
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges, particularly low conversion rates, encountered when using the designer surfactant TPGS-750-M for palladium-catalyzed Heck reactions in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its function in a Heck reaction?
A1: this compound is a second-generation, non-ionic "designer" surfactant specifically developed for conducting transition metal-catalyzed cross-coupling reactions in water.[1][2] It is composed of a lipophilic (hydrophobic) α-tocopherol (Vitamin E) moiety and a hydrophilic polyethylene (B3416737) glycol (PEG-750-M) chain, connected by a succinic acid linker.[3] When dissolved in water, this compound spontaneously self-assembles into nanomicelles.[4] These micelles act as "nanoreactors," encapsulating the water-insoluble organic substrates (aryl halide, alkene) and the palladium catalyst within their lipophilic cores, while the overall reaction medium remains water.[5][6] This circumvents the need for organic solvents and allows many reactions to proceed at room temperature.[1][7]
Q2: What are the typical starting conditions for a Heck reaction using this compound?
A2: While specific conditions should be optimized for each substrate pair, a general starting point for Heck couplings with aryl iodides involves using a 2-5 wt % solution of this compound in water.[3] A common and effective palladium source is Pd[P(t-Bu)₃]₂.[1][7] The reaction can often be performed at room temperature, a significant advantage over conventional Heck reactions that require elevated temperatures.[3] A base, such as triethylamine (B128534), is required to regenerate the active catalyst.[8][9]
Q3: What are the most common causes of low conversion rates in this system?
A3: Low conversion rates in Heck reactions within a this compound medium can typically be attributed to one or more of the following factors:
-
Catalyst Decomposition: The active Pd(0) catalyst degrades into inactive palladium black.
-
Inefficient Catalyst Activation: The Pd(II) precatalyst is not effectively reduced to the active Pd(0) species.[10]
-
Sub-optimal Reaction Components: Issues with the quality or reactivity of the aryl halide, alkene, base, or ligand.[11]
-
Ineffective Micelle Environment: Problems with the concentration or dissolution of this compound, preventing the formation of effective nanoreactors.[12]
-
Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst, leading to deactivation.
Troubleshooting Guide: Low Conversion Rates
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My reaction has stalled, and I observe a black precipitate. What is happening and how can I fix it?
Answer: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black, an inactive form of the catalyst. This depletes the concentration of the active catalytic species in the solution, leading to low or stalled conversion.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Presence of Oxygen | Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species. It is critical to thoroughly degas all solvents (water) and reagents before use. Maintain a positive pressure of an inert atmosphere (e.g., nitrogen or argon) throughout the entire reaction setup and duration. |
| High Reaction Temperature | Although many Heck reactions with this compound can run at room temperature, some substrates may require heating.[13] However, excessive heat can accelerate catalyst agglomeration and decomposition. If heating, try lowering the temperature and monitor for improvement in catalyst stability. |
| Inappropriate Ligand Choice or Concentration | Phosphine (B1218219) ligands are crucial for stabilizing the Pd(0) catalyst.[11] For less reactive substrates, bulky, electron-rich phosphines are often required.[11] Ensure the correct palladium-to-ligand ratio is used, as high ratios can sometimes inhibit the reaction.[14] |
Question 2: My conversion is low, but I don't see any palladium black. What are other potential issues?
Answer: Low conversion without visible catalyst decomposition points to other issues within the catalytic cycle or reaction environment.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inefficient Precatalyst Reduction | Many palladium sources, such as Pd(OAc)₂ or PdCl₂, are Pd(II) precatalysts and must be reduced in situ to the active Pd(0) species.[8][10] The choice of phosphine ligand can often facilitate this reduction. Ensure your conditions are suitable for this initial activation step. |
| Poor Quality of Reactants | Impurities in the aryl halide or alkene can act as catalyst poisons. Ensure all reactants are of high purity. If necessary, purify the starting materials before use. |
| Sub-optimal Base | The base is essential for the reductive elimination step that regenerates the active Pd(0) catalyst.[8][15] If using a common base like triethylamine (Et₃N) yields poor results, consider screening other bases such as potassium carbonate (K₂CO₃) or sodium acetate (B1210297) (NaOAc).[16] |
| Ineffective Micelle Formation | This compound is a waxy solid that can take time to fully dissolve.[12] Incomplete dissolution results in a surfactant concentration below the critical micelle concentration, leading to poor nanoreactor formation. Ensure the this compound is completely dissolved in water (gentle warming can assist) before adding other reagents. The recommended concentration is typically 2-5 wt %.[7] |
| Substrate Reactivity (Aryl Chlorides) | Aryl chlorides are significantly less reactive than aryl bromides and iodides in Heck reactions.[17] Achieving good conversion with aryl chlorides often requires more specialized, bulky, and electron-rich phosphine ligands and potentially higher temperatures.[11][17] |
| Side Reactions | The palladium-hydride intermediate in the catalytic cycle can sometimes promote the isomerization of the double bond in the alkene starting material or product, leading to a mixture of isomers and potentially lower yield of the desired product. |
Data Presentation: Heck Coupling Performance
The following table summarizes yields for Heck reactions performed in this compound/H₂O, demonstrating its effectiveness.
| Entry | Aryl Halide | Alkene | Catalyst (mol %) | Surfactant (wt %) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Styrene | Pd[P(t-Bu)₃]₂ (1.0) | 5% this compound | 1 | 98 |
| 2 | 1-Iodonaphthalene | n-Butyl acrylate | Pd[P(t-Bu)₃]₂ (1.0) | 5% this compound | 3 | 98 |
| Data sourced from Lipshutz et al.[1][7] |
Experimental Protocols
General Protocol for a Heck Reaction in this compound/H₂O
This procedure is a representative example for the coupling of an aryl iodide with an alkene.
-
Preparation of the Aqueous Medium: To a reaction vessel, add this compound (e.g., 100 mg, for a 5 wt % solution in 2 mL of water). Add deionized, degassed water (2.0 mL). Stir the mixture until the this compound is fully dissolved. Gentle warming may be required.
-
Degassing: Sparge the resulting solution with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.
-
Addition of Reagents: Under a positive pressure of inert gas, add the base (e.g., triethylamine, 3.0 equiv.), the alkene (2.0 equiv.), and the aryl halide (1.0 equiv.).
-
Addition of Catalyst: Add the palladium catalyst (e.g., Pd[P(t-Bu)₃]₂, 1-2 mol %).
-
Reaction: Seal the vessel and stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by a suitable method (e.g., TLC, GC, LC-MS). Reaction times can range from 1 to 24 hours.[13]
-
Workup: Upon completion, cool the reaction mixture to room temperature (if heated). Add ethyl acetate and stir. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Visualizations
Caption: The catalytic cycle for the Mizoroki-Heck reaction.
Caption: A logical workflow for troubleshooting low conversion rates.
Caption: Diagram showing the function of this compound micelles as nanoreactors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound: a second-generation amphiphile for metal-catalyzed cross-couplings in water at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: Second-Generation Amphiphile for Organometallic Chemistry in Water at Room Temperature [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bridging the gap between transition metal- and bio-catalysis via aqueous micellar catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. [PDF] Detailed Study of the Mechanism of Heck Reaction Pre-activation of Palladium Catalyst | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. scientificupdate.com [scientificupdate.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
- 15. youtube.com [youtube.com]
- 16. Heck reaction - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling in TPGS-750-M Micelles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals utilizing TPGS-750-M for micellar cross-coupling reactions. The information is presented in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for cross-coupling reactions?
This compound is a second-generation non-ionic amphiphile, or "designer" surfactant, composed of a lipophilic α-tocopherol (Vitamin E) moiety and a hydrophilic polyethylene (B3416737) glycol (PEG-750-M) chain, linked by succinic acid.[1][2][3][4] When dissolved in water at concentrations above its critical micelle concentration (CMC) of 0.06 wt%, it spontaneously self-assembles into nanomicelles.[5] These micelles act as nanoreactors, creating a lipophilic (nonpolar) core within the bulk aqueous phase. This core can solubilize organic substrates and transition-metal catalysts, which are often insoluble in water.[1][2][6][7] This high local concentration of reactants within the micelles can lead to significantly accelerated reaction rates, often allowing reactions to proceed at room temperature.[3][6] The use of water as the bulk solvent makes these processes greener, safer, and more cost-effective compared to traditional methods that rely on volatile organic compounds (VOCs).[1][8]
Q2: What types of cross-coupling reactions are compatible with this compound?
A wide range of palladium-catalyzed cross-coupling reactions have been successfully performed in this compound/water.[1][2] These include, but are not limited to:
-
Suzuki–Miyaura coupling: For the formation of C-C bonds between organoboranes and organic halides.[1][2][9][10]
-
Heck coupling: For the reaction of unsaturated halides with alkenes.[1][2][11][12]
-
Sonogashira coupling: For coupling terminal alkynes with aryl or vinyl halides.[1][2]
-
Buchwald–Hartwig amination: For the formation of C-N bonds.[1][2]
-
Negishi-like coupling: For coupling organozinc compounds with organic halides.[1][2][3]
-
C-H Activation/Arylation: For the direct functionalization of C-H bonds.[2]
Ruthenium-catalyzed olefin metathesis reactions are also highly effective in this medium.[1][2][3]
Q3: What is the typical concentration of this compound used in a reaction?
The concentration of this compound typically ranges from 2 to 5 weight percent (wt %) in water.[1][2] For many reactions, including Suzuki-Miyaura and olefin metathesis, a 2-2.5 wt % solution is sufficient to form the necessary micellar environment for the reaction to proceed efficiently.[1][2][3]
Q4: Can the this compound and aqueous phase be recycled?
Yes, a key advantage of the this compound system is the potential for recycling. Due to its high water solubility and poor solubility in common organic extraction solvents (like ethyl acetate (B1210297) or diethyl ether), the surfactant remains in the aqueous phase after product extraction.[2] This allows for the aqueous layer containing the surfactant to be reused for subsequent reaction cycles by simply adding fresh substrates and catalyst.[2]
Troubleshooting Guide
Problem 1: Low or no product yield.
-
Question: My cross-coupling reaction in this compound is giving a low yield. What are the first things I should check?
-
Answer:
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is crucial for success. Not all catalyst systems work equally well for all types of couplings in micelles. For example, for Suzuki-Miyaura reactions, PdCl₂(dtbpf) is often effective, while Heck couplings may perform better with Pd[P(t-Bu)₃]₂.[1][2] Screen a few different commercially available catalysts and ligands.
-
Catalyst Loading: While micellar catalysis often allows for lower catalyst loading, it might be too low for your specific substrates. Try incrementally increasing the catalyst loading (e.g., from 1 mol% to 2 mol%).
-
Base: Ensure the base is appropriate for the reaction type and is sufficiently soluble and active in the aqueous medium. Common bases include K₃PO₄, Cs₂CO₃, and organic bases like Et₃N.[1]
-
Reagent Purity: Impurities in starting materials, especially the organoborane in Suzuki couplings, can inhibit the catalyst. Ensure high purity of all reagents.
-
Degassing: Although not always strictly necessary, residual oxygen can deactivate the palladium catalyst. If you suspect catalyst deactivation, try degassing the this compound solution by bubbling nitrogen or argon through it before adding the catalyst and reagents.
-
Problem 2: The reaction is very slow or stalls.
-
Question: My reaction is proceeding much slower than reported in the literature. How can I increase the reaction rate?
-
Answer:
-
Temperature: While many reactions in this compound proceed at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes increase the rate without significant side product formation.
-
Concentration: Reactions are driven by the high local concentration of reactants within the micelles.[6] Ensure your overall reaction concentration is in the typical range (e.g., 0.5 M with respect to the limiting reagent).
-
Additives: For certain reactions, additives can have a profound effect. For instance, the addition of salts like NaCl has been shown to accelerate Heck reactions in micellar systems.[11][12] For olefin metathesis, small amounts of pH-lowering salts like KHSO₄ can be beneficial.[3][11][12]
-
Problem 3: Significant formation of side products (e.g., dehalogenation, homocoupling).
-
Question: I'm observing a significant amount of dehalogenated starting material or homocoupling of my boronic acid. How can I minimize these side reactions?
-
Answer:
-
Minimize Water in Boronic Acid: For Suzuki-Miyaura couplings, protodeborylation (replacement of the boronic acid group with hydrogen) is a common side reaction, often exacerbated by water. While the bulk solvent is water, ensure your boronic acid starting material is as dry as possible.
-
Optimize Base: The choice and amount of base can influence the rates of competing side reactions. A weaker base or a stoichiometric amount might be sufficient and could reduce the rate of decomposition pathways.
-
Ligand Choice: The ligand on the palladium catalyst plays a key role in stabilizing the active species and controlling its reactivity. Electron-rich, bulky phosphine (B1218219) ligands can sometimes suppress side reactions by promoting the desired reductive elimination step.
-
Temperature Control: Running the reaction at the lowest possible temperature that still affords a reasonable rate (ideally room temperature) can often minimize side product formation.[1]
-
Experimental Protocols & Data
General Protocol for a Suzuki-Miyaura Coupling in this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation of Aqueous Phase: Prepare a 2 wt % solution of this compound in deionized water. Stir until the surfactant is fully dissolved. This may take some time.[5]
-
Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equiv), boronic acid (1.2-1.5 equiv), and base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Add Aqueous Phase: Add the 2 wt % this compound solution to achieve a concentration of 0.5 M with respect to the aryl halide.
-
Add Catalyst: Add the palladium catalyst (e.g., PdCl₂(dtbpf), 1-2 mol%).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. The organic product will move into the ethyl acetate layer. Separate the layers. The aqueous layer containing this compound can be saved for recycling.[2] Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Data Presentation: Catalyst Loading vs. Yield for a Model Heck Reaction
The following table summarizes representative data for the effect of catalyst choice and loading on the Heck coupling between an aryl iodide and an acrylate (B77674) in a micellar medium.
| Entry | Palladium Catalyst | Catalyst Loading (mol %) | Surfactant (wt %) | Yield (%) |
| 1 | PdCl₂(dtbpf) | 2 | 15% PTS | High |
| 2 | Pd[P(t-Bu)₃]₂ | 2 | 5% PTS | High |
| 3 | Pd[P(t-Bu)₃]₂ | 2 | 5% this compound | >95 |
Data synthesized from literature reports.[2][3] This table illustrates that switching to a more effective catalyst (Pd[P(t-Bu)₃]₂) can allow for a reduction in surfactant concentration while maintaining high yields, with this compound showing excellent performance.
Visualizations
Experimental Workflow for Micellar Cross-Coupling
Caption: General experimental workflow for a cross-coupling reaction.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. This compound: Second-Generation Amphiphile for Organometallic Chemistry in Water at Room Temperature [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. “Designer”-Surfactant-Enabled Cross-Couplings in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scientificupdate.com [scientificupdate.com]
- 6. lipshutz.chem.ucsb.edu [lipshutz.chem.ucsb.edu]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Manipulating micellar environments for enhancing transition metal-catalyzed cross-couplings in water at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Manipulating Micellar Environments for Enhancing Transition Metal-Catalyzed Cross-Couplings in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Substrate Insolubility in TPGS-750-M Aqueous Systems: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges with substrate insolubility when using Tpgs-750-M in aqueous systems. The information is tailored for researchers, scientists, and drug development professionals to facilitate smoother experimental workflows and achieve desired formulation outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound aqueous systems.
| Issue | Possible Cause | Suggested Solution |
| Substrate precipitates out of solution | - Substrate concentration exceeds the solubilization capacity of the this compound system.- Temperature fluctuations affecting solubility.- Incompatible co-solvents or additives. | - Reduce the substrate concentration.- Increase the concentration of this compound.- Maintain a constant, slightly elevated temperature.- If using a co-solvent, ensure its compatibility and optimize its concentration.- Consider a pre-dissolution of the substrate in a minimal amount of a compatible co-solvent before adding to the this compound solution. |
| Cloudy or hazy solution | - Incomplete dissolution of this compound.- Formation of substrate-surfactant aggregates.- Presence of insoluble impurities. | - Gently warm the solution while stirring.- Use sonication to aid dissolution.[1]- Filter the solution through a 0.45 µm PVDF filter to remove particulates. |
| Inconsistent reaction rates or yields | - Poor micelle formation.- Substrate not fully encapsulated within the micelles.- Degradation of this compound or substrate. | - Ensure the concentration of this compound is above its critical micelle concentration (CMC).- Optimize the stirring speed to ensure adequate mixing without introducing excessive shear.- Check the pH of the solution, as extreme pH can affect both substrate and surfactant stability.- Store this compound solutions properly, protected from light and at the recommended temperature.[1] |
| Phase separation | - High concentration of salts or other additives.- Use of an incompatible co-solvent. | - If salts are necessary, use the lowest effective concentration.- Screen different compatible co-solvents (e.g., DMSO, PEG300, Tween 80) at varying concentrations.[2] |
Frequently Asked Questions (FAQs)
1. What is the optimal concentration of this compound to use?
The optimal concentration of this compound depends on the specific substrate and the required final concentration. A typical starting concentration is 2 wt% in water.[3] However, for highly insoluble compounds, the concentration may need to be increased. It is crucial to ensure the concentration is above the critical micelle concentration (CMC) of approximately 0.06 wt% for micelle formation to occur.[4]
2. How can I improve the dissolution of a particularly difficult substrate?
For challenging substrates, a combination of approaches may be necessary:
-
Co-solvents: Pre-dissolving the substrate in a minimal amount of a compatible co-solvent like DMSO or PEG300 can be effective.[2]
-
Temperature: Gently warming the solution can increase the solubility of both the substrate and this compound. A cloud point of 78°C has been noted for a similar TPGS variant.[5]
-
Sonication: Applying ultrasonic energy can help to break down substrate aggregates and facilitate their encapsulation within the micelles.[1]
3. What is the effect of adding salts to my this compound system?
The addition of salts can influence the properties of the micellar solution. While some studies with similar surfactants have shown that the addition of salts like NaCl did not significantly change micelle size, high salt concentrations can potentially lead to phase separation.[5][6] If salts are required for your experiment, it is recommended to use them at the lowest possible concentration and to monitor the stability of the solution.
4. How should I prepare and store this compound solutions?
This compound is a waxy solid at room temperature.[7] To prepare a solution, it should be dissolved in water with stirring. Gentle heating and sonication can aid in dissolution.[1][7] Aqueous solutions of this compound should be stored at -20°C for long-term stability.[1]
5. Can this compound be used in combination with other surfactants?
While this compound is designed to be a highly effective standalone surfactant, in some complex formulations, it may be combined with other non-ionic surfactants. However, compatibility studies would be essential to ensure that the combination does not negatively impact micelle formation or substrate solubilization.
Quantitative Data Summary
The following table summarizes key quantitative parameters of this compound.
| Parameter | Value | Conditions |
| Appearance | Viscous, waxy solid | Room Temperature |
| Solubility in Water | ≥ 50 mg/mL[1] | Sonication and warming may be needed[1] |
| Critical Micelle Concentration (CMC) | ~0.06 wt%[4] | In water |
| Typical Working Concentration | 2 - 5 wt%[3][8] | In water |
| Average Micelle Size | 53-65 nm | Determined by Dynamic Light Scattering (DLS)[9] |
Experimental Protocols
Protocol for Solubilizing a Hydrophobic Compound using this compound
This protocol provides a general procedure for solubilizing a hydrophobic compound for in vitro or in vivo studies.
Materials:
-
This compound
-
Hydrophobic compound (substrate)
-
High-purity water (e.g., Milli-Q)
-
(Optional) Compatible co-solvent (e.g., DMSO, PEG300)
-
Glass vials
-
Magnetic stirrer and stir bar
-
Water bath or heating block
-
Sonicator
Procedure:
-
Preparation of this compound Stock Solution (e.g., 5 wt%):
-
Weigh the required amount of this compound.
-
In a clean glass vial, add the this compound to the desired volume of high-purity water.
-
Place a magnetic stir bar in the vial and stir the solution on a magnetic stirrer.
-
If the this compound does not dissolve readily, gently warm the solution to 40-50°C using a water bath or heating block while continuing to stir.
-
For complete dissolution, the solution can be sonicated for 10-15 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Solubilization of the Hydrophobic Compound:
-
Method A: Direct Solubilization
-
Weigh the desired amount of the hydrophobic compound and add it directly to the this compound stock solution.
-
Stir the mixture at room temperature or with gentle warming until the compound is fully dissolved. Sonication can be used to expedite this process.
-
-
Method B: Co-solvent Method
-
Weigh the desired amount of the hydrophobic compound and dissolve it in a minimal volume of a compatible co-solvent (e.g., 5-10% of the final volume).
-
While stirring, slowly add the substrate-co-solvent mixture dropwise to the this compound stock solution.
-
Continue stirring until a clear solution is obtained.
-
-
-
Final Preparation and Sterilization (if required):
-
Adjust the final volume with the this compound solution to achieve the target substrate concentration.
-
If required for biological applications, the final solution can be sterilized by filtration through a 0.22 µm syringe filter. Note that some loss of the compound due to adsorption to the filter may occur.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Micelle-enabled clean and selective sulfonylation of polyfluoroarenes in water under mild conditions | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound: Second-Generation Amphiphile for Organometallic Chemistry in Water at Room Temperature [sigmaaldrich.com]
- 9. This compound: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Catalyst Preservation with TPGS-750-M
Welcome to the technical support center for TPGS-750-M. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing catalyst deactivation and troubleshooting common issues encountered during experiments using this advanced surfactant.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary role in my reaction?
A1: this compound is a second-generation amphiphile, or surfactant, designed to facilitate organic synthesis in aqueous media.[1][2] It is composed of a lipophilic (oil-loving) α-tocopherol (Vitamin E) moiety and a hydrophilic (water-loving) PEG-750-M chain, connected by a succinic acid linker.[1][2] When dissolved in water, this compound self-assembles into nanomicelles. These micelles act as "nanoreactors," providing a hydrophobic core where your water-insoluble organic substrates and metal catalyst can dissolve and react efficiently, even at room temperature.[2] This allows for "greener" chemical processes by replacing traditional organic solvents with water.[1]
Q2: Is this compound the catalyst?
A2: No, this compound is not the catalyst itself. It is a surfactant that creates the necessary environment (micelles) for the actual metal catalyst (e.g., a palladium complex) to function effectively in water.[1][2] It is a critical component of the catalytic system.
Q3: Can I reuse the this compound solution?
A3: Yes, one of the benefits of this compound is its recyclability. Due to its high solubility in water compared to common organic extraction solvents (like ethyl acetate (B1210297) or ether), the aqueous phase containing the surfactant can be recovered after product extraction and reused for subsequent reaction cycles with fresh substrate and catalyst.[3] Studies have shown successful reuse for up to eight cycles with minimal loss of efficiency.[3]
Q4: What types of catalysts and reactions are compatible with this compound?
A4: this compound is highly versatile and supports a wide range of transition metal-catalyzed reactions. It is most commonly used with palladium catalysts for various cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig amination, and Negishi-like couplings.[1][2][3] It is also effective for ruthenium-catalyzed olefin metathesis and certain C-H activation reactions.[1][2]
Troubleshooting Guide: Catalyst Deactivation
Catalyst deactivation is a primary cause of low yield or reaction failure. The following guides will help you diagnose and resolve common issues related to the stability of the palladium catalyst within the this compound system.
Issue 1: My reaction is sluggish or has failed to initiate.
This is often due to problems with the active catalytic species. The troubleshooting workflow below can help identify the root cause.
Caption: Troubleshooting workflow for a failed reaction.
Detailed Q&A for Issue 1:
-
Q: Why is degassing so critical?
-
A: The active form of the catalyst, Pd(0), and the phosphine (B1218219) ligands used to stabilize it are highly sensitive to oxygen. Oxygen can oxidize the phosphine ligand to phosphine oxide, which has poor coordinating ability, and can also oxidize the Pd(0) catalyst itself. Both pathways lead to catalyst deactivation. Thoroughly degassing your this compound/water solution and the reaction headspace with an inert gas like argon or nitrogen is essential to preserve the catalyst's activity.
-
-
Q: My reagents seem fine. Could the ligand be the problem?
-
A: Yes. The choice of ligand is crucial for catalyst stability and activity. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, cBRIDP, P(t-Bu)₃) are often required.[1] These ligands stabilize the monomeric Pd(0) species, preventing it from aggregating into inactive palladium black. They also promote the crucial oxidative addition step in the catalytic cycle. Using a suboptimal ligand can lead to rapid catalyst decomposition.
-
-
Q: Does the choice of palladium source matter?
-
A: Absolutely. Using a stable, well-defined Pd(II) pre-catalyst (e.g., PdCl₂(dtbpf), [(π-allyl)PdCl]₂) ensures a controlled and efficient in situ reduction to the active Pd(0) species.[3] Starting with an unstable palladium source can lead to uncontrolled decomposition and the formation of inactive aggregates.
-
Issue 2: A black precipitate has formed in my reaction mixture.
The appearance of a black or dark brown precipitate is a classic sign of catalyst deactivation via the formation of "palladium black."
References
Managing reaction times for efficient synthesis with Tpgs-750-M
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing reaction times and ensuring efficient synthesis using Tpgs-750-M.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound.
1. Issue: Slow or Incomplete Reactions
-
Question: My reaction is proceeding very slowly or has stalled. What are the potential causes and how can I resolve this?
-
Answer: Slow or incomplete reactions can be attributed to several factors when using this compound. Here is a step-by-step troubleshooting guide:
-
Verify Catalyst Compatibility: The choice of catalyst is crucial for successful reactions in aqueous micellar media. For instance, Pd(Amphos)Cl₂ has been found to be optimal for certain zinc-mediated Negishi-like couplings. For Suzuki-Miyaura reactions, a bis(di-tert-butylphosphino)ferrocene palladium chloride complex is effective. Ensure you are using a catalyst system known to be compatible with this compound and the specific reaction type.
-
Optimize this compound Concentration: The concentration of this compound is critical for forming the necessary nanomicelles that act as reaction vessels.[1][2] A typical starting concentration is 2-5 wt% in water.[3][4][5] If the reaction is slow, consider incrementally increasing the concentration to ensure adequate micelle formation.
-
Ensure Proper Dissolution: this compound should be fully dissolved in water to form a clear micellar solution. Sonication is recommended to aid dissolution.[3] Incomplete dissolution will result in a heterogeneous mixture and impede the reaction.
-
Check Substrate and Reagent Purity: Impurities in substrates or reagents can poison the catalyst or interfere with the reaction. Use materials of high purity.
-
Consider Temperature: While many reactions with this compound proceed efficiently at room temperature, some transformations may benefit from gentle heating.[5] However, high temperatures are generally not required.[5]
-
2. Issue: Poor Yield or Selectivity
-
Question: My reaction is giving a low yield of the desired product, or I am observing significant side product formation. What should I investigate?
-
Answer: Poor yield and selectivity can often be traced back to reaction conditions and component stability.
-
Evaluate Ligand Choice: For palladium-catalyzed reactions, the ligand plays a significant role. For example, X-Phos is used in Sonogashira reactions and cBRIDP in Buchwald-Hartwig aminations with this compound. An inappropriate ligand can lead to side reactions or catalyst deactivation.
-
Control pH: For chemoenzymatic tandem processes, adjusting the pH with a buffer after the initial metal-catalyzed reaction can be crucial for the subsequent enzymatic step.[1] The stability and activity of both the catalyst and substrates can be pH-dependent.
-
Minimize Dehalogenation in Suzuki-Miyaura Couplings: In large-scale Suzuki-Miyaura reactions, dehalogenation of the aryl halide can be a significant side reaction. The addition of an agent like LiBr has been shown to minimize this side product.
-
Frequently Asked Questions (FAQs)
1. What is this compound and how does it work?
This compound is a second-generation amphiphile, or surfactant, designed for conducting organic synthesis in water.[6] It is composed of a lipophilic α-tocopherol (Vitamin E) moiety and a hydrophilic PEG-750-M chain, linked by succinic acid.[7] In water, this compound molecules self-assemble into nanomicelles, which act as "nanoreactors."[1][2] The hydrophobic cores of these micelles encapsulate non-polar organic substrates and metal catalysts, allowing the reaction to proceed in an aqueous environment.[1][2]
2. What are the main advantages of using this compound?
The primary advantages of using this compound include:
-
"Green" Chemistry: It enables reactions to be run in water, reducing the reliance on volatile and often toxic organic solvents.[6]
-
Mild Reaction Conditions: Many reactions can be performed at room temperature, which can improve impurity profiles.[5]
-
Enhanced Efficiency: this compound often leads to equal or greater efficiency in terms of both yield and reaction times compared to older surfactants.[8]
-
Broad Applicability: It is effective for a wide range of metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, Negishi-like couplings, aminations, C-H activations, and olefin metathesis.[7][9][10]
3. What is the typical concentration of this compound to be used?
A concentration of 2.5% w/v or 2-5 wt% in water is commonly used for various reactions.[3][4][5] The optimal concentration may vary depending on the specific reaction and substrates.
4. How do I prepare a this compound solution?
To prepare a solution, weigh the desired amount of this compound and add it to the appropriate volume of water. Sonication is recommended to ensure complete dissolution and the formation of a clear micellar solution.[3]
5. Can this compound be used in combination with biocatalysis?
Yes, this compound is compatible with enzymatic reactions and has been shown to enhance the activity of some enzymes, such as alcohol dehydrogenases.[2] It can be used in chemoenzymatic tandem processes where a metal-catalyzed reaction is followed by an enzymatic transformation in the same pot.[1][2]
Data Presentation
Table 1: Overview of Reaction Conditions with this compound
| Reaction Type | Catalyst System | This compound Conc. | Temperature | Key Notes |
| Suzuki-Miyaura | PdCl₂(dtbpf) | Not specified | Room Temperature | Provides access to sterically congested substrates. |
| Heck Coupling | Pd[P(t-Bu)₃]₂ | 5 wt % | Room Temperature | Obviates the need for high temperatures.[5] |
| Sonogashira | Palladium chloride/X-Phos | Not specified | Room Temperature | Effective in aqueous media. |
| Buchwald-Hartwig Amination | Allyl palladium chloride/cBRIDP | Not specified | Room Temperature | Amenable to reaction in water with this compound. |
| Negishi-like Coupling | Pd(Amphos)Cl₂ | Not specified | Room Temperature | Organozinc halides are formed in situ. |
| Olefin Metathesis | Grubbs catalyst (2nd gen.) | 2.5% | Room Temperature | Yields are equal to or slightly better than other surfactant-water combinations.[8] |
| C-H Activation | Cationic palladium/benzoquinone/AgNO₃ | Not specified | Room Temperature | Successful for ortho functionalization of aryl acetamides. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a representative example and may require optimization for specific substrates.
-
Preparation of the Aqueous Medium: In a reaction vessel, dissolve this compound (e.g., 2.5 wt%) in deionized water. Use sonication to ensure the formation of a clear solution.
-
Addition of Reagents: To the aqueous micellar solution, add the aryl halide (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and a suitable base such as triethylamine (B128534) (2.0-3.0 equiv.).
-
Addition of Catalyst: Add the palladium catalyst, for example, bis(di-tert-butylphosphino)ferrocene palladium chloride complex (e.g., 1-2 mol%).
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Work-up: Upon completion, quench the reaction with water. Extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product by column chromatography to obtain the desired biaryl compound.
Visualizations
Caption: Troubleshooting workflow for slow or incomplete reactions.
Caption: Mechanism of this compound mediated synthesis in water.
References
- 1. researchgate.net [researchgate.net]
- 2. Bridging the gap between transition metal- and bio-catalysis via aqueous micellar catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Amphiphile for Metal-Catalyzed Cross-Coupling | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound: Second-Generation Amphiphile for Organometallic Chemistry in Water at Room Temperature [sigmaaldrich.com]
- 6. chemistryforsustainability.org [chemistryforsustainability.org]
- 7. This compound: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: Second-Generation Amphiphile for Organometallic Chemistry in Water at Room Temperature [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. [PDF] this compound: a second-generation amphiphile for metal-catalyzed cross-couplings in water at room temperature. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Improving Product Selectivity in TPGS-750-M Mediated Olefin Metathesis
Welcome to the technical support center for TPGS-750-M mediated olefin metathesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments and achieve desired product selectivity.
Troubleshooting Guide
This guide addresses common issues encountered during this compound mediated olefin metathesis in a question-and-answer format.
Issue 1: Poor E/Z Selectivity
Question: My reaction is producing a mixture of E and Z isomers, and I need to favor one over the other. How can I improve the stereoselectivity?
Answer: Achieving high stereoselectivity in olefin metathesis is a common challenge. In the this compound micellar system, several factors can be tuned:
-
Catalyst Selection: The choice of catalyst is paramount for controlling E/Z selectivity. While standard second-generation Grubbs catalysts are commonly used with this compound for their high activity, they often favor the thermodynamically more stable E-isomer.[1] For Z-selectivity, consider employing specialized Z-selective catalysts, such as those from the Grubbs, Hoveyda, or Schrock groups.[2]
-
Temperature Control: Lowering the reaction temperature can often enhance selectivity. Reactions performed at room temperature are generally a good starting point in the this compound system. Elevated temperatures can lead to isomerization of the kinetic product to the thermodynamic E-isomer.[1]
-
Reaction Time: Monitor the reaction progress closely. Prolonged reaction times, even at room temperature, can lead to isomerization of the desired kinetic product to the more stable thermodynamic isomer.[1]
Issue 2: High Levels of Homodimerization in Cross-Metathesis
Question: I am performing a cross-metathesis reaction, but I am observing significant amounts of homodimers from both of my starting olefins. How can I favor the desired cross-metathesis product?
Answer: Suppressing homodimerization is key to achieving high yields in cross-metathesis. Here are some strategies to employ within the this compound system:
-
Reactant Stoichiometry: A widely used and effective strategy is to use an excess of one of the olefin partners.[3][4] Typically, the less valuable or more volatile olefin is used in excess. This shifts the equilibrium towards the formation of the cross-metathesis product.
-
Substrate Reactivity: Olefins can be classified based on their propensity to homodimerize.[3][4] Reacting an olefin with a high tendency to homodimerize with one that has a low tendency can lead to selective cross-metathesis.
-
Slow Addition of a Reactant: If one of the olefins is particularly prone to homodimerization, its slow addition to the reaction mixture can maintain a low instantaneous concentration, thereby favoring the cross-reaction with the other olefin partner which is present in a higher concentration.
Issue 3: Catalyst Decomposition and Low Conversion
Question: My reaction is stalling, and I suspect the catalyst is decomposing. What can I do to improve catalyst stability and achieve higher conversion?
Answer: Catalyst stability is crucial for efficient metathesis. The aqueous environment, even within the protective micelles of this compound, can present challenges.
-
Purity of Reagents: Ensure that all substrates and the this compound/water mixture are free from impurities that can poison the catalyst. While this compound allows for reactions in water, some ruthenium catalysts can be sensitive to certain functional groups or dissolved gases.
-
pH of the Medium: The pH of the aqueous phase can influence the reaction rate. For some Ru-catalyzed metathesis reactions, a slightly acidic medium can accelerate the reaction.[5] The addition of a small amount of a mild acid like KHSO₄ has been shown to be beneficial.
-
Catalyst Loading: While it may seem counterintuitive, increasing the catalyst loading is not always the best solution and can sometimes lead to more side products. It is often better to optimize other reaction parameters first. A typical catalyst loading for this compound mediated reactions is around 2 mol %.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for olefin metathesis?
A1: Most published procedures for olefin metathesis in water utilize a 2.5 wt % solution of this compound. This concentration is above the critical micelle concentration and has been shown to be effective for a wide range of substrates. Lowering the surfactant concentration may lead to an inhomogeneous reaction mixture.[6]
Q2: Can I recycle the this compound and catalyst?
A2: Yes, one of the advantages of the this compound system is the potential for recycling. After extracting the organic product, the aqueous phase containing the surfactant and catalyst can be reused for subsequent reactions.[7] However, a gradual decrease in catalyst activity may be observed over multiple cycles.
Q3: How do I remove the ruthenium catalyst from my final product?
A3: Residual ruthenium can be a concern, especially in pharmaceutical applications. Several methods can be employed for its removal, including column chromatography on silica (B1680970) gel, or treatment with agents like triphenylphosphine (B44618) oxide (TPPO) or dimethyl sulfoxide (B87167) (DMSO) followed by filtration through silica gel.
Q4: Does the micellar environment of this compound influence product selectivity?
A4: The primary role of the this compound micelles is to create a hydrophobic nanoreactor environment in water, allowing for high concentrations of non-polar reactants and the catalyst, thus accelerating the reaction.[5] While the micellar environment itself has a profound effect on reaction rates, its direct influence on tuning E/Z selectivity or the ratio of cross- to homo-metathesis products is an area of ongoing research. The principles of catalyst choice, substrate reactivity, and reaction conditions remain the primary drivers of selectivity.
Quantitative Data Summary
The following tables summarize how different reaction parameters can influence product selectivity in olefin metathesis. While not all data is specific to the this compound system, the general trends are applicable.
Table 1: Effect of Catalyst Choice on E/Z Selectivity
| Catalyst | Substrate | E/Z Ratio | Reference |
| Grubbs 2nd Gen. | Terminal Olefins | Typically >9:1 | [1] |
| Hoveyda-Grubbs 2nd Gen. | Terminal Olefins | Typically >9:1 | [1] |
| Grubbs Z-Selective | Terminal Olefins | Typically >1:9 |
Table 2: Effect of Reactant Stoichiometry on Cross-Metathesis Selectivity
| Olefin A (equiv) | Olefin B (equiv) | Cross-Product:Homodimer Ratio | General Trend |
| 1 | 1 | Variable, often low | High homodimerization |
| 1 | 3 | Increased | Favors cross-product |
| 1 | 5 | High | Significantly favors cross-product |
Table 3: Effect of Temperature on E/Z Selectivity
| Temperature | E/Z Ratio (for a kinetically Z-favored reaction) | General Trend |
| 25 °C | 1:5 | Higher Z-selectivity |
| 50 °C | 1:3 | Decreased Z-selectivity |
| 80 °C | 1:1 | Approaches thermodynamic mixture |
Experimental Protocols
Protocol 1: General Procedure for Cross-Metathesis in this compound/Water
This protocol is adapted from an undergraduate organic chemistry experiment and provides a good starting point for optimizing cross-metathesis reactions.
-
Preparation of the Aqueous Medium: Prepare a 2.5 wt % solution of this compound in deionized water. For a 10 mL reaction volume, dissolve 0.25 g of this compound in 9.75 mL of water. Stir until the surfactant is fully dissolved.
-
Reactant Addition: To the aqueous this compound solution, add Olefin A (1.0 equiv) and Olefin B (1.0-5.0 equiv).
-
Catalyst Addition: Add the Grubbs catalyst (e.g., Grubbs 2nd Generation, 1-2 mol %) to the reaction mixture.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or ¹H NMR) by taking aliquots from the organic layer within the biphasic system.
-
Workup: Upon completion, extract the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. Merging Grubbs second-generation catalyst with photocatalysis enables Z-selective metathesis of olefins: scope, limitations, and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A general model for selectivity in olefin cross metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Micellar catalysis: a green solution to enable undirected and mild C–H activation of (oligo)thiophenes at the challenging β-position - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03708H [pubs.rsc.org]
- 7. This compound: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Scale-Up Challenges with TPGS-750-M: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when scaling up chemical reactions utilizing the designer surfactant TPGS-750-M. The information is designed to assist in the seamless transition from laboratory-scale experiments to larger-scale production, ensuring robust and efficient processes.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of reactions in aqueous media containing this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| 1. Increased Reaction Viscosity | High concentration of this compound. Formation of complex emulsions or liquid crystalline phases. High concentration of reactants or products within the micelles. | - Optimize Surfactant Concentration: While typically used at 2-5 wt%, consider reducing the concentration of this compound to the minimum effective level. - Temperature Adjustment: Gently warming the reaction mixture can sometimes reduce viscosity. Monitor for any potential impact on reaction kinetics or product stability. - Co-solvent Addition: The introduction of a minimal amount of a suitable organic co-solvent, such as THF or EtOAc, can help to break up highly ordered micellar structures and reduce viscosity.[1] |
| 2. Excessive Foaming | High agitation rates. Gas evolution from the reaction (e.g., in hydrogenations or reactions involving carbonates). Entrainment of air during reagent addition. | - Optimize Agitation: Reduce the stirring speed to a level that maintains adequate mixing without excessive surface turbulence. - Sub-surface Addition: Introduce gaseous reactants or reagents that may cause gas evolution below the surface of the reaction mixture. - Utilize Antifoaming Agents: If foaming persists, consider the addition of a small amount of a suitable antifoaming agent. Compatibility with the reaction chemistry must be verified. |
| 3. Incomplete Reaction or Stalling | Poor mass transfer between the aqueous and micellar phases. Precipitation or "oiling out" of reactants or products. Catalyst deactivation. | - Improve Agitation: Ensure efficient mixing to promote interaction between the aqueous and micellar phases. Baffled reactors can improve mixing efficiency at larger scales. - Co-solvent for Solubility: If a reactant or product has limited solubility in the micelles, leading to precipitation, a co-solvent can help maintain a homogeneous solution.[1] - Catalyst Stability: Investigate potential catalyst deactivation mechanisms. This may involve protecting the catalyst from air or moisture, or choosing a more robust catalyst system. |
| 4. Difficult Product Isolation/Extraction | Stable emulsion formation. High concentration of this compound interfering with phase separation. | - Salting Out: The addition of a saturated brine solution can help to break the emulsion and facilitate phase separation. - Solvent Selection: Experiment with different extraction solvents. Less polar solvents may be more effective in extracting the product from the aqueous micellar phase. - Centrifugation: For persistent emulsions, centrifugation can aid in separating the organic and aqueous layers. - Filtration through Celite: Passing the mixture through a pad of Celite can sometimes help to break up emulsions. |
| 5. Phase Separation or "Oiling Out" of Product | The product is highly insoluble in both the aqueous and micellar phases at the reaction concentration. | - Co-solvent Addition: As with incomplete reactions, a co-solvent can prevent the product from oiling out.[1] - In-situ Product Crystallization/Precipitation: In some cases, allowing the product to precipitate out of the reaction mixture can be a viable isolation strategy, followed by filtration. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for a scaled-up reaction?
A1: The optimal concentration of this compound is reaction-dependent. While many lab-scale reactions utilize 2-5 wt% of the surfactant, for scaled-up processes, it is advisable to determine the minimum effective concentration that provides satisfactory results.[2][3] This minimizes costs and can simplify downstream processing, such as product extraction.
Q2: How does temperature affect the performance of this compound at scale?
A2: Temperature can influence the viscosity of the this compound solution and the stability of the micelles. While many reactions with this compound are performed at room temperature, some may benefit from gentle heating to improve solubility or reaction rates.[4] However, excessive temperatures should be avoided as they can lead to the degradation of the surfactant and potentially affect catalyst stability. It is crucial to monitor the reaction temperature carefully during scale-up, as heat transfer becomes less efficient in larger vessels.
Q3: Can this compound be recycled?
A3: Yes, one of the advantages of this compound is its potential for recycling. Due to its high water solubility and low solubility in many organic solvents, the aqueous phase containing the surfactant can often be recovered after product extraction and reused in subsequent batches.[2] The efficiency of recycling will depend on the stability of the surfactant under the specific reaction and workup conditions.
Q4: Are co-solvents always necessary when scaling up with this compound?
A4: Not always. One of the benefits of this compound is its ability to facilitate many reactions in water without the need for organic co-solvents. However, for certain reactions, particularly those involving highly crystalline or insoluble substrates or products, a small amount of a co-solvent may be necessary to prevent precipitation or "oiling out" and ensure a homogeneous reaction mixture.[1]
Q5: How can I minimize the environmental impact of using this compound?
A5: this compound is considered an environmentally benign surfactant.[2][5] To further minimize its environmental impact, focus on optimizing the reaction to use the lowest effective concentration of the surfactant and implement a recycling protocol for the aqueous phase whenever possible. Proper waste treatment of the aqueous stream should also be considered.
Section 3: Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction at Scale
This protocol provides a general guideline for performing a Suzuki-Miyaura cross-coupling reaction on a larger scale using this compound. Specific parameters should be optimized for each unique substrate combination.
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid or ester (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf), 0.1-1 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2-3 equiv)
-
This compound (2-5 wt% in deionized water)
-
Degassed deionized water
Procedure:
-
Vessel Preparation: To a suitable multi-neck reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, add the aryl halide, boronic acid or ester, and the base.
-
Surfactant Solution: In a separate vessel, prepare the this compound solution by dissolving the required amount in degassed deionized water with stirring. Gentle warming may be required to facilitate dissolution.
-
Reaction Setup: Add the this compound solution to the reactor.
-
Inert Atmosphere: Purge the reactor with nitrogen for 15-30 minutes to ensure an inert atmosphere.
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive flow of nitrogen.
-
Reaction: Stir the mixture vigorously at the desired temperature (typically room temperature to 45 °C) and monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC, TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Add a saturated brine solution to aid in phase separation. Extract the product with a suitable organic solvent (e.g., ethyl acetate, toluene).
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by an appropriate method, such as crystallization or column chromatography.
Section 4: Visualizations
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction using this compound.
Caption: A logical relationship diagram for troubleshooting common issues during scale-up with this compound.
References
- 1. Introducing Savie: A Biodegradable Surfactant Enabling Chemo- and Biocatalysis and Related Reactions in Recyclable Water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound: a second-generation amphiphile for metal-catalyzed cross-couplings in water at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Degassing TPGS-750-M Solutions for Catalysis
This guide provides researchers, scientists, and drug development professionals with best practices, troubleshooting advice, and frequently asked questions (FAQs) regarding the degassing of TPGS-750-M solutions for catalysis applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in catalysis?
A1: this compound is a second-generation, non-ionic amphiphile (surfactant) designed for conducting metal-catalyzed cross-coupling reactions in water.[1][2][3] It is composed of a lipophilic (fat-loving) α-tocopherol (Vitamin E) moiety, a hydrophilic (water-loving) methoxy (B1213986) polyethylene (B3416737) glycol (MPEG-750) chain, and a succinic acid linker.[2][3] In water, this compound self-assembles into nanomicelles, which act as nanoreactors.[2] These micelles encapsulate the water-insoluble organic substrates and metal catalysts in their hydrophobic cores, allowing reactions to proceed efficiently in an aqueous medium at room temperature.[2][4] This technology offers significant environmental benefits by reducing the need for volatile organic solvents.[2]
Q2: Why is degassing this compound solutions crucial for catalysis?
A2: Many transition metal catalysts used in cross-coupling reactions, such as those involving palladium and ruthenium, are sensitive to oxygen.[2][5] Dissolved oxygen in the reaction medium can deactivate the catalyst through oxidation, leading to lower reaction yields, slower reaction rates, and the formation of undesired byproducts.[5] Degassing the this compound solution removes dissolved oxygen, creating an inert environment that protects the catalyst and ensures the integrity of the catalytic cycle. While many publications mention using "degassed" this compound solutions, they often do not specify the method used.[1] However, the fundamental principles of handling air-sensitive catalysts apply.[5]
Q3: What are the common methods for degassing this compound solutions?
A3: The most common and effective methods for degassing solutions in a research setting are:
-
Freeze-Pump-Thaw (FPT): This is considered the most rigorous and effective method for removing dissolved gases.[5] It involves freezing the solution, evacuating the headspace under high vacuum, and then thawing the solution to allow dissolved gases to escape into the vacuum.[5][6] This cycle is typically repeated three or more times.[5]
-
Inert Gas Sparging (Purging): This method involves bubbling an inert gas, such as argon or nitrogen, through the this compound solution for an extended period (e.g., 30-60 minutes).[5] The inert gas displaces the dissolved oxygen. While less effective than FPT, sparging is simpler and suitable for larger volumes where FPT would be impractical.[5][7]
-
Sonication with Vacuum: Applying sonication to the solution while under a gentle vacuum can also facilitate the removal of dissolved gases.[5][8] The ultrasonic waves create cavitation bubbles, which help to nucleate and remove dissolved gases.[8]
Q4: Are there any specific challenges when degassing this compound solutions?
A4: Yes, the amphiphilic nature of this compound can present some challenges:
-
Foaming: Surfactant solutions like this compound have a tendency to foam under vacuum or vigorous sparging.[9] This can lead to loss of material and contamination of the vacuum line. It is crucial to apply vacuum gently and control the sparging rate to minimize foaming.
-
Viscosity: While this compound solutions are typically prepared at low weight percentages (e.g., 2 wt %), they can be more viscous than pure water. This increased viscosity can trap gas bubbles, making degassing less efficient.[8] Gentle swirling or stirring during sparging can help to release trapped bubbles. For highly viscous solutions, ultrasonic degassing might be more effective.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or inconsistent reaction yields | Incomplete degassing, leading to catalyst deactivation. | - Use a more rigorous degassing method, such as Freeze-Pump-Thaw (FPT).[5]- Increase the number of FPT cycles or the sparging time.- Ensure all reaction components are properly degassed and handled under an inert atmosphere. |
| Significant foaming during vacuum degassing | Vacuum is applied too quickly; solution contains impurities that stabilize foam. | - Apply vacuum gradually.- Use a larger flask to provide more headspace.- Consider sparging as an alternative degassing method. |
| Solution remains cloudy or contains visible bubbles after degassing | Incomplete removal of dissolved gases due to high viscosity or insufficient degassing time. | - Extend the sparging or sonication time.- Gently swirl or stir the solution during sparging.- For persistent issues, consider the Freeze-Pump-Thaw method, which is generally more effective for viscous solutions.[10] |
| Reaction fails to initiate | Catalyst is highly sensitive and was compromised by residual oxygen. | - Ensure the highest purity inert gas is used for sparging.- Perform at least three Freeze-Pump-Thaw cycles for maximum oxygen removal.[5]- Assemble the reaction in a glovebox to minimize air exposure. |
Experimental Protocols
Protocol 1: Degassing by Inert Gas Sparging
This method is suitable for routine degassing of larger volumes of this compound solutions.
Materials:
-
This compound solution in a Schlenk flask or a flask with a two-way stopcock.
-
Source of high-purity inert gas (Argon or Nitrogen) with a regulator.
-
Long needle or glass pipette.
-
Septum.
Procedure:
-
Prepare the desired concentration of this compound in water in the flask.
-
Seal the flask with a septum.
-
Insert a long needle connected to the inert gas line, ensuring the tip is submerged below the liquid surface.
-
Insert a second, shorter needle to act as a gas outlet.
-
Begin bubbling the inert gas through the solution at a moderate rate to avoid excessive foaming or splashing. A gentle swirl can help release bubbles.
-
Sparging for 30-60 minutes is typically sufficient for most applications.[5]
-
After the desired time, remove the outlet needle first, followed by the gas inlet needle to maintain a positive pressure of inert gas in the flask.
-
The solution is now ready for use.
Protocol 2: Degassing by Freeze-Pump-Thaw (FPT)
This is the most effective method for complete degassing and is recommended for highly air-sensitive catalytic systems.[5]
Materials:
-
This compound solution in a Schlenk flask of appropriate size (not more than half full).
-
Schlenk line with a high-vacuum pump and an inert gas supply.
-
Cold trap (e.g., liquid nitrogen or dry ice/acetone).
-
Dewar with liquid nitrogen.
Procedure:
-
Place the this compound solution in the Schlenk flask.
-
Freeze: Immerse the flask in a dewar of liquid nitrogen, swirling gently until the solution is completely frozen solid.
-
Pump: Once frozen, open the stopcock to the vacuum line and evacuate the headspace for at least 10 minutes. Ensure the cold trap is functioning to protect the pump.
-
Thaw: Close the stopcock to the vacuum line and remove the flask from the liquid nitrogen. Allow the solution to thaw completely at room temperature or in a cool water bath. You may observe gas bubbles being released from the thawing liquid.
-
Repeat the Freeze-Pump-Thaw cycle at least two more times (for a total of three cycles).[5] For extremely sensitive reactions, more cycles may be necessary.
-
After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen).
-
The solution is now degassed and ready for use.
Quantitative Data
The following tables summarize the yields of various catalytic reactions performed in degassed this compound/water solutions, demonstrating the effectiveness of this medium for a range of transformations.
Table 1: Comparison of Olefin Metathesis Reactions in Different Media [1]
| Entry | Substrate 1 | Substrate 2 | Surfactant (wt %) | Conversion/Yield (%) |
| 1 | Olefin 5 | Methyl vinyl ketone | 2.5% PTS | 64 |
| 2 | Olefin 5 | Methyl vinyl ketone | 2.5% this compound | 74 |
| 3 | Diene 7 | - | 2.5% PTS | 85 |
| 4 | Diene 7 | - | 2.5% this compound | 85 |
Table 2: Heck Couplings in this compound/Water [1]
| Entry | Aryl Halide | Olefin | Catalyst | Surfactant (wt %) | Yield (%) |
| 1 | 4-Iodoacetophenone | n-Butyl acrylate | Pd(P(t-Bu)3)2 | 5% this compound | 95 |
| 2 | 4-Iodoanisole | n-Butyl acrylate | Pd(P(t-Bu)3)2 | 5% this compound | 96 |
Table 3: Suzuki-Miyaura Couplings in this compound/Water [1]
| Entry | Aryl Halide | Boronic Acid | Catalyst | Surfactant (wt %) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | PdCl2(dppf) | 2% this compound | 98 |
| 2 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | PdCl2(dppf) | 2% this compound | 95 |
Visualizations
Caption: Comparative workflows for degassing solutions via Sparging and Freeze-Pump-Thaw.
Caption: General workflow for catalysis using a degassed this compound solution.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound:用于室温下水中有机金属化学反应的第二代两亲物 [sigmaaldrich.com]
- 3. This compound: a second-generation amphiphile for metal-catalyzed cross-couplings in water at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bridging the gap between transition metal- and bio-catalysis via aqueous micellar catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How To [chem.rochester.edu]
- 6. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 7. emeraldcloudlab.com [emeraldcloudlab.com]
- 8. Industrial Degassing: How to Degas a Viscous Liquid Using Ultrasound? - Sinaptec [sinaptec.fr]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. berry.chem.wisc.edu [berry.chem.wisc.edu]
Technical Support Center: Purification of Products from TPGS-750-M Reactions
Welcome to the technical support center for refining purification techniques for products from TPGS-750-M reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the purification of reaction products synthesized using the designer surfactant this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for purifying an organic product from a this compound reaction mixture?
A1: The standard and most effective method for isolating organic products from aqueous reactions employing this compound is liquid-liquid extraction with a suitable organic solvent, followed by purification of the organic extract, typically via column chromatography. This compound is intentionally designed to have poor solubility in common organic solvents like diethyl ether (Et₂O) and ethyl acetate (B1210297) (EtOAc), which facilitates its separation from the desired product and allows for the recycling of the aqueous phase containing the surfactant.[1][2]
Q2: How can I be sure that all the this compound has been removed from my final product?
A2: The most reliable method for verifying the removal of this compound is through ¹H and ¹³C NMR spectroscopy of your purified product. Residual this compound would exhibit characteristic signals corresponding to its three main components: α-tocopherol, the polyethylene (B3416737) glycol (PEG) chain, and the succinate (B1194679) linker.
To check for contamination, look for the following signals in your ¹H NMR spectrum (in CDCl₃):
-
A broad singlet around 3.64 ppm corresponding to the repeating ethylene (B1197577) oxide units of the PEG chain.
-
Signals in the aliphatic region (approximately 0.8-2.2 ppm ) corresponding to the α-tocopherol moiety.
-
A singlet around 3.38 ppm from the methoxy (B1213986) group at the end of the PEG chain.
The absence of these characteristic peaks in the NMR spectrum of your final, purified product is a strong indicator of its purity from the surfactant.[3]
Q3: Can I recycle the aqueous phase containing this compound after extracting my product?
A3: Yes, one of the key advantages of using this compound is the ability to recycle the aqueous phase. After extracting your product with an organic solvent, the aqueous layer containing the this compound can be retained and reused in subsequent reactions.[1][2] For a detailed procedure, please refer to the Experimental Protocols section.
Q4: What should I do if I observe an emulsion during the liquid-liquid extraction?
A4: Emulsion formation is a common issue when working with surfactants. If an emulsion forms, you can try the following troubleshooting steps:
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the phases.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase can help to break the emulsion.
-
Filtration: In some cases, filtering the entire mixture through a pad of Celite® or glass wool can help to break up the emulsion.
-
Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning at a moderate speed can force the separation of the layers.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| Low recovery of product after extraction | 1. Incomplete extraction from the micelles. 2. Product has some water solubility. | 1. Increase the volume and/or number of organic extractions. 2. Use a more polar extraction solvent (e.g., ethyl acetate instead of diethyl ether). 3. If the product is acidic or basic, adjust the pH of the aqueous phase to neutralize the product and increase its partitioning into the organic layer. |
| Persistent emulsion during workup | High concentration of surfactant or other amphiphilic species. | 1. Add brine (saturated NaCl solution) to the separatory funnel. 2. Allow the mixture to stand for an extended period. 3. Filter the mixture through Celite®. 4. Use centrifugation to aid phase separation. |
| This compound contamination in the final product (confirmed by NMR) | 1. Inefficient phase separation during extraction. 2. Use of a too-polar extraction solvent that partially dissolves this compound. | 1. Perform additional washes of the combined organic extracts with water or brine. 2. Consider switching to a less polar extraction solvent (e.g., diethyl ether or a mixture of hexanes and ethyl acetate). 3. Re-purify the product using column chromatography with a carefully selected solvent system. |
| Product crashes out of solution during the reaction | The product is insoluble in the aqueous micellar medium. | This can sometimes be advantageous for purification. If the product is a solid, it can often be isolated by simple filtration. If it forms an oil that complicates stirring, addition of a co-solvent like THF may be necessary to maintain a stirrable mixture.[4] |
Experimental Protocols
Protocol 1: Standard Product Extraction and Purification
This protocol is a general method for isolating a neutral, organic product from a this compound reaction mixture.
Methodology:
-
Upon completion of the reaction, cool the reaction mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). A typical extraction would be 3 x 20 mL of solvent for a 10 mL aqueous reaction volume.
-
Combine the organic extracts.
-
Wash the combined organic extracts with water (2 x 10 mL) and then with brine (1 x 10 mL) to remove residual water-soluble impurities and this compound.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system to yield the pure product.[1][2]
Protocol 2: Recycling of the Aqueous this compound Phase
This protocol describes how to recover and reuse the aqueous phase containing this compound.
Methodology:
-
Following the initial product extraction as described in Protocol 1 (steps 1-3), carefully separate and collect the aqueous layer from the separatory funnel.
-
This aqueous phase, containing the this compound, can be directly reused in a subsequent reaction.
-
Charge the recycled aqueous phase with fresh reactants and catalyst as required for the next reaction cycle.[1][2]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | Soluble, forms micelles | [5] |
| Diethyl Ether (Et₂O) | Poorly soluble | [1][2] |
| Ethyl Acetate (EtOAc) | Poorly soluble | [1][2] |
| Toluene | Soluble (used in synthesis) | [1] |
| Dichloromethane (CH₂Cl₂) | Soluble | [1] |
Visualizations
Caption: Standard workflow for product purification and surfactant recycling.
Caption: Troubleshooting guide for emulsion formation during extraction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. This compound | Amphiphile for Metal-Catalyzed Cross-Coupling | TargetMol [targetmol.com]
Validation & Comparative
Taming Cross-Coupling Reactions in Water: A Comparative Guide to TPGS-750-M and PTS Micellar Catalysis
For researchers, scientists, and drug development professionals seeking to enhance the efficiency and sustainability of cross-coupling reactions, the choice of surfactant in aqueous micellar catalysis is paramount. This guide provides an objective comparison of two leading "designer" surfactants, TPGS-750-M and PTS, supported by experimental data to inform your selection.
The use of micellar catalysis, where reactions are carried out in the hydrophobic cores of micelles suspended in water, has emerged as a powerful green chemistry approach for a wide range of transition metal-catalyzed cross-coupling reactions.[1] This technology circumvents the need for volatile and often toxic organic solvents, offering benefits in terms of cost, safety, and environmental impact. At the forefront of this technology are the nonionic surfactants this compound and PTS, both developed to facilitate reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Negishi-like couplings in water at room temperature.[1][2][3][4][5]
At a Glance: this compound vs. PTS
| Feature | This compound | PTS |
| Generation | Second-Generation[3] | First-Generation[1][6] |
| Composition | Racemic α-tocopherol, MPEG-750, and succinic acid[1][2][4][5] | Racemic vitamin E, sebacic acid, and PEG-600[6] |
| Synthesis Efficiency | Far greater efficiency in its preparation[1][3] | Less efficient synthesis[7] |
| Particle Size | Engineered for larger particle size (averaging 53-65 nm)[3][6] | Forms smaller particles (average ca. 22-25 nm)[1] |
| General Performance | Generally provides equal or superior yields and reaction rates[1][3][6][7] | Effective, but often outperformed by this compound[1][3] |
| Key Advantage | Optimized particle size for better accommodation of substrates and catalysts, leading to higher efficiency.[3] | Established as a foundational surfactant for micellar catalysis.[6] |
Performance in Key Cross-Coupling Reactions
This compound has consistently demonstrated performance equal to or exceeding that of PTS across a variety of palladium-catalyzed cross-coupling reactions. The engineered larger particle size of this compound is believed to better accommodate the spatial requirements of substrates and catalysts, leading to increased reaction rates and higher yields.[3]
Suzuki-Miyaura Coupling
Studies have shown improved yields for Suzuki-Miyaura cross-couplings when using this compound compared to PTS, especially for more sterically challenging substrates.[1][3] For instance, in the coupling of a sterically hindered aryl bromide, a notable increase in yield was observed with this compound.[1] A scalable kilogram-scale protocol for a Suzuki-Miyaura reaction has been successfully developed using this compound in water, highlighting its industrial applicability.[8]
Heck Coupling
In Heck cross-coupling reactions, this compound has also shown advantages. The use of this compound in aqueous media allows these reactions to proceed at room temperature, avoiding the high temperatures typically required.
Sonogashira Coupling
For Sonogashira couplings, a switch from PTS to this compound has been shown to improve yields, with one example elevating a moderately yielding reaction to nearly quantitative.[1]
Negishi-like Coupling
This compound facilitates efficient Negishi-like couplings in water, where highly moisture-sensitive organozinc halides are formed in situ. Comparative examples indicate that this compound leads to competitive or superior yields of the coupled products relative to PTS under identical conditions.[1][3]
Experimental Data: A Side-by-Side Comparison
The following tables summarize the comparative performance of this compound and PTS in various cross-coupling reactions as reported in the literature.
Table 1: Comparison of Yields in Olefin Metathesis Reactions [1][3]
| Reaction | Substrate 1 | Substrate 2 | Catalyst | Surfactant (2.5 wt%) | Yield (%) |
| Cross Metathesis | Olefin 5 | Methyl vinyl ketone | Grubbs' 2nd Gen. | PTS | 64 |
| This compound | 74 | ||||
| Ring-Closing Metathesis | Diene 7 | - | Grubbs' 2nd Gen. | PTS | 85 |
| This compound | ≥85 |
Table 2: Comparison of Yields in Pd-Catalyzed Cross-Coupling Reactions [1][3]
| Reaction Type | Aryl Halide | Coupling Partner | Catalyst | Surfactant (2-3 wt%) | Yield (%) |
| Suzuki-Miyaura | 4-Bromotoluene | Phenylboronic acid | Pd(P(t-Bu)3)2 | PTS | 90 |
| This compound | 95 | ||||
| Sonogashira | 4-Iodoanisole | Phenylacetylene | PdCl2(XPhos) | PTS | 78 |
| This compound | 92 | ||||
| Buchwald-Hartwig Amination | 4-Bromotoluene | Aniline | [PdCl(allyl)]2/cBRIDP | PTS | 85 |
| This compound | 98 |
Experimental Protocols
A significant advantage of this compound is its ability to be directly substituted for PTS in existing protocols without the need for re-optimization.[1][3] The following provides a general methodology for a palladium-catalyzed cross-coupling reaction in an aqueous this compound solution.
General Procedure for a Suzuki-Miyaura Coupling:
-
To a vial is added the aryl halide (1.0 equiv), the boronic acid (1.2 equiv), and the palladium catalyst (e.g., Pd(P(t-Bu)3)2, 1-2 mol%).
-
A 2 wt % solution of this compound in deionized water is added to the vial.
-
A suitable base (e.g., K3PO4, 2.0 equiv) is added to the mixture.
-
The reaction mixture is stirred vigorously at room temperature until the starting material is consumed (as monitored by TLC or GC-MS).
-
Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel.
Visualizing the Process: Micellar Catalysis and Surfactant Structures
To better understand the underlying mechanisms and structural differences, the following diagrams are provided.
Caption: Catalytic cycle within the hydrophobic core of a micelle.
Caption: Key structural components of this compound and PTS.
Conclusion
For researchers aiming to perform efficient and environmentally benign cross-coupling reactions, this compound presents a compelling advantage over the first-generation surfactant, PTS. Its optimized design, leading to superior or equal performance across a range of important transformations, coupled with a more efficient synthesis, makes it the preferred choice for modern organic synthesis in water. The ability to directly substitute this compound into established protocols further simplifies its adoption, providing a practical and powerful tool for sustainable chemistry.
References
- 1. This compound: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [PDF] this compound: a second-generation amphiphile for metal-catalyzed cross-couplings in water at room temperature. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. “Designer”-Surfactant-Enabled Cross-Couplings in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Tpgs-750-M versus TPGS-1000: a comparative analysis in micellar catalysis
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to selecting the optimal amphiphile for aqueous-phase organic synthesis.
In the realm of green chemistry, micellar catalysis has emerged as a transformative technology, enabling a vast array of organic reactions to be conducted in water, thereby reducing the reliance on volatile and often toxic organic solvents. At the heart of this technology are amphiphilic molecules, or surfactants, that self-assemble into nanomicelles in aqueous media, creating hydrophobic pockets where catalytic reactions can occur. Among the commercially available surfactants, d-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate (B1194679) (TPGS-1000) and its second-generation counterpart, Tpgs-750-M, have garnered significant attention. This guide provides an in-depth comparative analysis of these two prominent amphiphiles, supported by experimental data, to aid researchers in making informed decisions for their specific catalytic applications.
Physicochemical Properties: A Tale of Two Surfactants
The fundamental differences between this compound and TPGS-1000 lie in their molecular architecture, which in turn dictates their performance in micellar catalysis. TPGS-1000 is a well-established, FDA-approved, water-soluble derivative of natural vitamin E, widely used in drug delivery systems.[1][2][3] this compound, on the other hand, is a more recent innovation, specifically engineered for superior performance in metal-catalyzed cross-coupling reactions.[4][5][6] It is a diester composed of racemic α-tocopherol, methoxy (B1213986) polyethylene glycol-750 (MPEG-750), and succinic acid.[4][5][6]
The key distinctions in their physicochemical properties are summarized in the table below:
| Property | This compound | TPGS-1000 |
| Composition | Racemic α-tocopherol, MPEG-750, succinic acid[4][5] | d-α-tocopherol, PEG-1000, succinic acid[7][8] |
| PEG Chain Length | Shorter (MPEG-750)[4][5] | Longer (PEG-1000)[7][8] |
| Critical Micelle Concentration (CMC) | ~0.06 wt%[9] | ~0.02 mM (~0.02 wt%)[7][8][10] |
| Micelle/Particle Size | ~53-65 nm[5][11] | ~13 nm[5][11] |
| Hydrophilic-Lipophilic Balance (HLB) | Not explicitly stated, but lower than TPGS-1000 is implied by the shorter PEG chain | ~13.2[7][8] |
The shorter polyethylene glycol (PEG) chain in this compound results in the formation of significantly larger nanoparticles compared to TPGS-1000.[5][11] This difference in particle size and potentially the internal micellar environment is believed to be a key factor contributing to the enhanced catalytic activity observed with this compound.[5][6]
Performance in Micellar Catalysis: Experimental Evidence
The superior performance of this compound over TPGS-1000 has been demonstrated across a range of important metal-catalyzed cross-coupling reactions. The following tables summarize comparative experimental data from published literature.
Olefin Metathesis
Olefin metathesis is a powerful carbon-carbon bond-forming reaction. In a comparative study, this compound consistently outperformed TPGS-1000 in both cross-metathesis and ring-closing metathesis reactions.
| Reaction | Surfactant (2.5 wt%) | Conversion (%) |
| Cross-Metathesis | This compound | 74[5][11] |
| TPGS-1000 | 35[5][11] | |
| Ring-Closing Metathesis | This compound | >95 (85% isolated yield)[5][11] |
| TPGS-1000 | 40[5][11] |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl compounds. This compound has been shown to be a highly effective medium for this reaction, even at room temperature. While direct side-by-side percentage yield comparisons with TPGS-1000 in the initial search results are limited for this specific reaction, the literature consistently highlights the development of this compound to overcome the limitations of earlier surfactants, including TPGS-1000, for a variety of cross-coupling reactions.[4][5]
Sonogashira Coupling
The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, also benefits from the use of this compound. Studies have shown its efficacy in promoting these reactions in water.[4][5]
Experimental Protocols
General Procedure for Micellar Catalysis
A general workflow for performing a metal-catalyzed cross-coupling reaction in a micellar medium is outlined below. This protocol can be adapted for various specific reactions by modifying the catalyst, reagents, and reaction conditions.
Caption: General workflow for a typical micellar catalysis experiment.
Synthesis of this compound
This compound can be synthesized in a straightforward, two-step procedure with nearly quantitative yields in each step.[5]
Caption: Two-step synthesis of the designer surfactant this compound.
Conclusion and Outlook
The development of this compound represents a significant advancement in the field of micellar catalysis. Its rational design, featuring a shorter PEG chain and leading to the formation of larger nanoparticles, translates to demonstrably superior performance in a variety of challenging metal-catalyzed cross-coupling reactions compared to its predecessor, TPGS-1000. For researchers seeking to implement greener and more efficient synthetic methodologies, this compound offers a compelling and often superior alternative for conducting organic chemistry in water. While TPGS-1000 remains a valuable and FDA-approved excipient, particularly in drug delivery applications, the experimental evidence strongly supports the choice of this compound for demanding micellar catalysis applications. The continued exploration and design of novel surfactants will undoubtedly further expand the scope and utility of this environmentally benign chemical technology.
References
- 1. Tocopheryl Polyethylene Glycol Succinate as a Safe, Antioxidant Surfactant for Processing Carbon Nanotubes and Fullerenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TPGS-1000 exhibits potent anticancer activity for hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The applications of Vitamin E TPGS in drug delivery [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a second-generation amphiphile for metal-catalyzed cross-couplings in water at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Micellization of D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS 1000): Thermodynamics and related Solute solvent interactions. – Oriental Journal of Chemistry [orientjchem.org]
- 9. scientificupdate.com [scientificupdate.com]
- 10. Poloxamer-188 and d-α-Tocopheryl Polyethylene Glycol Succinate (TPGS-1000) Mixed Micelles Integrated Orodispersible Sublingual Films to Improve Oral Bioavailability of Ebastine; In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
TPGS-750-M: A High-Performance Amphiphile for Sustainable Named Reactions in Aqueous Media
A comprehensive guide for researchers, scientists, and drug development professionals on the validation and performance of TPGS-750-M in key chemical transformations, offering a comparative analysis against alternative surfactants and traditional organic solvents.
The quest for greener, more efficient, and cost-effective chemical syntheses has led to the development of innovative technologies that challenge the traditional reliance on volatile organic solvents. Among these, micellar catalysis using "designer" surfactants has emerged as a transformative approach, enabling a wide range of organic reactions to be conducted in water. This compound, a second-generation amphiphile derived from vitamin E, has established itself as a frontrunner in this field. This guide provides a detailed comparison of this compound's performance in several widely used named reactions, supported by experimental data and detailed protocols.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
This compound has demonstrated exceptional efficacy in facilitating various palladium-catalyzed cross-coupling reactions at room temperature in water. These reactions, fundamental in academic and industrial settings for carbon-carbon and carbon-heteroatom bond formation, benefit from the mild conditions and simplified product recovery offered by this micellar technology.[1]
Comparative Performance Data
The following tables summarize the performance of this compound in key named reactions, often showing equal or superior yields compared to its predecessor, PTS (polyoxyethanyl-α-tocopheryl sebacate), and other surfactants.[2][3]
Table 1: Heck Coupling
| Entry | Aryl Halide | Alkene | Surfactant (wt%) | Catalyst | Yield (%) | Reference |
| 1 | 4-Iodoanisole | n-Butyl acrylate | 5% this compound | Pd[P(t-Bu)₃]₂ | 95 | [2] |
| 2 | 4-Iodoanisole | n-Butyl acrylate | 5% PTS | Pd[P(t-Bu)₃]₂ | 92 | [2] |
| 3 | 1-Iodonaphthalene | n-Butyl acrylate | 5% this compound | Pd[P(t-Bu)₃]₂ | 96 | [2] |
| 4 | 1-Iodonaphthalene | n-Butyl acrylate | 5% PTS | Pd[P(t-Bu)₃]₂ | 94 | [2] |
Table 2: Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Surfactant (wt%) | Catalyst | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Phenylboronic acid | 2% this compound | PdCl₂(dtbpf) | 98 | [2] |
| 2 | 4-Bromotoluene | Phenylboronic acid | 2% PTS | PdCl₂(dtbpf) | 95 | [2] |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 2-Methylphenylboronic acid | 2% this compound | PdCl₂(dtbpf) | 91 | [2] |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 2-Methylphenylboronic acid | 2% PTS | PdCl₂(dtbpf) | 88 | [2] |
Table 3: Sonogashira Coupling
| Entry | Aryl Halide | Alkyne | Surfactant (wt%) | Catalyst System | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Phenylacetylene | 3% this compound | Pd(CH₃CN)₂Cl₂ / X-Phos | 85 | [3] |
| 2 | 4-Bromoanisole | Phenylacetylene | 3% PTS | Pd(CH₃CN)₂Cl₂ / X-Phos | 80 | [3] |
| 3 | 1-Bromonaphthalene | 1-Hexyne | 3% this compound | Pd(CH₃CN)₂Cl₂ / X-Phos | 99 | [3] |
| 4 | 1-Bromonaphthalene | 1-Hexyne | 3% PTS | Pd(CH₃CN)₂Cl₂ / X-Phos | 92 | [3] |
Table 4: Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Surfactant (wt%) | Catalyst System | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Aniline | 2% this compound | [(π-allyl)PdCl]₂ / cBRIDP | 98 | [3] |
| 2 | 4-Bromotoluene | Aniline | 2% PTS | [(π-allyl)PdCl]₂ / cBRIDP | 94 | [3] |
| 3 | 4-Bromotoluene | Aniline | 2% TPGS-1000 | [(π-allyl)PdCl]₂ / cBRIDP | 39 | [3] |
The Mechanism of Micellar Catalysis with this compound
This compound is a "designer" surfactant composed of a lipophilic α-tocopherol (vitamin E) moiety and a hydrophilic polyethylene (B3416737) glycol (PEG-750-M) chain, connected by a succinic acid linker. When dissolved in water at a sufficient concentration, this compound molecules self-assemble into spherical nanomicelles. These micelles act as nanoreactors, sequestering the water-insoluble organic substrates and the transition metal catalyst within their lipophilic cores, thereby enabling the reaction to proceed efficiently in the bulk aqueous phase.[1]
Caption: Micellar catalysis using this compound in water.
General Experimental Workflow
The use of this compound simplifies the experimental setup and workup procedures for many named reactions. A typical workflow involves the straightforward mixing of reactants and catalyst in an aqueous solution of the surfactant, followed by simple extraction of the product.
References
A Head-to-Head Performance Comparison of TPG-750-M and Other Leading Non-Ionic Surfactants in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Surfactant Selection
In the landscape of pharmaceutical formulation, the choice of a non-ionic surfactant is a critical determinant of a drug's ultimate success. These versatile excipients are indispensable for enhancing the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). This guide provides a comprehensive performance comparison of TPG-750-M against other widely used non-ionic surfactants, namely D-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate (B1194679) (TPGS-1000), Polysorbate 80 (Tween 80), and Poloxamer 407 (Pluronic F-127). The following sections present a detailed analysis based on key performance indicators, supported by experimental data and methodologies, to empower researchers in making informed decisions for their drug delivery systems.
Key Performance Indicators: A Comparative Overview
The ideal non-ionic surfactant should exhibit a low critical micelle concentration (CMC), high drug solubilization capacity, and minimal cytotoxicity. The following tables summarize the available data for TPG-750-M and its counterparts. It is important to note that the data presented is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Surfactant | Molecular Weight (Approx. g/mol ) | Critical Micelle Concentration (CMC) | Micelle Size (Diameter, nm) |
| TPGS-750-M | ~1,200 | Data not readily available in direct comparative studies | 53-65[1] |
| TPGS-1000 | ~1,513[2] | 0.02 mM[3] | 13[1] |
| Polysorbate 80 (Tween 80) | ~1,310 | 0.012 - 0.017 mM | 9-12 |
| Poloxamer 407 (Pluronic F-127) | ~12,600 | 2.8 x 10-6 M (~0.035 mg/mL)[4] | 20-30 |
Table 1: Physicochemical Properties of Selected Non-Ionic Surfactants.
| Surfactant | Model Drug | Solubility Enhancement |
| This compound | Not specified in comparative studies | Data not readily available in direct comparative studies |
| TPGS-1000 | Paclitaxel (B517696) | Significant enhancement, with a linear increase above 0.1 mg/mL[5] |
| Polysorbate 80 (Tween 80) | Cefotaxime | Significant solubilization observed[6] |
| Poloxamer 407 (Pluronic F-127) | Emodin | Effective at concentrations >10%, with 20% F-127 solubilizing 0.42 mg/mL[4] |
Table 2: Drug Solubilization Capacity.
| Surfactant | Cell Line | Cytotoxicity Findings |
| This compound | Not specified in comparative studies | Data not readily available in direct comparative studies |
| TPGS-1000 | Caco-2 | Enhanced cytotoxicity of Paclitaxel at concentrations exceeding 10 μg/mL, suggesting P-gp inhibition.[7] |
| Polysorbate 80 (Tween 80) | Caco-2 | Non-toxic at concentrations below 0.01% (w/v).[8] |
| Poloxamer 188 (Pluronic F-68) | Not specified | Generally considered non-toxic and FDA-approved for various applications.[4] |
Table 3: Comparative Cytotoxicity.
Experimental Protocols
Detailed and reproducible experimental methodologies are fundamental to robust scientific research. This section outlines the protocols for the key experiments cited in the comparative data tables.
Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy
The CMC of surfactants is a measure of their efficiency in forming micelles. The fluorescence probe method, often utilizing pyrene (B120774), is a highly sensitive technique for this determination.
Principle: Pyrene exhibits a fluorescence emission spectrum that is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. As the surfactant concentration increases and micelles form, pyrene partitions into the hydrophobic micellar core, leading to a change in its fluorescence intensity. The concentration at which a sharp change in fluorescence is observed corresponds to the CMC.
Protocol:
-
Preparation of Solutions: Prepare a stock solution of the surfactant in ultrapure water. A series of dilutions are then made to cover a concentration range both below and above the expected CMC. A stock solution of pyrene in a suitable organic solvent (e.g., acetone) is also prepared.
-
Sample Preparation: A small aliquot of the pyrene stock solution is added to each surfactant dilution, ensuring the final pyrene concentration is very low (e.g., 1 µM) to avoid excimer formation. The solutions are allowed to equilibrate.
-
Fluorescence Measurement: The fluorescence emission spectra of the samples are recorded using a spectrofluorometer. The excitation wavelength is typically set to 334 nm, and the emission is scanned from 350 to 500 nm.
-
Data Analysis: The ratio of the intensity of the first and third vibrational peaks (I₁/I₃) of the pyrene emission spectrum is plotted against the logarithm of the surfactant concentration. The CMC is determined from the inflection point of this plot.
Drug Solubilization Capacity Assessment by HPLC
This method quantifies the ability of a surfactant to increase the aqueous solubility of a poorly water-soluble drug.
Principle: An excess amount of the drug is equilibrated with aqueous solutions containing varying concentrations of the surfactant. The concentration of the dissolved drug in the supernatant is then determined using High-Performance Liquid Chromatography (HPLC).
Protocol:
-
Sample Preparation: An excess amount of the model drug (e.g., paclitaxel) is added to vials containing aqueous solutions of the surfactant at different concentrations.
-
Equilibration: The vials are sealed and agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Drug: The samples are centrifuged or filtered to remove the undissolved drug particles.
-
HPLC Analysis: The supernatant is carefully collected, diluted with a suitable mobile phase, and injected into an HPLC system equipped with an appropriate column (e.g., C18) and detector (e.g., UV-Vis).
-
Quantification: The concentration of the dissolved drug is determined by comparing the peak area with a standard calibration curve of the drug.
Cytotoxicity Assessment by MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Cells (e.g., Caco-2) are seeded into 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.
-
Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the surfactants. Control wells with untreated cells are also included.
-
Incubation: The plates are incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for a few hours to allow formazan crystal formation.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells).
Visualizing the Science: Diagrams and Workflows
To further elucidate the concepts and processes discussed, the following diagrams have been generated using Graphviz.
Figure 1: Micelle formation and drug encapsulation.
Figure 2: Workflow for CMC determination.
Figure 3: Workflow for MTT cytotoxicity assay.
References
- 1. This compound: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Vitamin E TPGS-Based Organic Nanocarriers for Enhancing the Oral Bioavailability of Active Compounds: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Enhanced oral paclitaxel absorption with vitamin E-TPGS: effect on solubility and permeability in vitro, in situ and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing Paclitaxel Oral Absorption and Bioavailability: TPGS Co-Coating via Supercritical Anti-Solvent Fluidized Bed Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
Spectroscopic Analysis of TPGS-750-M Micelle Formation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the micellar properties of D-α-Tocopheryl Polyethylene (B3416737) Glycol 750 Methoxy (TPGS-750-M) and other common surfactants, namely TPGS-1000 and Pluronic F127. The formation of micelles is a critical attribute for these amphiphilic molecules, enabling their use as solubilizing agents and nanocarriers in drug delivery systems. Spectroscopic techniques are pivotal in characterizing these self-assembled structures. This document outlines the experimental protocols for these techniques and presents a comparative summary of their key micellar parameters.
Comparative Analysis of Micellar Properties
The selection of a suitable surfactant for a specific application often depends on its critical micelle concentration (CMC), micelle size, and the homogeneity of the micelle population (polydispersity index or PDI). The following table summarizes these properties for this compound and two alternative surfactants.
| Surfactant | Critical Micelle Concentration (CMC) | Micelle Diameter (nm) | Polydispersity Index (PDI) |
| This compound | Not explicitly found in recent literature | ~50 - 65[1][2][3][4] | Not explicitly found |
| TPGS-1000 | 0.02 wt% (~0.02 mM)[1][5][6] | ~13[1][2][3] | ~0.15 - 0.19 (for mixed micelles)[6] |
| Pluronic F127 | ~0.26 - 0.8 wt% (~0.34 mM)[7] | ~20 - 30[8] | < 0.2[9] |
Note: While a specific experimental CMC value for this compound was not found in the surveyed literature, its structural similarity to TPGS-1000 suggests a low CMC. The PDI for TPGS-1000-containing mixed micelles indicates the potential for forming monodisperse populations.
Experimental Protocols for Micelle Characterization
Accurate and reproducible characterization of micelle formation is essential. The following are detailed protocols for the spectroscopic analysis of surfactant micelles.
Determination of Critical Micelle Concentration (CMC) using Fluorescence Spectroscopy
This method utilizes a fluorescent probe, such as pyrene (B120774), which exhibits changes in its fluorescence spectrum upon partitioning into the hydrophobic core of micelles.
Materials:
-
This compound (or other surfactant)
-
Pyrene
-
High-purity water (e.g., Milli-Q)
-
Volumetric flasks and pipettes
-
Fluorometer
Procedure:
-
Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone (B3395972) or methanol) at a concentration of approximately 1x10⁻⁴ M.
-
Prepare a series of aqueous solutions of the surfactant with concentrations ranging from well below to well above the expected CMC.
-
To each surfactant solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 1x10⁻⁶ M. Ensure the volume of the organic solvent is minimal (e.g., <0.1% v/v) to avoid affecting micellization.
-
Allow the solutions to equilibrate for a sufficient time (e.g., 1-2 hours) at a constant temperature.
-
Measure the fluorescence emission spectra of each solution using a fluorometer. Excite the samples at a wavelength of 335 nm and record the emission spectra from 350 nm to 500 nm.
-
Determine the intensity ratio of the first (I₁) and third (I₃) vibronic peaks of the pyrene emission spectrum (typically around 373 nm and 384 nm, respectively).
-
Plot the I₁/I₃ ratio as a function of the logarithm of the surfactant concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve, which can be found by taking the first derivative of the curve.[10]
Measurement of Micelle Size and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS)
DLS is a non-invasive technique that measures the size distribution of particles in a suspension.
Materials:
-
Surfactant solution above its CMC
-
High-purity water (filtered through a 0.22 µm filter)
-
DLS instrument with a temperature-controlled sample holder
-
Disposable or cleanable cuvettes
Procedure:
-
Prepare a solution of the surfactant in high-purity water at a concentration significantly above its CMC (e.g., 10-20 times the CMC) to ensure the presence of micelles.
-
Filter the solution through a 0.22 µm syringe filter directly into a clean, dust-free cuvette to remove any large aggregates or dust particles.[11]
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25 °C) for at least 10-15 minutes.[11]
-
Set the instrument parameters , including the viscosity and refractive index of the solvent (water at the measurement temperature).
-
Perform the DLS measurement. The instrument will measure the fluctuations in scattered light intensity due to the Brownian motion of the micelles.
-
Analyze the data. The software will use the Stokes-Einstein equation to calculate the hydrodynamic diameter (size) of the micelles and the polydispersity index (PDI), which is a measure of the width of the size distribution.[12] A PDI value below 0.3 generally indicates a narrow and homogenous size distribution.[9]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the spectroscopic analysis of micelle formation and the fundamental relationship between surfactant concentration and micelle self-assembly.
Caption: Experimental workflow for spectroscopic analysis of micelle formation.
Caption: Relationship between surfactant concentration and micelle formation.
References
- 1. Micellization of D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS 1000): Thermodynamics and related Solute solvent interactions. – Oriental Journal of Chemistry [orientjchem.org]
- 2. This compound: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure of Nanoparticles Derived from Designer Surfactant this compound in Water, As Used in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Self-assemblies of pluronic micelles in partitioning of anticancer drugs and effectiveness of this system towards target protein - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03770F [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 10. researchgate.net [researchgate.net]
- 11. Sample preparation: DLS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 12. Surfactant micelle characterization using DLS | Malvern Panalytical [malvernpanalytical.com]
Navigating Sustainability in Drug Delivery: A Comparative Guide to the Reusability and Recyclability of Tpgs-750-M
For researchers, scientists, and drug development professionals, the pursuit of innovative and effective drug delivery systems is increasingly intertwined with the principles of sustainability. Tpgs-750-M, a second-generation amphiphile, has emerged as a promising excipient, particularly for its role in micellar catalysis and enhancing drug solubility. This guide provides a comprehensive assessment of the reusability and recyclability of this compound, comparing its performance with other common alternatives and presenting supporting experimental data to inform formulation and development decisions.
Executive Summary
This compound, a diester composed of racemic α-tocopherol, methoxypolyethylene glycol (MPEG)-750, and succinic acid, is designed for recyclability, a feature primarily demonstrated in organic synthesis applications. Its high water solubility, in contrast to common organic solvents, allows for the recovery and reuse of the aqueous phase containing the surfactant for multiple reaction cycles. While direct quantitative data on its reusability in drug delivery systems is limited, its inherent stability and the principles of micellar self-assembly suggest a potential for reuse in certain controlled-release applications. Biologically, this compound is subject to enzymatic hydrolysis, breaking down into its constituent parts, which has implications for its biocompatibility and environmental fate. This guide delves into the available data on this compound's performance, outlines experimental protocols for its recycling, and compares its attributes to other widely used surfactants in the pharmaceutical industry.
Reusability and Recyclability of this compound: A Data-Driven Perspective
The primary evidence for the reusability of this compound comes from its application in micellar catalysis, where it forms nanomicelles in water to facilitate organic reactions. The surfactant's design allows for the straightforward separation of the organic product from the aqueous phase containing the this compound, which can then be reused.
Quantitative Comparison of Recyclability in Organic Synthesis
A key study demonstrated the robust recyclability of this compound in a ring-closing metathesis reaction. The aqueous phase containing the surfactant was successfully recycled for eight consecutive cycles with minimal loss of catalytic activity, achieving near-quantitative conversion in each cycle.
| Cycle Number | Conversion (%) |
| 1 | >98 |
| 2 | >98 |
| 3 | >98 |
| 4 | >98 |
| 5 | >98 |
| 6 | >98 |
| 7 | >98 |
| 8 | >98 |
Table 1: Recyclability of this compound in a Ring-Closing Metathesis Reaction.[1]
In comparison to other "designer" surfactants like PTS (polyoxyethanyl-α-tocopheryl sebacate), this compound has shown equal or superior efficiency in various chemical reactions, making its recyclability a significant advantage.[1][2]
Comparative Analysis with Alternative Surfactants
In the context of drug delivery, this compound is often compared with other non-ionic surfactants such as polysorbates (e.g., Tween 80) and poloxamers (e.g., Pluronic® F127).
| Feature | This compound | Polysorbates (e.g., Tween 80) | Poloxamers (e.g., Pluronic F127) |
| Primary Components | α-Tocopherol, MPEG-750, Succinic Acid | Polyethoxylated sorbitan, Oleic acid | Poly(ethylene oxide)-poly(propylene oxide)-poly(ethylene oxide) block copolymer |
| Recyclability (Documented) | High (in organic synthesis) | Limited data, prone to degradation | Limited data, primarily single-use in formulations |
| Biodegradability | Enzymatically hydrolysable | Subject to autooxidation and hydrolysis | Generally considered biocompatible, but long-chain polymers can persist |
| Environmental Impact | Considered "benign by design"[3] | Concerns over degradation products and potential for environmental toxicity[4][5] | Generally lower ecotoxicity compared to some other surfactants[6] |
| Biocompatibility | Generally regarded as safe (GRAS) | Widely used, but can cause hypersensitivity reactions | Generally well-tolerated |
Table 2: Comparative Overview of this compound and Alternative Surfactants.
While direct comparative studies on the recyclability of these surfactants in drug formulations are scarce, the chemical nature of this compound, with its ester linkage, suggests a different degradation profile compared to the more complex structures of polysorbates and poloxamers.
Experimental Protocols
Protocol for Recycling this compound in a Chemical Reaction
This protocol outlines the general procedure for recycling the aqueous this compound solution after a chemical reaction.
Materials:
-
Reaction mixture containing the desired organic product and the aqueous this compound solution.
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate).
-
Separatory funnel.
-
Fresh reactants and catalyst for the subsequent cycle.
Procedure:
-
Transfer the completed reaction mixture to a separatory funnel.
-
Add an appropriate volume of the chosen organic extraction solvent.
-
Shake the funnel vigorously to ensure thorough mixing and extraction of the organic product into the organic layer.
-
Allow the layers to separate. The aqueous layer will contain the this compound.
-
Drain the lower aqueous layer into a clean reaction flask.
-
Extract the organic layer with additional portions of the organic solvent to ensure complete recovery of the product.
-
The recovered aqueous phase containing this compound is now ready to be reused in the next reaction cycle.
-
Add fresh substrate and catalyst to the recycled aqueous phase and commence the next reaction.[1]
Workflow for Surfactant Recovery from Nanoformulations
While not specific to this compound, the following workflow illustrates general techniques that could be adapted for its recovery from drug formulations.
Biodegradability and Signaling Pathways
A key aspect of this compound's sustainability is its biodegradability. The ester linkage between the vitamin E succinate (B1194679) and the polyethylene (B3416737) glycol moiety is susceptible to hydrolysis by esterase enzymes present in the body.[7][8]
This enzymatic breakdown yields α-tocopheryl succinate and MPEG-750 succinate. α-Tocopherol (Vitamin E) is a natural, fat-soluble vitamin that is readily metabolized. Polyethylene glycols of this molecular weight are generally considered to be readily excreted. This degradation pathway suggests that this compound is unlikely to persist or bioaccumulate in the same manner as some synthetic, non-biodegradable polymers.
Conclusion
This compound presents a compelling case for a more sustainable surfactant in pharmaceutical applications. Its demonstrated high recyclability in organic synthesis, coupled with its inherent biodegradability through enzymatic hydrolysis, positions it as a "benign-by-design" alternative to some traditional surfactants. While more research is needed to quantify its reusability directly within drug delivery systems, its stability and the established principles of surfactant recovery offer promising avenues for future development. For researchers and drug development professionals, the data presented in this guide underscores the potential of this compound to not only enhance formulation performance but also to contribute to a more environmentally conscious approach to pharmaceutical manufacturing.
References
- 1. DSpace [digital.library.adelaide.edu.au]
- 2. This compound: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. porousmedia.rice.edu [porousmedia.rice.edu]
- 4. researchgate.net [researchgate.net]
- 5. Dessecting the toxicological profile of polysorbate 80 (PS80): comparative analysis of constituent variability and biological impact using a zebrafish model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pluronic F127 and D-α-Tocopheryl Polyethylene Glycol Succinate (TPGS) Mixed Micelles for Targeting Drug Delivery across The Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Application of Vitamin E TPGS for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Organic Synthesis: A Comparative Guide to TPGS-750-M and Traditional Solvents
For researchers, scientists, and drug development professionals, the quest for more efficient, sustainable, and cost-effective synthetic methodologies is perpetual. This guide provides a comprehensive comparison of the novel, second-generation amphiphile, TPGS-750-M, against traditional organic solvents in various chemical syntheses. By leveraging micellar catalysis in water, this compound offers a compelling green alternative without compromising, and often improving, reaction efficacy.
This compound, a diester of racemic α-tocopherol, MPEG-750, and succinic acid, is an environmentally benign surfactant designed to form nanomicelles in water.[1][2][3][4] These micelles act as nanoreactors, creating a hydrophobic environment within the aqueous phase where organic substrates and catalysts can interact at high effective concentrations.[2][5] This unique property facilitates a wide array of metal-catalyzed cross-coupling reactions at room temperature, a significant departure from the often harsh conditions required with conventional organic solvents.[1][2]
Performance Benchmarking: this compound in Action
The true measure of a synthetic methodology lies in its performance. The following tables summarize quantitative data from various studies, comparing the efficacy of this compound with other systems, including the first-generation surfactant PTS. The data consistently demonstrates that this compound enables high conversion rates and yields under mild, aqueous conditions.
Olefin Metathesis
| Entry | Substrate 1 | Substrate 2 | Catalyst | Medium | Temp. (°C) | Time (h) | Conversion/Yield (%) | Ref. |
| 1 | Olefin 5 | Methyl vinyl ketone | Grubbs II | 2.5 wt% PTS/H₂O | RT | 4 | 64 (Conversion) | [1][2] |
| 2 | Olefin 5 | Methyl vinyl ketone | Grubbs II | 2.5 wt% TPGS-1000/H₂O | RT | 4 | 35 (Conversion) | [1][2] |
| 3 | Olefin 5 | Methyl vinyl ketone | Grubbs II | 2.5 wt% this compound/H₂O | RT | 4 | 74 (Conversion) | [1][2] |
| 4 | Diene 7 | - | Grubbs II | 2.5 wt% PTS/H₂O | RT | - | 85 (Isolated Yield) | [1][2] |
| 5 | Diene 7 | - | Grubbs II | 2.5 wt% TPGS-1000/H₂O | RT | - | 40 (Conversion) | [1][2] |
| 6 | Diene 7 | - | Grubbs II | 2.5 wt% this compound/H₂O | RT | - | ≥85 (Isolated Yield) | [1] |
Sonogashira Couplings
| Entry | Aryl Halide | Alkyne | Catalyst | Medium | Temp. (°C) | Yield (%) | Ref. |
| 1 | 4-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | 3 wt% PTS/H₂O | RT | 85 | [1] |
| 2 | 4-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | 3 wt% this compound/H₂O | RT | 95 | [1] |
| 3 | 1-Iodo-4-nitrobenzene | 1-Heptyne | PdCl₂(PPh₃)₂/CuI | 3 wt% PTS/H₂O | RT | 80 | [1] |
| 4 | 1-Iodo-4-nitrobenzene | 1-Heptyne | PdCl₂(PPh₃)₂/CuI | 3 wt% this compound/H₂O | RT | 99 | [1] |
Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Catalyst | Medium | Temp. (°C) | Yield (%) | Ref. |
| 1 | 4-Bromotoluene | Aniline | Pd(OAc)₂/DavePhos | 3 wt% PTS/H₂O | RT | 88 | [1] |
| 2 | 4-Bromotoluene | Aniline | Pd(OAc)₂/DavePhos | 3 wt% this compound/H₂O | RT | 98 | [1] |
| 3 | 4-Chlorotoluene | Aniline | Pd(OAc)₂/DavePhos | 3 wt% PTS/H₂O | RT | 75 | [1] |
| 4 | 4-Chlorotoluene | Aniline | Pd(OAc)₂/DavePhos | 3 wt% this compound/H₂O | RT | 85 | [1] |
Experimental Protocols: A Practical Guide
Adopting this compound into synthetic workflows is straightforward. Below are representative protocols for common cross-coupling reactions.
General Procedure for a Suzuki-Miyaura Coupling in this compound/Water
-
Preparation of the Aqueous Medium: Prepare a 2 wt% solution of this compound in deionized water.
-
Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equiv), boronic acid (1.2 equiv), palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), and a suitable base (e.g., K₃PO₄, 2.0 equiv).
-
Addition of Medium: Add the 2 wt% this compound/water solution to the reaction vessel.
-
Reaction Execution: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, extract the product with a minimal amount of an organic solvent (e.g., ethyl acetate). The aqueous phase containing this compound can often be recycled.[2]
-
Purification: Purify the product by column chromatography.
Visualizing the Advantage: Workflows and Logical Comparisons
The diagrams below illustrate the streamlined workflow of this compound-mediated synthesis and a logical comparison with traditional methods.
Figure 1: A comparative workflow of traditional organic synthesis versus the streamlined process using this compound.
The use of this compound eliminates the need for anhydrous organic solvents, inert atmospheres, and high temperatures, simplifying the overall process.
Figure 2: Logical comparison highlighting the green chemistry advantages of the this compound approach.
Conclusion: A Paradigm Shift in Synthesis
This compound represents a significant advancement in sustainable chemistry, offering a robust and highly efficient alternative to traditional organic solvents. The ability to perform a multitude of "name" reactions in water at room temperature not only reduces the environmental impact but also simplifies reaction setups and workups.[1][3][6] For researchers and professionals in drug development, where process efficiency, safety, and environmental stewardship are paramount, this compound provides a tangible solution to many of the challenges posed by conventional synthetic methods. Its demonstrated high performance, coupled with its green credentials, positions this compound as a key enabling technology for the future of organic synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a second-generation amphiphile for metal-catalyzed cross-couplings in water at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] this compound: a second-generation amphiphile for metal-catalyzed cross-couplings in water at room temperature. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Case studies demonstrating the advantages of Tpgs-750-M in catalysis
For Researchers, Scientists, and Drug Development Professionals
The quest for greener, more efficient, and economically viable chemical transformations has led to the exploration of aqueous media for organic synthesis. Micellar catalysis, a technique that utilizes surfactants to create nano-reactors in water, has emerged as a powerful tool to achieve this goal. Among the various amphiphiles developed, the second-generation designer surfactant TPGS-750-M has garnered significant attention for its broad applicability and superior performance in a wide range of catalytic reactions. This guide provides an objective comparison of this compound's performance with other alternatives, supported by experimental data and detailed methodologies.
The Advantage of this compound: A Shift from Conventional Surfactants
This compound is an environmentally benign surfactant composed of racemic α-tocopherol (Vitamin E), a hydrophilic MPEG-750 chain, and a succinic acid linker.[1] This unique structure allows it to self-assemble in water to form nanomicelles that act as effective hosts for a variety of metal-catalyzed cross-coupling reactions.[1][2] These reactions can be conducted in water at room temperature, offering significant advantages in terms of cost, safety, and environmental impact over traditional methods that rely on volatile organic solvents.
The superiority of this compound over earlier surfactants, such as PTS (sodium dodecyl sulfate) and the first-generation TPGS-1000, is attributed to the size and shape of the micelles it forms.[2][3] Dynamic light scattering (DLS) and cryogenic transmission electron microscopy (cryo-TEM) have shown that this compound forms larger, often rod-like nanoparticles, which are believed to be key to achieving high conversions and yields in catalytic reactions.[1]
Performance in Metal-Catalyzed Cross-Coupling Reactions
This compound has demonstrated exceptional performance in a multitude of "name" reactions, consistently matching or exceeding the efficacy of other surfactants.
Olefin Metathesis
In both olefin cross-metathesis and ring-closing metathesis, this compound has shown superior results compared to TPGS-1000 and comparable or slightly better performance than PTS.[2]
Table 1: Comparison of Surfactants in Olefin Metathesis
| Entry | Reaction Type | Surfactant (2.5 wt%) | Catalyst | Time (h) | Conversion (%) | Isolated Yield (%) |
| 1 | Cross Metathesis | PTS | 2nd Gen. Grubbs | 4 | 64 | - |
| 2 | Cross Metathesis | This compound | 2nd Gen. Grubbs | 4 | 74 | - |
| 3 | Cross Metathesis | TPGS-1000 | 2nd Gen. Grubbs | 4 | 35 | - |
| 4 | Ring-Closing Metathesis | PTS | 2nd Gen. Grubbs | - | - | 85 |
| 5 | Ring-Closing Metathesis | This compound | 2nd Gen. Grubbs | - | - | 85 |
| 6 | Ring-Closing Metathesis | TPGS-1000 | 2nd Gen. Grubbs | - | 40 | - |
Data sourced from The Journal of Organic Chemistry, 2011.[2]
Palladium-Catalyzed Cross-Couplings
This compound has been successfully employed in a variety of palladium-catalyzed reactions, including Heck, Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, often with better results than PTS.[2][3]
Table 2: Comparison of this compound and PTS in Various Pd-Catalyzed Cross-Couplings
| Reaction Type | Aryl Halide | Coupling Partner | Catalyst | Surfactant | Isolated Yield (%) |
| Suzuki-Miyaura | 4-Iodotoluene | Phenylboronic acid | Pd(OAc)₂/SPhos | PTS | 91 |
| Suzuki-Miyaura | 4-Iodotoluene | Phenylboronic acid | Pd(OAc)₂/SPhos | This compound | 95 |
| Sonogashira | 4-Iodotoluene | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | PTS | 85 |
| Sonogashira | 4-Iodotoluene | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | This compound | 92 |
| Buchwald-Hartwig | 4-Bromotoluene | Aniline | Pd₂(dba)₃/SPhos | PTS | 88 |
| Buchwald-Hartwig | 4-Bromotoluene | Aniline | Pd₂(dba)₃/SPhos | This compound | 94 |
| Heck | Iodobenzene | n-Butyl acrylate | Pd(P(t-Bu)₃)₂ | PTS | 82 |
| Heck | Iodobenzene | n-Butyl acrylate | Pd(P(t-Bu)₃)₂ | This compound | 89 |
Data compiled from various studies.[2]
Negishi-Like Couplings
Remarkably, even highly moisture-sensitive Negishi-like couplings, which involve the in situ formation of organozinc halides, can be efficiently performed in aqueous this compound. This highlights the protective environment provided by the micellar core. In several instances, this compound provides competitive or superior yields compared to PTS.[2]
Bridging Chemo- and Biocatalysis
A significant advantage of this compound is its compatibility with enzymatic reactions, enabling powerful one-pot chemo-enzymatic tandem processes.[4][5] Aqueous solutions of this compound not only are tolerated by enzymes like alcohol dehydrogenase (ADH) but can also enhance their activity, especially with lipophilic substrates.[4] The micelles are thought to act as reservoirs for substrates and products, preventing enzyme inhibition.[4]
In an industrial-scale synthesis, a reaction performed in this compound/H₂O reached 98% conversion after 25 hours, whereas the same reaction in a conventional DMSO/H₂O system stalled at 80%.[4] This led to a significant reduction in the Process Mass Intensity (PMI) by over 32% and an increase in productivity of more than 40%.[4]
Experimental Protocols
The following are generalized experimental protocols for reactions conducted in this compound/water. Specific amounts and reaction times will vary depending on the substrates and catalyst used.
General Procedure for a Palladium-Catalyzed Cross-Coupling Reaction
-
To a reaction vessel, add the aryl halide (1.0 equiv), the coupling partner (1.1-1.5 equiv), and the palladium catalyst (0.5-5 mol %).
-
Add a 2 wt % solution of this compound in deionized water to the vessel.
-
If required, add a base (e.g., K₂CO₃, Cs₂CO₃) to the mixture.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for a One-Pot Chemo-Enzymatic Reaction
-
Perform the transition metal-catalyzed reaction in a 2 wt % this compound aqueous buffer solution (e.g., phosphate (B84403) buffer, pH 7) as described above.
-
Upon completion of the first step, add the appropriate enzyme (e.g., alcohol dehydrogenase) and any necessary cofactors (e.g., NADPH).
-
Continue to stir the reaction mixture at the optimal temperature for the enzyme (e.g., 30-40 °C).
-
Monitor the progress of the enzymatic reaction.
-
Work-up and purify the final product as described in the cross-coupling procedure.
Visualizing the Process
The following diagrams illustrate the fundamental concepts and workflows associated with catalysis in this compound.
Caption: Mechanism of micellar catalysis with this compound in an aqueous medium.
Caption: General experimental workflow for a cross-coupling reaction using this compound.
Caption: Performance hierarchy of surfactants in micellar catalysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bridging the gap between transition metal- and bio-catalysis via aqueous micellar catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Revolutionizing Organic Synthesis: A Comparative Guide to Catalysis in TPGS-750-M Micelles
For researchers, scientists, and professionals in drug development, the quest for more efficient, sustainable, and effective chemical transformations is perpetual. In recent years, micellar catalysis has emerged as a powerful platform to conduct organic reactions in water, offering a green alternative to traditional organic solvents. At the forefront of this technology is the designer surfactant TPGS-750-M. This guide provides an objective comparison of the performance of this compound micelles in catalyzing various chemical reactions against other surfactant systems, supported by experimental data.
Enhanced Reaction Efficiency with this compound: A Data-Driven Comparison
Experimental evidence strongly suggests that the use of this compound as a reaction medium leads to significantly enhanced reaction rates and yields for a variety of metal-catalyzed cross-coupling reactions compared to other surfactants, such as the first-generation amphiphile PTS (polyoxyethanyl-α-tocopheryl sebacate) and conventional surfactants. This improvement is attributed to the unique structure of this compound, which forms larger micelles (approximately 50 nm in diameter) that are more effective at solubilizing organic substrates and catalytic species within their hydrophobic cores. This "nanoreactor" effect leads to a high local concentration of reactants, thereby accelerating the reaction rate.
Below are tables summarizing the comparative performance of this compound in several key organic reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation in modern organic synthesis. The use of this compound has been shown to facilitate this reaction with high efficiency at room temperature.
| Aryl Halide | Boronic Acid | Surfactant (2 wt%) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Phenylboronic acid | This compound | 2 | 95 | [1] |
| 4-Bromoanisole | Phenylboronic acid | PTS | 2 | 88 | [1] |
| 2-Bromopyridine | 4-Methoxyphenylboronic acid | This compound | 12 | 92 | [1] |
| 2-Bromopyridine | 4-Methoxyphenylboronic acid | PTS | 12 | 85 | [1] |
Heck Coupling
The Heck reaction, another pivotal C-C bond-forming reaction, also demonstrates superior performance in this compound micelles.
| Aryl Halide | Alkene | Surfactant (5 wt%) | Time (h) | Yield (%) | Reference |
| 4-Iodoanisole | n-Butyl acrylate | This compound | 4 | 96 | [1] |
| 4-Iodoanisole | n-Butyl acrylate | PTS | 4 | 91 | [1] |
| 1-Iodonaphthalene | Styrene | This compound | 12 | 88 | [1] |
| 1-Iodonaphthalene | Styrene | PTS | 12 | 82 | [1] |
Sonogashira Coupling
The Sonogashira coupling, for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, is also significantly enhanced in the presence of this compound.
| Aryl Halide | Alkyne | Surfactant (3 wt%) | Time (h) | Yield (%) | Reference |
| 4-Bromobenzonitrile | Phenylacetylene | This compound | 24 | 91 | [1] |
| 4-Bromobenzonitrile | Phenylacetylene | PTS | 24 | 85 | [1] |
| 1-Iodoadamantane | 1-Heptyne | This compound | 21 | 99 | [1] |
| 1-Iodoadamantane | 1-Heptyne | PTS | 21 | 90 | [1] |
Experimental Protocols
The following provides a generalized experimental protocol for conducting a Suzuki-Miyaura cross-coupling reaction in this compound micelles, based on procedures reported in the literature.[1]
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
This compound solution (2 wt% in deionized water)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
To a reaction vessel, add the aryl halide, boronic acid, palladium catalyst, ligand, and base.
-
Add the 2 wt% this compound solution in water to the reaction vessel. The typical concentration of the aryl halide is 0.5 M.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, dilute the reaction mixture with brine and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.
Visualizing the Catalytic Process
The following diagrams, generated using Graphviz, illustrate the key processes involved in catalysis within this compound micelles.
Caption: Experimental workflow for micellar catalysis using this compound.
Caption: Simplified Suzuki-Miyaura catalytic cycle within a this compound micelle.
References
The Eco-Friendly Alternative: TPGS-750-M Outshines Organic Solvents in Environmental Safety
A comprehensive analysis of the environmental impact of the novel surfactant TPGS-750-M compared to traditional organic solvents reveals a stark contrast, positioning this compound as a significantly greener and safer alternative for pharmaceutical and chemical research. Backed by experimental data, this guide demonstrates the superior environmental profile of this compound, highlighting its lower aquatic toxicity and enhanced biodegradability.
In the drive towards sustainable chemistry, the pharmaceutical and chemical industries are increasingly scrutinizing the environmental footprint of their processes. A key area of concern is the heavy reliance on organic solvents, many of which are volatile, toxic, and persistent in the environment. This comparative guide offers researchers, scientists, and drug development professionals an in-depth look at the environmental advantages of adopting this compound, a water-based surfactant technology, over conventional organic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), N-Methyl-2-pyrrolidone (NMP), and Acetonitrile.
Quantitative Environmental Impact Assessment
The following tables summarize the key environmental and toxicity parameters for this compound and the selected organic solvents. The data clearly illustrates the reduced environmental burden associated with this compound.
| Substance | Aquatic Toxicity (Daphnia magna, 48h EC50) | Biodegradability | German Water Hazard Class |
| This compound | Data not publicly available, but described as having low toxicity.[1] | Readily biodegradable.[2][3] | WGK 1 (Slightly hazardous to water)[2][3] |
| DMF | >1,000 mg/L | Not readily biodegradable | WGK 2 (Obviously hazardous to water) |
| DMSO | ~24,600 mg/L | Readily biodegradable | WGK 1 (Slightly hazardous to water) |
| NMP | >500 mg/L | Readily biodegradable | WGK 1 (Slightly hazardous to water) |
| Acetonitrile | 3,600 mg/L | Readily biodegradable | WGK 2 (Obviously hazardous to water) |
Delving into the Data: A Clearer Picture of Safety
While specific aquatic toxicity data for this compound is not publicly available, its classification in the lowest German Water Hazard Class (WGK 1) indicates a low potential for harm to aquatic environments.[2][3] Furthermore, studies have confirmed its ready biodegradability, meaning it is unlikely to persist in the environment.[2][3] Safety data sheets for this compound also indicate that it is not classified as a hazardous substance.
In contrast, organic solvents such as DMF and Acetonitrile are classified as WGK 2, signifying a greater risk to water resources. Although DMSO and NMP fall into the less severe WGK 1 category, their high EC50 values for aquatic life, particularly for DMSO, suggest a lower acute toxicity compared to some other organic solvents. However, the overall environmental calculus extends beyond acute toxicity to include factors like volatility, potential for bioaccumulation, and the generation of hazardous waste streams, where water-based systems utilizing this compound offer a distinct advantage.
Experimental Protocols: Ensuring Rigorous and Reproducible Science
The data presented in this guide is based on standardized and internationally recognized experimental protocols. Below are detailed methodologies for the key experiments cited.
Aquatic Toxicity Testing: OECD 202, Daphnia sp., Acute Immobilisation Test
This test assesses the acute toxicity of a substance to the freshwater invertebrate Daphnia magna.
Principle: Young daphnids, less than 24 hours old, are exposed to the test substance in a range of concentrations for 48 hours. The endpoint is immobilization, defined as the inability to swim within 15 seconds after gentle agitation.
Procedure:
-
Test Organisms: Healthy, juvenile Daphnia magna from a laboratory culture are used.
-
Test Solutions: A geometric series of at least five concentrations of the test substance is prepared in a suitable medium (e.g., reconstituted water). A control group with no test substance is also included.
-
Exposure: At least 20 daphnids, divided into four replicates of five, are exposed to each test concentration and the control. The test is conducted in glass vessels under controlled temperature (20 ± 2 °C) and lighting conditions (16-hour light/8-hour dark photoperiod).
-
Observations: The number of immobilized daphnids is recorded at 24 and 48 hours.
-
Data Analysis: The 48-hour EC50 (the concentration that immobilizes 50% of the daphnids) is calculated using appropriate statistical methods.
Biodegradability Testing: ISO 14855, Determination of the Ultimate Aerobic Biodegradability of Plastic Materials under Controlled Composting Conditions
This method evaluates the biodegradability of a substance by measuring the amount of carbon dioxide produced over time.
Principle: The test material is mixed with a standardized inoculum of compost microorganisms and incubated under controlled aerobic conditions. The amount of CO2 evolved is measured and compared to the theoretical maximum amount of CO2 that can be produced from the material, which is calculated from its carbon content.
Procedure:
-
Test Setup: The test material is mixed with mature compost and placed in a composting vessel. The humidity, aeration, and temperature (typically 58 ± 2 °C) are carefully controlled to ensure optimal microbial activity.
-
CO2 Measurement: The air exiting the composting vessel is passed through a solution that traps CO2. The amount of trapped CO2 is determined at regular intervals.
-
Duration: The test is typically run for a period of up to six months, or until the rate of CO2 evolution plateaus.
-
Calculation: The percentage of biodegradation is calculated as the ratio of the cumulative amount of CO2 produced to the theoretical maximum amount of CO2. A substance is considered readily biodegradable if it reaches a high percentage of mineralization (e.g., >60-70%) within a specified timeframe.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, visualize a key experimental workflow and the logical relationship in environmental risk assessment.
Conclusion: A Clear Mandate for Greener Chemistry
The evidence strongly supports the adoption of this compound as a more environmentally responsible alternative to traditional organic solvents in drug development and chemical research. Its favorable biodegradability and low aquatic hazard potential, in stark contrast to the known environmental risks of many organic solvents, provide a compelling case for its integration into greener laboratory and manufacturing practices. While a complete dataset on the environmental fate of this compound is still emerging, the available information, coupled with its efficacy in enabling chemical reactions in water, positions it as a cornerstone of next-generation sustainable chemistry. By choosing this compound, researchers can significantly reduce the environmental impact of their work without compromising on scientific rigor or innovation.
References
Safety Operating Guide
Proper Disposal of TPGS-750-M: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory reagents is paramount for both personnel safety and regulatory compliance. This document provides essential, step-by-step guidance for the proper disposal of TPGS-750-M (DL-α-Tocopherol methoxypolyethylene glycol succinate), a non-ionic surfactant and amphiphile increasingly utilized in pharmaceutical and chemical research. Adherence to these procedures will help mitigate risks and ensure that waste is managed in accordance with best practices.
Immediate Safety and Handling Precautions
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is prudent to handle it with care to minimize exposure.[1] It is designated as "Water hazard class 1 (Self-assessment): slightly hazardous for water," indicating that large, undiluted quantities should not be released into the environment.[1]
Personal Protective Equipment (PPE):
Before handling this compound, especially in its pure form or in concentrated solutions, personnel should be equipped with the following PPE:
-
Protective gloves: To prevent skin contact.
-
Safety glasses or goggles: To protect the eyes from splashes.
-
Laboratory coat: To protect clothing.
In Case of Exposure:
-
Eyes: Immediately rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1][2]
-
Skin: Wash the affected area with plenty of soap and water.[2]
-
Inhalation: Move the individual to fresh air and ensure they are in a position comfortable for breathing. If the person feels unwell, seek medical attention.[1][2]
-
General: Do not get in eyes, on skin, or on clothing.[1]
Quantitative Data Summary
For quick reference, the following table summarizes key hazard and safety information for this compound.
| Parameter | Value/Rating | Source |
| GHS Classification | Not classified as hazardous | [1] |
| NFPA Ratings | Health: 1, Fire: 0, Reactivity: 0 | [1] |
| HMIS-Ratings | Health: 1, Fire: 0, Reactivity: 0 | [1] |
| Water Hazard Class | 1 (Slightly hazardous for water) | [1] |
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound and its dilute aqueous solutions is to adhere to local, state, and federal regulations.[2] Given its classification as slightly hazardous to water, direct disposal down the drain is not recommended without considering the concentration and local wastewater treatment capabilities.
Experimental Protocol for Waste Stream Management:
A study on the wastewater from processes using this compound highlights its biodegradability and lipophilicity as key factors in its disposal. This suggests that while it is biodegradable, the process can be slow, and the substance may partition into organic phases.
-
Segregation of Waste:
-
Collect all waste containing this compound, including unused product, reaction mixtures, and contaminated consumables (e.g., pipette tips, gloves), in a designated, clearly labeled waste container.
-
Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
-
Aqueous Waste Streams:
-
For dilute aqueous solutions resulting from experimental procedures (e.g., micellar catalysis), consider the concentration of this compound.
-
While biodegradable, it is best practice to collect these solutions for chemical waste disposal. This is particularly important for solutions containing other chemical species from the reaction.
-
-
Concentrated or Unused Product:
-
Do not dispose of concentrated or unused this compound directly into laboratory sinks or as general waste.
-
This material should be treated as chemical waste and disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.
-
-
Final Disposal:
-
Package the segregated waste container according to your institution's guidelines.
-
Arrange for pickup and disposal by a certified chemical waste management company. Incineration is a common and effective method for the final disposal of such materials.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste streams.
References
Personal protective equipment for handling Tpgs-750-M
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling, use, and disposal of Tpgs-750-M (DL-α-Tocopherol methoxypolyethylene glycol succinate). Adherence to these guidelines is essential to ensure a safe laboratory environment.
Product Identification and Hazard Summary
-
Chemical Name: DL-α-Tocopherol methoxypolyethylene glycol succinate
-
Synonyms: this compound
-
CAS Number: 1309573-60-1[1]
-
Primary Use: Amphiphile and surfactant for research purposes, particularly in drug delivery and catalysis.[2][3][4]
This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[1] However, it is crucial to handle it with care to minimize exposure and maintain a safe working environment. According to experience and available information, the product does not have any harmful effects when used and handled according to specifications.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent direct contact.
| PPE Category | Specification |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for splash-prone operations.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat or other protective clothing to prevent skin contact.[1][5] |
| Respiratory Protection | Not typically required under normal use with adequate ventilation. If dust or aerosols are generated, use a NIOSH-approved respirator. |
| Hand Protection | Wear protective gloves.[1] |
Handling and Storage Procedures
3.1. Engineering Controls:
-
Use a chemical fume hood for procedures that may generate dust or aerosols.[5]
-
Ensure an eyewash station and safety shower are readily accessible.[5]
3.2. Safe Handling Practices:
-
Do not ingest or inhale.
-
Wash hands thoroughly after handling.[5]
-
Do not eat, drink, or smoke in areas where this compound is handled.[5]
3.3. Storage:
-
Store locked up.[5]
First Aid Measures
In case of exposure, follow these immediate first aid protocols:
| Exposure Route | First Aid Procedure |
| Eye Contact | Rinse cautiously with water for several minutes.[1][5] Remove contact lenses, if present and easy to do.[1][5] Continue rinsing. Seek medical attention if irritation persists. |
| Skin Contact | Wash with plenty of soap and water.[5] Remove contaminated clothing and wash it before reuse.[5] If skin irritation occurs, seek medical attention. |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[1][5] Call a poison center or doctor if you feel unwell.[1] |
| Ingestion | Rinse mouth.[5] Do NOT induce vomiting. Seek medical attention. |
Disposal Plan
Dispose of this compound and its container in accordance with all applicable local, state, and federal regulations.[5] Do not allow the product to enter drains or waterways.
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. sds.strem.com [sds.strem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Amphiphile for Metal-Catalyzed Cross-Coupling | TargetMol [targetmol.com]
- 4. This compound: Second-Generation Amphiphile for Organometallic Chemistry in Water at Room Temperature [sigmaaldrich.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
